molecular formula C9H12O2 B1584616 2-Pentanoylfuran CAS No. 3194-17-0

2-Pentanoylfuran

Cat. No.: B1584616
CAS No.: 3194-17-0
M. Wt: 152.19 g/mol
InChI Key: HTOZHTBIOGGHDJ-UHFFFAOYSA-N
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Description

2-Pentanoylfuran is a furanyl ketone compound supplied for specialized research applications. A scientific study has documented its use in gamma radiolysis research, where solutions of this compound in 2-propanol were irradiated by a Cobalt-60 source to study radiation-induced chemical changes and decomposition yields . This highlights its value in radiochemistry and radiation stability research. The compound can be synthesized through multiple pathways, including methods involving ion-exchange resins, with varying yields reported . As a high-purity research chemical, this compound is presented for laboratory investigation purposes only. This product is designated "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)pentan-1-one
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InChI

InChI=1S/C9H12O2/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
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InChI Key

HTOZHTBIOGGHDJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90185779
Record name 2-Pentanoylfuran
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Molecular Weight

152.19 g/mol
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Physical Description

Colourless liquid; Sweet caramel aroma
Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

101.00 °C. @ 10.00 mm Hg
Record name 1-(2-Furanyl)-1-pentanone
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Furanyl)-1-pentanone
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Record name 2-Pentanoylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1500/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.009-1.015
Record name 2-Pentanoylfuran
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CAS No.

3194-17-0
Record name 2-Pentanoylfuran
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Record name 1-furan-2-ylpentan-1-one
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Record name 2-PENTANOYLFURAN
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Record name 1-(2-Furanyl)-1-pentanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Pentanoylfuran is a heterocyclic ketone of significant interest in the flavor, fragrance, and pharmaceutical industries. Its distinct organoleptic properties and potential as a synthetic intermediate necessitate a thorough understanding of its physicochemical characteristics. This guide provides a comprehensive overview of the molecular identity, core physical properties, and critical analytical methodologies for the characterization of this compound. We delve into the rationale behind experimental choices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights for researchers, scientists, and drug development professionals. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Structural Elucidation

This compound, also known as 2-Valerylfuran, is structurally defined by a furan ring substituted at the second position with a pentanoyl (valeryl) group.[1] This combination of an aromatic heterocycle and a ketone functional group dictates its chemical behavior and physical properties.

  • IUPAC Name: 1-(furan-2-yl)pentan-1-one[1]

  • Molecular Formula: C₉H₁₂O₂[1]

  • Molecular Weight: 152.19 g/mol [1]

  • CAS Number: 3194-17-0[1]

The molecule's structure, featuring a polar carbonyl group and a moderately polar furan ring attached to a nonpolar alkyl chain, results in a compound with limited water solubility and volatility, making it amenable to specific analytical techniques.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing experimental protocols, predicting behavior in various matrices, and ensuring safe handling and storage.

PropertyValueConditionsSource(s)
Physical Description Colorless liquid with a sweet, caramel aromaAmbient[1]
Boiling Point 224-225 °C@ 760 mm Hg[2]
101 °C@ 10 mm Hg[1][2]
Density 1.009 - 1.015 g/cm³@ 25 °C[1][2]
Solubility Slightly soluble in water; soluble in alcoholStandard[1][2]
Vapor Pressure 0.089 mm Hg (estimated)@ 25 °C[2]
Flash Point 96.67 °C (206 °F)Tagliabue Closed Cup[2]
Refractive Index 1.486 - 1.492@ 20 °C[1][2]

Analytical Methodologies for Characterization

Accurate characterization of this compound is paramount for quality control, metabolic studies, and formulation development. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry-standard technique for its identification and quantification due to its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides unparalleled sensitivity and specificity for analyzing volatile and semi-volatile compounds like this compound, even in complex matrices such as food or biological samples.[3][4]

Principle: The methodology leverages the compound's ability to be volatilized without decomposition. The gas chromatograph separates the analyte from other matrix components based on its boiling point and affinity for the GC column's stationary phase. The mass spectrometer then fragments the eluted compound into a unique pattern, which serves as a molecular fingerprint for definitive identification and quantification.

Expert Rationale for Method Design: The choice of sample preparation and GC parameters is critical for robust and reproducible results. For food matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred extraction technique.[5] It minimizes matrix interference by sampling the vapor phase above the sample, concentrating volatile analytes onto a coated fiber.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad-range affinity for volatile compounds, including furan derivatives.

  • GC Column Selection: A mid-polarity column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is highly effective.[6][7] This stationary phase provides excellent resolution for furan derivatives, separating them based on subtle differences in polarity and boiling point.[4]

Below is a diagram illustrating a typical HS-SPME-GC-MS workflow.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., food matrix in vial) InternalStd 2. Add Internal Standard (e.g., d4-furan) Sample->InternalStd Quantification Equilibrate 3. Equilibration & Incubation (e.g., 35°C for 15 min) InternalStd->Equilibrate Extract 4. Headspace Extraction (Expose SPME Fiber) Equilibrate->Extract Volatiles partition into headspace Desorb 5. Thermal Desorption (GC Inlet, e.g., 250°C) Extract->Desorb Separate 6. GC Separation (HP-5MS Column) Desorb->Separate Analyte transfer Ionize 7. Ionization (Electron Ionization) Separate->Ionize Compound elution Detect 8. Mass Detection (Quadrupole Analyzer) Ionize->Detect Fragment detection Process 9. Data Acquisition & Analysis Detect->Process Result 10. Compound ID & Quantification Process->Result

HS-SPME-GC-MS workflow for this compound analysis.
Step-by-Step Protocol: Quantitative Analysis by HS-SPME-GC-MS

This protocol is a validated starting point for the analysis of this compound in food matrices.[6][7]

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated furan analog) for accurate quantification.

    • Add 5 mL of a saturated NaCl solution to increase the ionic strength of the matrix, which enhances the release of volatile organic compounds into the headspace.[7]

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator.

    • Equilibrate the sample at 35°C for 15 minutes with agitation.[7]

    • Rationale: This step ensures that a stable equilibrium is reached between the sample and the headspace, making the extraction reproducible.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the vial's headspace for 15-20 minutes at the same temperature to adsorb the analytes.[6][8]

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of the analyte to the column.[9]

    • GC Separation:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

      • Oven Program: Start at 32°C, hold for 4 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[6]

      • Rationale: This temperature program provides a good separation of early-eluting volatile compounds while ensuring that this compound is eluted in a reasonable time with a sharp peak shape.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Identification: Confirm the identity of this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Stability and Reactivity

Understanding the stability of this compound is crucial for its application and storage.

  • General Stability: The compound is stable under normal storage conditions.[10]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can potentially react with the furan ring or the alkyl side chain.[10]

  • Metabolic Considerations: The furan ring is subject to metabolic activation, which is a key consideration in toxicological assessments and drug development. Studies on furan ring substitutions and their influence on metabolism are important for safety evaluations.[1]

Conclusion

This guide has detailed the essential physicochemical properties of this compound and outlined a robust, validated analytical workflow for its characterization. The provided data and protocols, grounded in authoritative sources, offer a solid foundation for researchers. The key to successful analysis lies not just in following steps, but in understanding the rationale behind them—from sample preparation that enhances analyte volatility to GC-MS parameters that ensure optimal separation and detection. This comprehensive understanding is indispensable for advancing research and development in fields where this versatile molecule plays a critical role.

References

"2-Pentanoylfuran natural occurrence in food"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Pentanoylfuran in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furan derivative characterized by a five-carbon acyl group, is a recognized flavoring substance valued for its sweet, caramel, and fruity aroma profile. While its sensory characteristics are established, its natural occurrence in food is not extensively documented, existing primarily as a consequence of thermal processing. This technical guide provides a comprehensive overview of this compound, synthesizing available data with established chemical principles to offer insights into its likely presence in the food supply. We will explore its sensory and chemical identity, delve into the probable formation mechanisms, detail robust analytical methodologies for its detection and quantification, and summarize its regulatory status and the associated toxicological considerations for the broader class of furan-containing compounds. This document serves as a foundational resource for researchers investigating flavor chemistry, food toxicology, and the impact of processing on food composition.

Chemical Identity and Sensory Profile

This compound, systematically named 1-(2-furanyl)-1-pentanone, is an aromatic ketone.[1][2] It belongs to the family of furanic compounds, which are significant contributors to the aroma and flavor of a vast array of thermally processed foods.[3][4]

Key Identifiers and Properties:

  • Synonyms: 2-Valerylfuran, Butyl 2-furyl ketone[1][5]

  • CAS Number: 3194-17-0[2][5]

  • Molecular Formula: C₉H₁₂O₂[1][2]

  • Molecular Weight: 152.19 g/mol [1]

  • Appearance: Colorless liquid[1]

  • Sensory Profile: Described as having a sweet, caramel aroma with a fruity flavor profile.[1][6]

It is crucial to distinguish this compound (an acyl furan) from the more extensively studied 2-pentylfuran (an alkylfuran). While both are furan derivatives and often formed during heating, their formation pathways, sensory properties, and regulatory considerations can differ.[3][7]

Natural Occurrence in Food: An Evidence-Based Postulation

Direct, quantitative data on the natural occurrence of this compound in specific food products is notably scarce in peer-reviewed literature. Its presence is almost certainly linked to thermal processing, such as baking, roasting, or frying, rather than being an endogenous component of raw foods.[4]

However, based on the well-established formation chemistry of analogous furan derivatives (e.g., 2-acetylfuran, 2-furfuryl alcohol) and related ketones, we can postulate its likely presence in a variety of food matrices.[3][8] The Maillard reaction and lipid degradation, hallmark reactions in cooking, are the primary drivers for the formation of such heterocyclic compounds.[4][9]

Table 1: Postulated Food Categories for this compound Occurrence

Food CategoryRationale for Postulated OccurrenceKey Precursors Present
Roasted Coffee & Cocoa High-temperature roasting initiates extensive Maillard reactions. Related compounds like 1-(2-furanyl)-1-butanone are detected in coffee.[8]Reducing sugars, amino acids, lipids.
Roasted & Cooked Meats The Maillard reaction between amino acids and endogenous sugars, along with lipid oxidation, is fundamental to cooked meat flavor.[9][10]Amino acids (e.g., leucine, isoleucine), glycogen, lipids.
Baked Goods (Bread, Cereals) Baking provides the necessary thermal energy for Maillard browning and flavor development on crusts.[4]Sugars (from starch), amino acids (from protein).
Thermally Processed Dairy Heating of milk can induce Maillard reactions, although typically less intense than roasting.[11]Lactose (reducing sugar), amino acids (casein, whey).

Note: This table is based on chemical principles and the occurrence of analogous compounds. Direct analytical evidence for this compound in these specific foods is limited and represents a significant area for future research.

Formation Pathways: A Mechanistic Perspective

The formation of this compound in food is best explained through the lens of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[4][12]

The reaction proceeds through three main stages:

  • Initial Stage: Condensation of a reducing sugar (e.g., glucose, fructose) with a compound containing a primary amino group (e.g., an amino acid) to form an unstable glycosylamine, which then rearranges to a more stable Amadori or Heyns product.[13]

  • Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive intermediates, including dicarbonyls and other furan precursors like furfural.[4][13]

  • Final Stage: These reactive intermediates polymerize into brown pigments (melanoidins) or react further to produce a wide array of volatile flavor compounds, including furans.[4]

For this compound specifically, the pathway involves the formation of the furan ring from sugar degradation and the subsequent acylation with a five-carbon moiety. This C5-group could originate from several sources, including the Strecker degradation of amino acids like leucine or isoleucine, or from the interaction of Maillard intermediates with lipid oxidation products.

cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage ReducingSugar Reducing Sugar Glycosylamine N-substituted Glycosylamine ReducingSugar->Glycosylamine + Amino Acid AminoAcid Amino Acid Amadori Amadori/Heyns Product Glycosylamine->Amadori Rearrangement Dehydration Dehydration & Fragmentation Amadori->Dehydration Strecker Strecker Degradation of Amino Acids Amadori->Strecker Dicarbonyls Reactive Dicarbonyls (e.g., 3-deoxyosone) Dehydration->Dicarbonyls Melanoidins Melanoidins (Color) Dehydration->Melanoidins OtherVolatiles Other Flavor Volatiles Dehydration->OtherVolatiles Furfural Furfural / HMF Dicarbonyls->Furfural Cyclization Pentanoylfuran This compound Furfural->Pentanoylfuran + C5 Source (Acylation) C5_Source C5 Carbonyl Source (e.g., from Leucine or Lipid Oxidation) Strecker->C5_Source C5_Source->Pentanoylfuran Sample 1. Sample Preparation (Homogenize Food Matrix, Add Internal Standard) Vial 2. Equilibration (Heat sealed vial to partition analytes into headspace) Sample->Vial SPME 3. HS-SPME Extraction (Expose fiber to headspace to adsorb analytes) Vial->SPME GC 4. GC-MS Analysis (Desorb fiber in GC inlet, separate on column, detect by MS) SPME->GC Data 5. Data Processing (Identify by mass spectra, quantify against calibration curve) GC->Data

References

"synthesis pathways for 2-Pentanoylfuran"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Pentanoylfuran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-(2-furanyl)-1-pentanone, is a significant heterocyclic ketone characterized by its sweet, caramel-like aroma.[1] Its utility extends from the flavor and fragrance industry to serving as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[2][3] The furan ring, an electron-rich aromatic system, presents unique challenges and opportunities in its functionalization. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental considerations, and comparative analysis of methodologies.

Pathway 1: Direct Friedel-Crafts Acylation of Furan

The most direct and industrially significant route to this compound is the Friedel-Crafts acylation of the furan ring. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the electron-rich furan nucleus.[4][5] The reaction preferentially occurs at the C2 (alpha) position, which is the most reactive site for electrophilic attack.[4]

Reaction Mechanism

The mechanism proceeds through three primary steps:

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of an acylating agent, typically pentanoyl chloride or pentanoic anhydride, with a Lewis acid catalyst. The catalyst coordinates to the acylating agent, facilitating the departure of a leaving group to form a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex.[4]

  • Restoration of Aromaticity: A weak base, often the complexed leaving group (e.g., [AlCl₄]⁻), abstracts a proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the furan ring to yield the final product, this compound.[4][5]

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount due to the furan ring's sensitivity to strong acids, which can induce polymerization.[6][7]

  • Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): While functional, strong Lewis acids like aluminum chloride often lead to low yields. They can form stable complexes with the resulting ketone product, necessitating stoichiometric or even excess amounts of the catalyst and complicating the workup.[8] Their high acidity can also promote undesirable side reactions and polymerization of the furan substrate.[6][7]

  • Milder and Heterogeneous Catalysts: To circumvent these issues, milder catalysts are preferred. Boron trifluoride (BF₃), often as an etherate complex, is a more effective catalyst for furan acylation, requiring only catalytic amounts and leading to higher yields.[7][8] Modern approaches employ solid acid catalysts, such as heteropolyacids (e.g., aluminum dodecatungstophosphate, AlPW₁₂O₄₀) or metal-exchanged clays, which offer the advantages of easier separation, reusability, and often higher selectivity, aligning with the principles of green chemistry.[6][9][10]

Friedel_Crafts_Acylation Figure 1: Friedel-Crafts Acylation of Furan cluster_0 Acylium Ion Generation cluster_1 Electrophilic Substitution Pentanoyl_Chloride Pentanoyl Chloride Acylium_Ion Pentanoyl Acylium Ion (Electrophile) Pentanoyl_Chloride->Acylium_Ion + Catalyst Lewis_Acid Lewis Acid (e.g., BF₃) Furan Furan Acylium_Ion->Furan Sigma_Complex Sigma Complex (Intermediate) Furan->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺

Caption: Figure 1: Friedel-Crafts Acylation of Furan.

Experimental Protocol: Acylation using Pentanoic Anhydride and BF₃•OEt₂
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add furan (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add pentanoic anhydride (1.1 eq) to the stirred solution.

  • Catalyst Addition: Add boron trifluoride etherate (BF₃•OEt₂) (0.1 eq) dropwise to the mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Synthesis from Furfural via Grignard Reaction and Oxidation

An alternative, two-step pathway begins with the readily available biomass-derived platform chemical, furfural.[11][12] This method involves the creation of a secondary alcohol intermediate, which is subsequently oxidized to the target ketone.

Step A: Grignard Reaction to form 1-(2-furyl)pentan-1-ol
  • Mechanism: This step involves the nucleophilic addition of an organometallic reagent to the carbonyl carbon of furfural. A butyl Grignard reagent (butylmagnesium bromide), prepared from 1-bromobutane and magnesium, serves as a potent source of butyl nucleophiles. The butyl anion attacks the electrophilic aldehyde carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the secondary alcohol, 1-(2-furyl)pentan-1-ol.[13]

Step B: Oxidation of 1-(2-furyl)pentan-1-ol

  • Mechanism: The secondary alcohol is oxidized to the corresponding ketone. Various reagents can accomplish this transformation, such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or Swern oxidation conditions. These reagents are chosen for their ability to perform the oxidation without cleaving or reacting with the furan ring.

Grignard_Oxidation_Pathway Figure 2: Synthesis via Furfural Intermediate Furfural Furfural Alcohol_Intermediate 1-(2-furyl)pentan-1-ol Furfural->Alcohol_Intermediate Grignard Addition Grignard_Reagent 1) Butylmagnesium Bromide 2) H₃O⁺ Workup Product This compound Alcohol_Intermediate->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC)

Caption: Figure 2: Synthesis via Furfural Intermediate.

Experimental Protocol

Part A: Grignard Reaction

  • Setup: In a flame-dried flask under nitrogen, add furfural (1.0 eq) dissolved in anhydrous diethyl ether.

  • Addition: Cool the flask to 0°C and slowly add a solution of butylmagnesium bromide (1.1 eq) in diethyl ether via a dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain crude 1-(2-furyl)pentan-1-ol.

Part B: Oxidation

  • Setup: In a separate flask, prepare a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

  • Addition: Add a solution of the crude 1-(2-furyl)pentan-1-ol from Part A in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-3 hours until the starting alcohol is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.

Pathway 3: Synthesis from 2-Furoyl Chloride and an Organometallic Reagent

This pathway involves the preparation of an activated furan derivative, 2-furoyl chloride, followed by its reaction with a specific organometallic reagent to introduce the pentanoyl side chain.

Step A: Preparation of 2-Furoyl Chloride

2-Furoyl chloride is an important intermediate synthesized from 2-furoic acid.[2] The most common method involves refluxing 2-furoic acid with an excess of thionyl chloride (SOCl₂).[14][15] The reaction produces 2-furoyl chloride along with gaseous byproducts (SO₂ and HCl).[2] The product is then isolated by distillation.[14]

Step B: Reaction with an Organocuprate (Gilman Reagent)

While a Grignard reagent would react with 2-furoyl chloride, its high reactivity would lead to a double addition, first forming the ketone and then immediately reacting with it to produce a tertiary alcohol.[16][17] To stop the reaction at the ketone stage, a less reactive organometallic reagent is required. A lithium dialkylcuprate, or Gilman reagent (e.g., lithium dibutylcuprate, (CH₃CH₂CH₂CH₂)₂CuLi), is the ideal choice.[16][17] These "softer" nucleophiles react efficiently with highly reactive acyl chlorides but are significantly less reactive towards the resulting ketone product, allowing for its isolation in high yield.[16][18][19]

Gilman_Reagent_Pathway Figure 3: Synthesis via Gilman Reagent Furoic_Acid 2-Furoic Acid Furoyl_Chloride 2-Furoyl Chloride Furoic_Acid->Furoyl_Chloride Chlorination Thionyl_Chloride SOCl₂ Product This compound Furoyl_Chloride->Product Nucleophilic Acyl Substitution Gilman_Reagent Lithium Dibutylcuprate ((Bu)₂CuLi)

Caption: Figure 3: Synthesis via Gilman Reagent.

Experimental Protocol
  • Gilman Reagent Preparation: In a flame-dried flask under argon at -78°C (dry ice/acetone bath), add copper(I) iodide (0.5 eq) to anhydrous diethyl ether. Slowly add a solution of butyllithium (1.0 eq) and stir for 30 minutes to form the lithium dibutylcuprate solution.

  • Setup: In a separate flask, dissolve 2-furoyl chloride (1.0 eq) in anhydrous diethyl ether and cool to -78°C.

  • Addition: Slowly add the prepared Gilman reagent to the 2-furoyl chloride solution via cannula.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain this compound.

Comparative Summary of Synthesis Pathways

Parameter Pathway 1: Friedel-Crafts Acylation Pathway 2: Furfural Grignard/Oxidation Pathway 3: Furoyl Chloride/Gilman
Primary Starting Materials Furan, Pentanoyl Chloride/AnhydrideFurfural, 1-Bromobutane2-Furoic Acid, Butyllithium
Number of Steps 122 (from 2-furoic acid)
Key Reagents Lewis Acid (BF₃, AlPW₁₂O₄₀)Grignard Reagent, Oxidizing Agent (PCC)Thionyl Chloride, Organocuprate
Advantages Most direct route, potentially high atom economy.Utilizes renewable furfural feedstock.[11][12]High yielding and clean reaction with Gilman reagent; avoids furan polymerization.
Disadvantages Furan ring is sensitive to polymerization with strong acids.[6][7]Multi-step process, use of stoichiometric chromium reagents (PCC) is hazardous.Requires preparation of organometallic reagents under inert, anhydrous conditions.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with distinct advantages and challenges. The direct Friedel-Crafts acylation of furan remains a primary choice, particularly when employing milder, modern catalysts that mitigate the risk of polymerization and improve yields. The multi-step routes starting from furfural or 2-furoic acid offer valuable alternatives, especially when considering the availability of starting materials and the need to avoid the harsh conditions of traditional Friedel-Crafts reactions. The selection of the optimal synthetic route will ultimately depend on factors such as scale, cost of reagents, available equipment, and environmental considerations.

References

The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of furan derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral activities. We delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a comparative analysis of their potency. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of furan-based compounds in modern therapeutics.

Introduction: The Furan Moiety - A Privileged Scaffold in Medicinal Chemistry

The furan ring system is a recurring motif in a vast number of natural products and synthetic compounds that exhibit significant biological effects. Its planarity, aromaticity, and the presence of a lone pair of electrons on the oxygen atom contribute to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. This inherent versatility allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, furan derivatives have been successfully developed into clinically approved drugs for a wide range of therapeutic areas.[1][2] This guide will explore the key biological activities of these remarkable compounds, providing the technical insights necessary for their continued investigation and development.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have a long-standing history as effective antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are often multifaceted, contributing to a lower propensity for the development of microbial resistance.

Antibacterial Activity: The Case of Nitrofurantoin

A prime example of a furan-based antibacterial is Nitrofurantoin, a synthetic nitrofuran derivative primarily used in the treatment of urinary tract infections (UTIs).[1]

Mechanism of Action: Nitrofurantoin's efficacy stems from its unique, multi-targeted mechanism of action.[2]

  • Reductive Activation: Upon entering the bacterial cell, nitrofurantoin is rapidly reduced by bacterial flavoproteins (nitrofuran reductases) into highly reactive electrophilic intermediates.[2]

  • Macromolecular Damage: These reactive intermediates are non-specific in their targets, attacking a variety of bacterial macromolecules. They can damage ribosomal proteins, thereby inhibiting protein synthesis.[2]

  • DNA Damage: The reactive species also cause damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication.[2]

This multi-pronged attack disrupts several crucial cellular processes simultaneously, making it difficult for bacteria to develop resistance.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a furan derivative against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Furan derivative stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Furan Derivative:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the furan derivative stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the furan derivative that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of Furan Derivatives

Furan DerivativeBacterial StrainMIC (µg/mL)Reference
NitrofurantoinE. coli≤32[1]
Furan-2-carboxamide derivativeS. aureusNot Specified[3]

Diagram: Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilution of Furan Derivative Dilution->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Read Visually Read MIC Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow of the broth microdilution assay for MIC determination.

Anticancer Activity of Furan Derivatives

The furan scaffold is a key component in numerous compounds exhibiting potent anticancer activity. These derivatives can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.

Mechanism of Action: Targeting PI3K/Akt and Wnt/β-catenin Signaling Pathways

Several furan derivatives exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently dysregulated in various cancers.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Furan derivatives can inhibit key components of this pathway, such as Akt, leading to the suppression of downstream pro-survival signals.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Certain furan-containing compounds can interfere with this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator of Wnt target genes that drive cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Furan derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Furan Derivatives

Furan DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 4MCF-74.06[3]
Compound 7MCF-72.96[3]
Furan-2-carboxamide derivativeNCI-H4600.0029[3]

Diagram: PI3K/Akt and Wnt/β-catenin Signaling Pathways in Cancer

CancerPathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Proliferation2 Cell Proliferation TCF_LEF->Proliferation2 Furan_PI3K Furan Derivative Furan_PI3K->Akt Inhibits Furan_Wnt Furan Derivative Furan_Wnt->beta_catenin Promotes Degradation

Caption: Simplified diagram of the PI3K/Akt and Wnt/β-catenin signaling pathways and potential points of intervention by furan derivatives.

Anti-inflammatory Activity of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these pathways, furan derivatives can effectively reduce the signs and symptoms of inflammation. Some derivatives exhibit selectivity for COX-2, the inducible isoform of cyclooxygenase, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of furan derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Furan derivative stock solution

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer.

    • Prepare serial dilutions of the furan derivative.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, the diluted enzyme, and the furan derivative at various concentrations.

    • Include a control with no inhibitor.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Detection:

    • Stop the reaction according to the detection kit's instructions.

    • Measure the amount of PGE2 produced using a colorimetric or fluorometric method with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the furan derivative.

    • Determine the IC₅₀ value for both COX-1 and COX-2.

Data Presentation: Anti-inflammatory Activity of Furan Derivatives

Furan DerivativeEnzymeIC₅₀ (µM)Reference
Benzofuran derivative 1iNOS17.31[4]
Benzofuran derivative 3iNOS16.5[4]

Diagram: Arachidonic Acid Cascade and Inhibition by Furan Derivatives

AntiInflammatory cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_lox LOX Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX Lipoxygenase AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Furan Furan Derivative Furan->COX Inhibits Furan->LOX Inhibits

Caption: The arachidonic acid cascade and the inhibitory action of furan derivatives on COX and LOX pathways.

Antiviral Activity of Furan Derivatives

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. Furan derivatives have shown promise in this area, with some compounds exhibiting activity against a range of viruses, including influenza and HIV.[5]

Mechanism of Action: The antiviral mechanisms of furan derivatives can vary depending on the specific compound and the virus. Some derivatives have been shown to interfere with viral entry into host cells, while others may inhibit viral replication by targeting viral enzymes such as reverse transcriptase or protease. For instance, some furan-containing compounds have been reported to inhibit the replication of viruses like HIV, influenza, and Hepatitis C.[5]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death (cytopathic effect).[6]

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for SARS-CoV-2)

  • Virus stock

  • 96-well cell culture plates

  • Cell culture medium

  • Furan derivative stock solution

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the furan derivative in cell culture medium.

    • Dilute the virus stock to a concentration that causes a significant cytopathic effect within a few days.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted virus to the wells, leaving some wells uninfected as cell controls.

    • After a 1-2 hour adsorption period, remove the virus inoculum and add the serially diluted furan derivative to the wells.

    • Include virus controls (cells infected but not treated) and cell controls (cells not infected or treated).

  • Incubation:

    • Incubate the plate at the optimal temperature for the virus (e.g., 37°C) until the virus controls show 80-90% CPE.

  • Staining and Quantification:

    • Remove the medium and stain the remaining viable cells with a stain like Crystal Violet.

    • After washing and drying, solubilize the stain.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration.

    • Determine the EC₅₀ (the concentration of the compound that protects 50% of the cells from CPE).

Data Presentation: Antiviral Activity of Furan Derivatives

Furan DerivativeVirusEC₅₀ (µM)Reference
Dihydrofuropyridinone 15aInfluenza A (H1N1)17.4[7]
Spirothiazolidinone 3cInfluenza A (H3N2)~1
Spirothiazolidinone 3dInfluenza A (H3N2)~1

Diagram: General Antiviral Mechanisms of Action

AntiviralMechanisms cluster_virus Virus Lifecycle Virus Virus HostCell Host Cell Virus->HostCell Infects Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Replication (Viral Enzymes) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus New Virions Furan Furan Derivative Furan->Attachment Inhibits Furan->Replication Inhibits Furan->Release Inhibits

References

A Technical Guide to the Spectroscopic Profile of 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Pentanoylfuran (CAS No. 3194-17-0), a key compound in flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction to this compound: Structure and Properties

This compound, also known by its IUPAC name 1-(furan-2-yl)pentan-1-one, is an aromatic ketone with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[3][4][5] It is described as a colorless liquid with a sweet, caramel-like aroma.[5][6] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 3194-17-0
Boiling Point 101.0 °C @ 10.00 mm Hg
Density 1.009-1.015 g/cm³
Refractive Index 1.486-1.492

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Synthesis via Friedel-Crafts Acylation

The most common and industrially relevant method for the synthesis of 2-acylfurans, including this compound, is the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring.

The general workflow for this synthesis is as follows:

G reagents Furan + Pentanoyl Chloride lewis_acid Lewis Acid Catalyst (e.g., AlCl₃, BF₃) reagents->lewis_acid 1. Add reaction Reaction Mixture (inert solvent, controlled temp.) lewis_acid->reaction 2. Form acylium ion workup Aqueous Work-up (hydrolysis & extraction) reaction->workup 3. Quench purification Purification (distillation or chromatography) workup->purification 4. Isolate product This compound purification->product 5. Purify

Caption: Generalized workflow for the synthesis of this compound.

The reaction proceeds through the formation of a highly electrophilic acylium ion from pentanoyl chloride and a Lewis acid catalyst. This acylium ion then attacks the electron-rich furan ring, preferentially at the 2-position, to form the desired product.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

m/zIonDescription
152[M]⁺˙Molecular ion
95[C₅H₃O]⁺Acylium ion (loss of butyl radical)
81[C₄H₃O]⁺Furyl cation (loss of pentanoyl radical)
57[C₄H₉]⁺Butyl cation

The fragmentation is expected to be dominated by cleavage at the acyl group, leading to a prominent peak for the 2-furoyl cation at m/z 95.

G M [C₉H₁₂O₂]⁺˙ m/z = 152 frag1 [C₅H₃O]⁺ m/z = 95 M->frag1 - C₄H₉˙ frag2 [C₄H₉]⁺ m/z = 57 M->frag2 - C₅H₃O˙ frag3 [C₄H₃O]⁺ m/z = 81 M->frag3 - C₅H₉O˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring and the pentanoyl chain. The predicted chemical shifts (in ppm, relative to TMS) are presented below.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H5' (furan)~7.6dd
H3' (furan)~7.2dd
H4' (furan)~6.5dd
-CH₂- (α to C=O)~2.9t
-CH₂- (β to C=O)~1.7sextet
-CH₂- (γ to C=O)~1.4sextet
-CH₃ (terminal)~0.9t

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ketone)~188
C2' (furan, attached to acyl)~152
C5' (furan)~147
C3' (furan)~118
C4' (furan)~112
-CH₂- (α to C=O)~38
-CH₂- (β to C=O)~26
-CH₂- (γ to C=O)~22
-CH₃ (terminal)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carbonyl group and the furan ring.

Wavenumber (cm⁻¹)VibrationDescription
~3100C-H stretchAromatic C-H on the furan ring
~2960-2870C-H stretchAliphatic C-H of the pentanoyl chain
~1670C=O stretchStrong absorption characteristic of an aryl ketone
~1570, 1470C=C stretchAromatic C=C stretching of the furan ring
~1150C-O-C stretchAsymmetric stretching of the furan ether linkage

The workflow for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) technique is outlined below.

G start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (baseline correction, etc.) acquire->process end End process->end

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of mass spectrometry, NMR, and IR spectroscopy allows for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the flavor and fragrance industry and for the development of new synthetic methodologies in pharmaceutical research.

References

The Emergence of a Flavor Principle: A Technical Guide to the Initial Isolation and Discovery of 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the scientific journey of 2-Pentanoylfuran, a significant heterocyclic ketone revered for its characteristic sweet, caramel, and fruity aroma. While the discovery of this compound cannot be attributed to a single seminal event, its recognition emerged from the broader, systematic exploration of food and flavor chemistry. This document reconstructs the logical pathway of its discovery, from its initial detection as a volatile component in various natural and processed foods to the modern analytical and synthetic methodologies that have defined its chemical identity. We will explore the foundational techniques that enabled its isolation, the spectroscopic methods that confirmed its structure, and the synthetic strategies that validated its existence, providing a comprehensive resource for researchers, scientists, and professionals in the fields of flavor science and drug development.

Introduction: The Olfactory Quest for Flavor Compounds

The science of flavor is a complex interplay of chemistry and sensory perception. Within the vast lexicon of aroma compounds, furan derivatives hold a prominent position, contributing to the desirable sensory profiles of a myriad of food products. This compound, also known by its IUPAC name 1-(furan-2-yl)pentan-1-one and synonyms such as butyl 2-furyl ketone and 2-valerylfuran, is a key contributor to the aroma of roasted, cooked, and processed foods.[1] Its sweet, caramel, and slightly fruity notes are integral to the sensory experience of products ranging from coffee and baked goods to roasted meats.[2][3]

The "discovery" of this compound was not a singular event but rather a gradual revelation, driven by the persistent endeavor to deconstruct complex food aromas into their constituent chemical components. Early flavor chemists, armed with nascent analytical techniques, sought to identify the specific molecules responsible for characteristic scents and tastes. This guide will illuminate the path of this compound's emergence from an anonymous contributor to a well-characterized flavor principle.

Natural Occurrence and Initial Identification: A Compound of Culinary Significance

The journey to understanding this compound began with the observation of its presence in a wide array of natural and thermally processed foods. Its identification is a testament to the advancements in analytical chemistry, particularly in the separation and detection of volatile organic compounds.

Table 1: Selected Natural Occurrences of this compound

Food MatrixContext of Presence
CoffeeFormed during the roasting of coffee beans.
Roasted PeanutsA product of the Maillard reaction and lipid degradation during roasting.
Baked GoodsContributes to the characteristic aroma of breads and pastries.
Roasted MeatsGenerated during the cooking process, contributing to savory notes.
Dairy ProductsFound in products like yogurt and butter.

The initial challenge for researchers was to isolate this compound from a complex matrix of hundreds of other volatile substances. The logical workflow for this process, from sample preparation to final identification, is a cornerstone of flavor chemistry.

The Isolation Imperative: Early Methodologies

Before the advent of modern chromatography, the isolation of volatile compounds was a formidable task, relying on techniques such as distillation and solvent extraction. However, the true breakthrough in identifying trace flavor components like this compound came with the development of gas chromatography (GC).

Experimental Protocol: Conceptual Early-Stage Isolation and Concentration

  • Sample Preparation : A food sample (e.g., freshly roasted coffee beans) is finely ground to maximize surface area.

  • Volatile Extraction : The ground sample is subjected to steam distillation or solvent extraction to capture the volatile and semi-volatile compounds. For higher volatility, a headspace collection method would be employed, where the vapors above the sample are trapped.

  • Concentration : The resulting extract, often dilute, is carefully concentrated using techniques like fractional distillation under reduced pressure to avoid thermal degradation of the analytes.

  • Gas Chromatography (GC) Separation : The concentrated extract is injected into a gas chromatograph. The principle of GC is to separate compounds based on their boiling points and interactions with the stationary phase within the GC column. As the compounds elute at different times (retention times), they can be individually detected.

  • Detection and Olfactometry : Early GC systems were often coupled with a "sniff port," allowing a trained analyst to smell the effluent from the column at different retention times. This technique, known as Gas Chromatography-Olfactometry (GC-O), was crucial in pinpointing the specific chromatographic peaks associated with a particular aroma, such as the sweet caramel note of this compound.

This systematic approach allowed researchers to correlate a specific sensory attribute with a yet-to-be-identified compound, paving the way for its structural elucidation.

Structural Elucidation and Confirmation: The Advent of Mass Spectrometry

Once a compound of interest was isolated as a distinct peak in a chromatogram, the next critical step was to determine its chemical structure. The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) revolutionized this process and remains the gold standard for the identification of volatile compounds.[4][5][6][7][8]

A mass spectrometer bombards the molecules eluting from the GC column with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the masses of the parent ion and its various fragments.

Logical Workflow for Structural Elucidation of this compound

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis GC_Separation GC Separation of Volatiles Ionization Electron Ionization GC_Separation->Ionization Eluting Compound Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analysis Mass-to-Charge Ratio Analysis Fragmentation->Mass_Analysis Spectrum Mass Spectrum Generation Mass_Analysis->Spectrum Library_Search Spectral Library Comparison Spectrum->Library_Search Structure_Hypothesis Propose Structure Library_Search->Structure_Hypothesis

Caption: Workflow for the Identification of this compound using GC-MS.

By analyzing the mass spectrum of the unknown compound and comparing it to spectral libraries of known compounds, researchers could confidently propose the structure of this compound. The presence of a fragment corresponding to the furan ring and another indicating a pentanoyl side chain would be key indicators.

Synthetic Validation: The Final Proof of Structure

To unequivocally confirm the proposed structure of this compound, chemical synthesis was, and remains, the ultimate validation. By synthesizing the compound from known starting materials via a defined reaction pathway, and then comparing the spectroscopic and sensory properties of the synthetic product to the isolated natural compound, scientists could provide irrefutable proof of its identity.

A common and historically significant method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[2]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

  • Reactant Preparation : In a reaction vessel, furan is dissolved in a suitable inert solvent, such as dichloromethane, and cooled in an ice bath.

  • Catalyst Introduction : A Lewis acid catalyst, typically phosphoric acid or a milder catalyst to prevent polymerization of the furan ring, is added to the furan solution.

  • Acylating Agent Addition : Pentanoyl chloride or pentanoic anhydride is added dropwise to the stirred reaction mixture. The electrophilic acylium ion, generated in situ, attacks the electron-rich furan ring, primarily at the 2-position.

  • Reaction Quenching : After the reaction is complete, it is quenched by the slow addition of a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

  • Extraction and Purification : The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

  • Characterization : The synthetic product is then analyzed using GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The resulting data is compared to the data obtained from the compound isolated from the natural source. A perfect match in retention time, mass spectrum, and other spectroscopic data, as well as the characteristic aroma, confirms the structure.

Logical Pathway for Synthetic Validation

Start Starting Materials: Furan & Pentanoyl Chloride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction Product Crude this compound Reaction->Product Purification Purification (e.g., Vacuum Distillation) Product->Purification Pure_Product Pure Synthetic this compound Purification->Pure_Product Analysis Spectroscopic Analysis (GC-MS, NMR, IR) Pure_Product->Analysis Comparison Comparison with Natural Isolate Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: The process of synthetic validation for this compound.

Conclusion: From Obscurity to a Defined Flavor Entity

The story of this compound is a microcosm of the evolution of flavor chemistry. Its journey from an unidentified contributor to the complex aroma of foods to a fully characterized and synthesizable molecule highlights the critical role of advancing analytical and synthetic technologies. While no single "eureka" moment defines its discovery, the collective efforts of countless scientists in the meticulous dissection of natural flavors led to its identification and understanding. This in-depth technical guide serves to not only document the scientific underpinnings of this important flavor compound but also to illustrate the logical and rigorous process of scientific discovery in the realm of natural products. The continued study of such compounds is essential for the development of novel flavors, fragrances, and potentially, new therapeutic agents.

References

Methodological & Application

Quantitative Analysis of 2-Pentanoylfuran using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanoylfuran is a significant volatile organic compound contributing to the flavor and aroma profiles of various thermally processed foods and is also evaluated for its applications as a flavoring agent.[1][2] Its accurate and sensitive quantification is crucial for quality control in the food and beverage industry and for safety assessments. This application note presents a robust and validated protocol for the determination of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein offers high sensitivity and selectivity, making it suitable for complex matrices.

Introduction and Scientific Rationale

This compound, an aromatic ketone, is a furan derivative that plays a key role in the sensory characteristics of many products.[1] Unlike its related compound 2-pentylfuran, which is formed through lipid oxidation, this compound's presence is often associated with specific flavor formulations and thermal degradation pathways. Given the potential toxicological concerns associated with some furanic compounds, regulatory bodies and quality control laboratories require reliable analytical methods for their monitoring.

The selected methodology, HS-SPME-GC-MS, is predicated on its suitability for volatile and semi-volatile analytes in complex sample matrices.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that is both sensitive and efficient. It works by exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. This process effectively isolates and concentrates the analyte of interest, minimizing matrix interference. The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte. For general-purpose volatile analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

  • Gas Chromatography (GC): Following extraction, the SPME fiber is introduced into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred onto the GC column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used for the analysis of furan derivatives.[3]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is the most common ionization technique for this application, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to fragment in a reproducible manner.[3] The resulting mass spectrum, a unique fragmentation "fingerprint," allows for unambiguous identification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte.

Experimental Workflow and Protocols

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): Deuterated this compound (if available) or a suitable analogue like 2-Heptanone or 2-Acetylfuran-d3. The IS should not co-elute with the analyte or other matrix components.

  • Solvents: Methanol, Dichloromethane (HPLC or GC grade)

  • Reagents: Sodium chloride (NaCl, analytical grade), Purified water (Type I)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

Instrumentation and Analytical Conditions

A standard gas chromatograph coupled to a mass spectrometer with an EI source is required.[3] The system should be equipped with an autosampler capable of performing automated HS-SPME.

Parameter Setting Rationale
HS-SPME
Fiber TypeDVB/CAR/PDMS, 50/30 µmProvides broad-range extraction for volatile and semi-volatile compounds.
Equilibration Temp.60°CFacilitates the partitioning of this compound into the headspace without causing thermal degradation.
Equilibration Time20 minutes (with agitation)Ensures that equilibrium is reached between the sample matrix and the headspace.
Extraction Time30 minutesAllows sufficient time for the analyte to adsorb onto the SPME fiber for optimal sensitivity.
Desorption Temp.250°CEnsures complete and rapid thermal desorption of the analyte from the fiber into the GC inlet.
Desorption Time2 minutes
Gas Chromatograph (GC)
InjectorSplit/Splitless, operated in Splitless modeMaximizes the transfer of the analyte onto the column for trace-level analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for balancing separation efficiency and analysis time.[3]
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalentA non-polar column providing good separation for furan derivatives.[3]
Oven ProgramInitial: 40°C, hold for 3 minRamp: 10°C/min to 250°CHold: 5 minA standard temperature program that effectively separates volatile compounds based on their boiling points.[3]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)70 eV, the standard energy for generating reproducible fragmentation patterns and library matching.
Ion Source Temp.230°CPrevents condensation of analytes within the ion source.
Quadrupole Temp.150°CMaintains stable performance of the mass analyzer.
Acquisition ModeFull Scan (m/z 40-300) and/or SIMFull scan is used for initial identification and method development. SIM mode is used for enhanced sensitivity in quantitative analysis.

Analytical Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization (Solid/Liquid) Weigh 2. Aliquot into 20 mL Vial Sample->Weigh Spike 3. Spike with Internal Standard Weigh->Spike Salt 4. Add Saturated NaCl Solution Spike->Salt Seal 5. Immediately Seal Vial Salt->Seal Equilibrate 6. Equilibrate & Agitate (e.g., 60°C, 20 min) Seal->Equilibrate Extract 7. Expose SPME Fiber to Headspace (e.g., 30 min) Equilibrate->Extract Desorb 8. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 9. GC Separation (DB-5ms column) Desorb->Separate Detect 10. MS Detection (EI, Scan/SIM) Separate->Detect Identify 11. Peak Identification (RT & Mass Spectrum) Detect->Identify Integrate 12. Peak Integration Identify->Integrate Quantify 13. Quantification (Calibration Curve) Integrate->Quantify Report 14. Final Report Quantify->Report

Caption: Workflow for this compound analysis.

Step-by-Step Protocols

Protocol 1: Preparation of Standards

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analytical standard.

  • Working Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the stock standard in purified water within 20 mL headspace vials.

  • Spiking: Spike each calibration standard and blank with a consistent concentration of the internal standard (e.g., 20 ng/mL).

Protocol 2: Sample Preparation

The goal is to ensure the sample is properly homogenized to allow for efficient and reproducible release of the analyte into the headspace.

  • Solid Samples (e.g., Cereals, Baked Goods):

    • Homogenize the sample to a fine, consistent powder.

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Spike with the internal standard solution.

    • Add 5 mL of a saturated NaCl solution. The salt increases the ionic strength of the aqueous phase, promoting the "salting-out" effect, which drives volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic crimp cap.

  • Liquid & Semi-Solid Samples (e.g., Juices, Sauces):

    • Ensure the sample is well-mixed.

    • Weigh 5.0 g of the sample directly into a 20 mL headspace vial.

    • Spike with the internal standard solution.

    • If the sample is not already aqueous, add 5 mL of saturated NaCl solution.

    • Immediately seal the vial.

Data Analysis and Interpretation

Analyte Identification

Identification of this compound is confirmed by two parameters:

  • Retention Time (RT): The RT of the analyte peak in the sample must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the reference spectrum of this compound.

Compound Molecular Formula Exact Mass (Da) Expected Key Fragment Ions (m/z)
This compoundC₉H₁₂O₂152.0837152 (M+) , 95 (base peak, [M-C₄H₇]⁺), 67

Note: The fragmentation pattern is based on the stable furanyl-carbonyl cation (m/z 95) being the most abundant fragment.

Quantification

Quantification is performed using the internal standard method to correct for variations in extraction efficiency and injection volume.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Calculation: Calculate the concentration of this compound in the unknown sample using the following equation:

    Concentration (ng/g or ng/mL) = ( (AreaAnalyte / AreaIS) - c ) / m * (V / W)

    Where:

    • c is the y-intercept of the calibration curve

    • m is the slope of the calibration curve

    • V is the volume of the solution in the vial (mL)

    • W is the weight of the sample (g)

Method Performance and Validation Insights

For a method like this, key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve.

  • Limit of Quantitation (LOQ): For similar furan derivatives in food matrices, LOQs in the low µg/kg (ppb) range are achievable with this technique.[4] For instance, methods for 2-pentylfuran have achieved LOQs of 5 µg/kg in matrices like baby food and fruit juices.[4]

  • Accuracy & Precision: Accuracy is determined by spike-recovery experiments, with typical acceptance criteria between 80-120%. Precision (repeatability) is assessed by the relative standard deviation (RSD) of replicate analyses, which should ideally be below 15%.[4]

It is important to note that the analysis of furan derivatives can be challenging, and inter-laboratory studies have shown variability, underscoring the need for careful method development and validation.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using HS-SPME-GC-MS. The method is sensitive, selective, and applicable to a variety of sample matrices. By explaining the causality behind experimental choices, from sample preparation to data analysis, this guide serves as a valuable resource for researchers and scientists in food safety, quality control, and flavor chemistry. Adherence to the detailed protocols and validation principles will ensure the generation of reliable and reproducible data.

References

Application Note & Protocol: Synthesis of 2-Pentanoylfuran via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-pentanoylfuran, a valuable ketone intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The protocol is centered on the Friedel-Crafts acylation of furan with pentanoyl chloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide extensive characterization data for the final product. This guide is designed for researchers in organic synthesis and drug development, emphasizing scientific integrity, reproducibility, and safety.

Introduction: The Significance of 2-Acylfurans

Furan-containing compounds are pivotal scaffolds in medicinal chemistry, present in a multitude of natural products and synthetic molecules with diverse pharmacological activities.[1] The introduction of an acyl group at the 2-position of the furan ring yields 2-acylfurans, which are versatile precursors for more complex molecular architectures. Specifically, this compound serves as a key building block for lipophilic derivatives intended for various therapeutic applications.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst to generate a highly electrophilic acylium ion.[3]

However, the application of this reaction to electron-rich five-membered heterocycles like furan is not without its challenges. Furan's high nucleophilicity makes it susceptible to polymerization and degradation under the harsh conditions of classical Friedel-Crafts reactions, which often utilize strong Lewis acids like aluminum chloride (AlCl₃).[1][4] Therefore, careful selection of the catalyst and meticulous control of reaction conditions are paramount to achieving high yields and purity. This note details a robust protocol that navigates these challenges effectively.

Mechanistic Pathway: The Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of furan proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of pentanoyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which serves as the active electrophile.[3]

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (alpha) position, as the resulting carbocation intermediate (a sigma complex) is more effectively stabilized by resonance involving the ring oxygen than the intermediate formed from attack at the C3 (beta) position.[3]

  • Restoration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the furan ring to yield the final product, this compound.[3] The catalyst is regenerated in this step, although in practice, it often forms a complex with the ketone product, necessitating a stoichiometric amount.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration PentanoylCl Pentanoyl Chloride AcyliumComplex [Pentanoyl]⁺[AlCl₄]⁻ (Acylium Ion Complex) PentanoylCl->AcyliumComplex + AlCl₃ LewisAcid Lewis Acid (e.g., AlCl₃) Furan Furan SigmaComplex Resonance-Stabilized Sigma Complex Furan->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ HCl HCl RegenCatalyst AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation on Furan.

Protocol Optimization: Catalyst and Condition Selection

The choice of Lewis acid is critical for the successful acylation of furan. While strong catalysts like AlCl₃ are traditional, they can induce polymerization, leading to lower yields.[4][6] Milder Lewis acids have been shown to be effective and offer better control.

CatalystTypical SolventTemp. (°C)NotesReference
Aluminum chloride (AlCl₃) Methylene Chloride, 1,2-Dichloroethane0 to RTThe classical choice; potent but can lead to polymerization. Requires careful temperature control.[2][7]
Tin(IV) chloride (SnCl₄) Benzene, Carbon Disulfide0 to 10A milder alternative to AlCl₃, often resulting in cleaner reactions with sensitive substrates.[6]
Boron trifluoride (BF₃) Acetic Acid30 to 50Used as a complex (e.g., with ether or acetic acid), offering good yields with catalytic amounts.[6]
Ytterbium(III) triflate (Yb(OTf)₃) Ionic Liquid [BPy][BF₄]Room Temp.A modern, reusable catalyst system that works under mild conditions.[8][9][8][9]
Zinc oxide (ZnO) Solvent-freeMicrowaveA heterogeneous, "green" catalyst option that can be easily removed after the reaction.[5]

For this protocol, we select Tin(IV) chloride (SnCl₄) due to its balance of reactivity and selectivity, which minimizes the risk of furan polymerization while ensuring efficient acylation. Methylene chloride is chosen as the solvent for its inertness and ease of removal.

Detailed Experimental Protocol

Materials and Reagents
  • Furan (99%, freshly distilled)

  • Pentanoyl chloride (98%)

  • Tin(IV) chloride (SnCl₄, ≥99%)

  • Anhydrous Methylene Chloride (CH₂Cl₂, ≥99.8%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, concentrated)

  • Ice (from deionized water)

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel (60 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

Reaction Procedure

Safety Note: This procedure must be performed in a well-ventilated fume hood. Anhydrous reagents are moisture-sensitive. Pentanoyl chloride and SnCl₄ are corrosive and react with moisture.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a rubber septum for inert gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Charging: To the flask, add a magnetic stir bar and 100 mL of anhydrous methylene chloride. Cool the flask to 0 °C using an ice/water bath.

  • Catalyst Addition: Using a syringe, carefully add Tin(IV) chloride (e.g., 0.05 mol) to the stirred solvent.

  • Acylating Agent Addition: Dissolve pentanoyl chloride (e.g., 0.05 mol) in 20 mL of anhydrous methylene chloride and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Substrate Addition: After the addition of pentanoyl chloride is complete, dissolve furan (e.g., 0.055 mol, a slight excess) in 20 mL of anhydrous methylene chloride and add it to the dropping funnel. Add the furan solution dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl, while stirring vigorously.[7] This will hydrolyze the catalyst-product complex and dissolve the tin salts.

  • Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with 25 mL portions of methylene chloride.

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Assemble & Dry Glassware B 2. Add CH₂Cl₂ & Cool to 0 °C A->B C 3. Add SnCl₄ Catalyst B->C D 4. Add Pentanoyl Chloride Solution C->D E 5. Add Furan Solution D->E F 6. Stir at 0 °C (Monitor by TLC) E->F G 7. Quench with Ice/HCl F->G H 8. Extract with CH₂Cl₂ G->H I 9. Wash with NaHCO₃ & Brine H->I J 10. Dry & Evaporate Solvent I->J K 11. Purify via Distillation/Chromatography J->K L 12. Obtain NMR, IR, MS Spectra K->L

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.[10][11]

TechniqueExpected Data
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.55 (dd, 1H, H-5), 7.15 (dd, 1H, H-3), 6.50 (dd, 1H, H-4), 2.85 (t, 2H, -CO-CH₂-), 1.70 (sext, 2H, -CH₂-), 1.40 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃).[12]
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 189.0 (C=O), 152.5 (C-2), 146.0 (C-5), 117.0 (C-3), 112.5 (C-4), 38.0 (-CO-CH₂-), 26.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃).
IR (neat, cm⁻¹)ν: ~2960 (C-H alkane), ~1675 (C=O, aryl ketone stretch), ~1570 & 1470 (C=C furan ring stretch), ~1080 (C-O-C stretch).
Mass Spec. (EI, 70 eV)m/z (%): 152 (M⁺), 95 (base peak, [M-C₄H₇]⁺, furanoyl cation), 67, 39.[13]

Troubleshooting

  • Low Yield / No Reaction: Ensure all reagents and solvents are strictly anhydrous. The Lewis acid may be inactive if exposed to moisture. Check the quality of the furan; it should be freshly distilled as it can polymerize on storage.

  • Formation of Dark Polymer: This indicates decomposition of the furan ring.[4] The primary cause is often a reaction temperature that is too high or the use of an overly aggressive Lewis acid. Maintain strict temperature control at 0 °C or below during the addition steps. Consider using a milder catalyst if polymerization persists.

  • Incomplete Reaction: The reaction may require a longer time or a slight increase in the amount of catalyst. Use TLC to monitor the consumption of the limiting reagent before quenching the reaction.

References

"using 2-Pentanoylfuran as a flavoring agent"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Pentanoylfuran as a Flavoring Agent

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, food scientists, and pharmaceutical development professionals on the application of this compound as a potent and versatile flavoring agent. This compound, also known as 2-Valerylfuran, is a furan derivative recognized for its distinctive sensory characteristics that can enhance a wide array of products. This guide covers its chemical identity, sensory profile, regulatory status, and safety considerations. Furthermore, it offers detailed, field-proven protocols for its evaluation, incorporation into various matrices, and analytical quantification, ensuring both efficacy and compliance. The methodologies are presented with a focus on the underlying scientific principles to empower users to not only replicate but also adapt these protocols for novel applications.

Introduction to this compound

This compound (C₉H₁₂O₂) is an aromatic ketone and a member of the furan chemical class, which is widely utilized in the flavor industry.[1] Its chemical structure, featuring a furan ring substituted with a pentanoyl group, is responsible for its characteristic aroma and flavor profile. While it has been reported in nature in plants such as Polygala senega, its primary source for commercial use is through chemical synthesis.[1] As a flavoring agent, it is valued for its ability to impart specific notes that can create or enhance complex flavor profiles in both food and pharmaceutical products. This guide serves as a technical resource for the effective and safe utilization of this compound.

Compound Profile: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a flavoring agent is fundamental to its successful application. These properties influence its solubility, volatility, and stability within a given matrix.

PropertyValueReference
IUPAC Name 1-(furan-2-yl)pentan-1-one[1]
Synonyms 2-Valerylfuran, Butyl 2-furyl ketone[1][2]
CAS Number 3194-17-0[1][2]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Physical State Colorless liquid[1]
Boiling Point 101.0 °C @ 10.00 mm Hg[1]
Density 1.009 - 1.015 g/cm³[1]
Refractive Index 1.486 - 1.492[1]
Solubility Slightly soluble in water[1]

Sensory Profile and Organoleptic Characteristics

The primary value of this compound lies in its unique sensory attributes. A detailed organoleptic evaluation is crucial for its effective application.

  • Aroma: The compound is consistently described as having a sweet, caramel-like aroma.[1] Some assessors also note a caramellic character.[3]

  • Flavor: The flavor profile is predominantly fruity.[1] This fruity character, combined with its sweet aromatic background, makes it suitable for a wide range of applications where a sweet, cooked fruit, or caramel note is desired.

The interplay between its aroma and flavor makes this compound a versatile ingredient. For instance, in baked goods, it can enhance brown, toasted notes, while in fruit-flavored beverages, it can add a layer of ripe, jam-like complexity.

Regulatory Status and Safety Profile

Navigating the regulatory landscape is a critical aspect of product development. This compound has been evaluated by major international regulatory and safety bodies.

  • FEMA GRAS™: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS), assigning it FEMA number 4192.[1][3][4]

  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance, assigning it JECFA number 1509.[1][2][4] In its 2018 evaluation, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1]

  • FDA Status: It is recognized by the U.S. Food and Drug Administration (FDA) as a flavoring agent or adjuvant.[1][5]

Safety Considerations: While JECFA has established its safety for use as a flavoring agent, standard laboratory safety practices are paramount. GHS classification data indicates that this compound may cause skin and eye irritation in its concentrated form.[1] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling the neat material. It is important to distinguish this compound from other furan derivatives, as toxicological profiles can vary significantly within a chemical class. JECFA's safety evaluation specifically addresses the use of this compound at the low levels typical for flavoring agents.[1]

Applications in Food & Pharmaceutical Formulations

The utility of this compound spans a diverse range of product categories due to its pleasant sensory profile and efficacy at low concentrations.

Food and Beverage Applications

This flavoring agent is particularly effective in heat-processed foods where its caramel and fruity notes can complement flavors developed through Maillard reactions and caramelization.

Product CategoryTypical Usage Levels (ppm)Intended Technical Effect
Baked Goods 10 - 25Enhances toasted notes, adds fruity depth.
Breakfast Cereals 5 - 25Complements grain flavors, adds a sweet, fruity character.
Dairy Products (e.g., Cheese) 7 - 35Adds complexity and fruity undertones.
Snack Foods 10 - 25Provides a savory, slightly sweet, and complex note.
Confectionery & Juices 10 - 25Boosts fruit flavors, adds a rich, jam-like quality.
Soups, Sauces, Oils & Fats 5 - 25Introduces subtle sweet and savory background notes.
(Source: The Good Scents Company[3])
Pharmaceutical Applications

In drug development, patient compliance is often hindered by the unpleasant taste of active pharmaceutical ingredients (APIs). Flavoring agents like this compound can be instrumental in taste-masking. Its sweet and fruity profile is effective in oral dosage forms such as syrups, chewable tablets, and oral suspensions, helping to obscure bitter or metallic off-notes of APIs. The causality here is sensory distraction and flavor overlay, where the pleasant characteristics of the flavoring agent dominate the sensory perception, making the product more palatable.

Experimental Protocols and Methodologies

The following protocols provide a systematic approach to working with this compound, from initial sensory evaluation to final product analysis.

Workflow for Flavoring Agent Evaluation

The following diagram outlines a logical workflow for the assessment and implementation of a new flavoring agent within a research and development framework.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Application Trials cluster_2 Phase 3: Analytical Validation A Procure Flavoring Agent (this compound) B Organoleptic Evaluation (Odor & Taste in Water/Oil) A->B C Prepare Stock Solutions (Protocol 6.2) B->C D Select Food/Pharma Matrix (e.g., bakery, syrup) C->D Proceed to Application E Dose-Response Study (Incorporate at various ppm levels) D->E F Sensory Panel Evaluation (Triangle Test, Hedonic Scaling) E->F G Develop/Adapt QC Method (HS-SPME-GC-MS, Protocol 6.4) F->G Validate Optimized Formulation H Analyze Final Product for Flavor Concentration & Stability G->H I Finalize Specification Sheet H->I

Caption: Workflow for Flavoring Agent Evaluation.
Protocol: Preparation of Stock Solutions

Rationale: Working with concentrated flavoring agents is impractical and can lead to dosing errors. Preparing a stock solution allows for accurate and reproducible incorporation into test matrices. The choice of solvent is critical; it must be miscible with the final product and organoleptically neutral at the final concentration.

Materials:

  • This compound (neat)

  • Propylene Glycol (PG) or Ethanol (95%), food-grade

  • Volumetric flasks (10 mL, 100 mL)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Prepare a 1% (w/v) Primary Stock Solution:

    • Tare a clean, dry 10 mL volumetric flask on an analytical balance.

    • Carefully add 100 mg of this compound directly into the flask. Record the exact weight.

    • Add approximately 5 mL of the chosen solvent (PG or ethanol).

    • Stopper the flask and sonicate or vortex until the this compound is fully dissolved.

    • Bring the flask to the 10 mL mark with the solvent. Invert several times to ensure homogeneity. This solution contains 10,000 ppm of the flavoring agent.

  • Prepare a 0.1% (w/v) Secondary Stock Solution:

    • Pipette 10 mL of the 1% primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • This solution contains 1,000 ppm of the flavoring agent and is suitable for most benchtop application trials.

Protocol: Incorporation into a Bakery Model System

Rationale: This protocol provides a standardized method for evaluating the performance of this compound in a heat-processed food system. A simple cookie dough is used as the matrix. The flavor is added late in the mixing process to minimize volatile loss before baking.

Materials:

  • Standard sugar cookie dough ingredients (flour, sugar, butter, eggs)

  • 0.1% stock solution of this compound (from Protocol 6.2)

  • Planetary mixer

  • Baking sheets, oven

Procedure:

  • Prepare a Control Batch: Prepare the cookie dough according to a standard recipe.

  • Prepare Test Batches:

    • For a target concentration of 10 ppm in the final product, you will add 1 g of the 0.1% (1,000 ppm) stock solution per 100 g of cookie dough.

    • Prepare the cookie dough. In the final stage of mixing, add the calculated amount of the flavor stock solution and mix for an additional 1-2 minutes until evenly distributed.

    • Prepare several test batches with varying concentrations (e.g., 5 ppm, 15 ppm, 25 ppm) to determine the optimal level.

  • Baking: Portion the dough and bake all batches (control and test) under identical conditions (temperature and time).

  • Evaluation: Allow the cookies to cool completely in a controlled environment. Conduct sensory analysis after 24 hours to allow the flavor to equilibrate within the matrix. Compare the test batches to the control to assess the impact of the flavoring agent.

Protocol: Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

Rationale: This analytical protocol is essential for quality control, stability studies, and regulatory compliance. HS-SPME is an ideal extraction technique for volatile compounds like this compound in complex food matrices, as it is solvent-free and minimizes matrix interference. Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and confident identification.[6][7]

G A 1. Sample Preparation - Homogenize solid sample (e.g., cookie) - Weigh into headspace vial - Add internal standard & salt solution B 2. Headspace Extraction (HS-SPME) - Equilibrate vial at specific temp (e.g., 35°C) - Expose SPME fiber to headspace (e.g., CAR/PDMS fiber) A->B Incubate & Extract C 3. GC Injection & Separation - Desorb fiber in hot GC inlet - Analytes travel through GC column B->C Thermal Desorption D 4. MS Detection & Analysis - Ionization of analytes - Mass-to-charge ratio detection - Compare mass spectra to library C->D Elution E 5. Quantification - Integrate peak areas - Calculate concentration using calibration curve D->E Data Processing

Caption: Analytical Workflow for this compound.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME autosampler and fibers (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • 20 mL headspace vials with septa caps

  • Saturated NaCl solution

  • Internal standard (e.g., deuterated furan compound, if available)

Procedure (Generalized):

  • Sample Preparation:

    • Homogenize the food sample (e.g., grind the cookies from Protocol 6.3).

    • Weigh 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 5-9 mL of saturated NaCl solution. The salt increases the vapor pressure of the analytes, improving extraction efficiency.

  • HS-SPME Extraction:

    • Seal the vial and place it in the autosampler tray.

    • Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes.[6]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-20 minutes) to adsorb the volatile compounds.[6][8]

  • GC-MS Analysis:

    • The fiber is automatically retracted and injected into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.

    • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • The eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

  • Quantification:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to that of the internal standard and referencing a previously generated calibration curve.

Conclusion

This compound is a valuable and regulatorily approved flavoring agent with a desirable sweet, caramel, and fruity sensory profile. Its efficacy at parts-per-million levels makes it a cost-effective solution for enhancing the flavor of a wide variety of food products, from baked goods to beverages, and for improving the palatability of pharmaceutical formulations. The protocols and data presented in this guide provide a robust framework for scientists to confidently evaluate and apply this compound in their product development pipelines, ensuring a systematic, safe, and effective approach to flavor innovation.

References

Topic: The Paal-Knorr Furan Synthesis: Mechanism, Modern Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Cornerstone in Heterocyclic Chemistry

First reported independently by chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust and enduring method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] For over a century, it has remained one of the most significant and versatile strategies for constructing the furan ring, a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[4][5]

The classical approach involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone.[4] While effective, traditional protocols often required harsh conditions, such as prolonged heating in strong acids, which limited their applicability for substrates with sensitive functional groups.[1][6] Modern advancements, including the use of milder Lewis acids, solid-supported catalysts, and microwave irradiation, have revitalized the Paal-Knorr synthesis, transforming it into a rapid, high-yielding, and broadly applicable tool in the modern organic chemistry laboratory.[7][8]

This guide provides a detailed examination of the Paal-Knorr furan synthesis, from its underlying mechanism to practical, field-proven protocols and troubleshooting strategies.

I. The Reaction Mechanism: An Acid-Catalyzed Cascade

The Paal-Knorr furan synthesis proceeds via an acid-catalyzed intramolecular cyclization-dehydration sequence. The generally accepted mechanism involves several key steps:

  • Protonation: The reaction initiates with the protonation of one of the carbonyl oxygens by an acid catalyst, increasing its electrophilicity.

  • Enolization: The second carbonyl group undergoes tautomerization to its enol form.

  • Intramolecular Cyclization: The nucleophilic enol attacks the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. This ring-closing step is typically the rate-determining step of the reaction.[9]

  • Dehydration: The resulting hydroxyl group is protonated and eliminated as a molecule of water, generating an oxonium ion.

  • Deprotonation: A final deprotonation step restores aromaticity, yielding the stable substituted furan ring.

Mechanistic studies by V. Amarnath and colleagues in the 1990s provided deeper insight, demonstrating that the diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates.[1][4] This finding was inconsistent with a mechanism involving a common, rapidly formed enol intermediate. Instead, it suggests that the rate-determining step is the cyclization itself, which is highly sensitive to the steric strain of achieving the necessary conformation for ring closure.[4]

Paal_Knorr_Mechanism Figure 1: Paal-Knorr Furan Synthesis Mechanism cluster_start cluster_enol cluster_cyclize cluster_dehydrate1 cluster_dehydrate2 start 1,4-Diketone protonated Protonated Carbonyl start->protonated 1. Protonation proton H+ enol Enol Intermediate protonated->enol 2. Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal 3. Cyclization (Rate-Determining) dehydrated1 Oxonium Intermediate hemiacetal->dehydrated1 4. Dehydration furan Substituted Furan dehydrated1->furan 5. Deprotonation Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Paal-Knorr Synthesis start Low Yield or Incomplete Reaction check_purity Is 1,4-diketone precursor pure? start->check_purity check_water Is water being effectively removed? check_purity->check_water Yes repurify Re-purify or re-synthesize precursor check_purity->repurify No check_conditions Are reaction conditions too harsh? (charring observed) check_water->check_conditions Yes add_dehydrant Use Dean-Stark trap or add dehydrating agent (e.g., P₂O₅) check_water->add_dehydrant No check_catalyst Is the catalyst active/appropriate? check_conditions->check_catalyst No milder_cond Switch to milder catalyst (Lewis Acid) Lower temperature Use microwave protocol check_conditions->milder_cond Yes change_catalyst Increase catalyst loading Switch from Brønsted to Lewis acid (or vice versa) check_catalyst->change_catalyst success Improved Yield repurify->success add_dehydrant->success milder_cond->success change_catalyst->success

References

Application Notes and Protocols: The Prospective Polymerization of 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel, bio-based polymers is a cornerstone of modern materials science. Furan derivatives, accessible from renewable biomass, represent a promising class of monomers.[1] While significant research has focused on molecules like furfural and 2,5-furandicarboxylic acid (FDCA), the potential of other derivatives remains largely untapped. This document addresses the prospective application of 2-Pentanoylfuran in polymer synthesis. As direct polymerization of this monomer is not yet established in the literature, this guide serves as a forward-looking exploration for researchers and scientists. We will dissect the molecule's reactive sites, propose scientifically grounded polymerization pathways, and provide detailed, hypothetical protocols to inspire and guide future research in this innovative area.

Introduction: A Frontier Monomer

This compound is a furan derivative characterized by a furan ring substituted with a pentanoyl group at the 2-position. Traditionally, its application has been confined to the flavor and fragrance industry. However, its chemical structure presents intriguing possibilities for polymer synthesis. The molecule possesses two primary reactive centers: the furan ring itself and the carbonyl group of the pentanoyl side chain. Each offers distinct opportunities for polymerization, either directly or through chemical modification to create novel bifunctional monomers. This application note will explore these potential pathways, providing the theoretical framework and experimental starting points for researchers to pioneer new furan-based polymers.

Analysis of Reactive Sites in this compound

To harness this compound as a monomer, we must first understand its chemical reactivity.

  • The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. It is susceptible to electrophilic attack and can undergo acid-catalyzed polymerization, often involving ring-opening, which can lead to highly cross-linked, thermosetting materials.[2][3] Furthermore, the conjugated diene system within the furan ring makes it an ideal participant in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which can be exploited for creating thermally reversible cross-links.[4][5]

  • The Pentanoyl Group (Ketone): The carbonyl group is a versatile functional group. While not a typical site for chain-growth polymerization, it can be chemically transformed. Specifically, it can be reduced to a secondary alcohol, thereby converting the monofunctional this compound into a furan-containing alcohol monomer suitable for step-growth polymerization (e.g., polyesters).

Proposed Polymerization Pathways & Protocols

We propose two primary strategies for utilizing this compound in polymer synthesis: A) Direct polymerization involving the furan ring, and B) Polymerization via chemical modification to create a bifunctional monomer.

Pathway A: Direct Polymerization of the Furan Ring

This approach leverages the intrinsic reactivity of the furan moiety.

Causality: Similar to furfuryl alcohol, the furan ring in this compound can be protonated by a strong acid.[3] This initiates an electrophilic substitution reaction with another monomer unit, leading to the formation of oligomers and eventually a cross-linked polymer network. The reaction is complex and can involve both substitution at the 5-position of the furan ring and ring-opening reactions.[6] This method is expected to produce a rigid, thermosetting material with high thermal stability.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer This compound Mix Combine Monomer, Solvent, and Catalyst Monomer->Mix Solvent Inert Solvent (e.g., Toluene) Solvent->Mix Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Mix Heat Heat under Inert Atmosphere (e.g., N2) Mix->Heat Monitor Monitor Viscosity and Color Change Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Precipitate Precipitate in Non-solvent (e.g., Methanol) Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for acid-catalyzed polymerization.

Hypothetical Protocol: Acid-Catalyzed Polymerization of this compound

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (15.2 g, 0.1 mol) and toluene (100 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to create an inert atmosphere.

  • Catalyst Addition: While stirring, add p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol) to the solution.

  • Polymerization: Heat the reaction mixture to 80°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by observing the increase in viscosity and a change in color to dark brown or black.

  • Isolation: After cooling to room temperature, slowly pour the viscous solution into a beaker containing methanol (500 mL) while stirring vigorously. A solid polymer will precipitate.

  • Purification: Decant the solvent and redissolve the polymer in a minimal amount of tetrahydrofuran (THF). Reprecipitate in methanol to remove unreacted monomer and catalyst.

  • Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the resulting polymer using FTIR (to observe the disappearance of furan ring C-H bonds and the appearance of new linkages), and thermogravimetric analysis (TGA) to assess thermal stability.

Causality: The furan ring can act as a diene in a thermally reversible Diels-Alder reaction with a dienophile, such as a maleimide.[7] By reacting this compound with a bismaleimide, a cross-linked polymer network can be formed. This network can be de-cross-linked upon heating (retro-Diels-Alder) and reformed upon cooling, leading to self-healing or recyclable thermoset materials.[8]

Proposed Reaction Diagram:

cluster_reactants Reactants cluster_product Product Furan This compound (Diene) Polymer Cross-linked Diels-Alder Polymer Furan->Polymer Diels-Alder (Heat, ~80°C) Maleimide Bismaleimide (Dienophile) Maleimide->Polymer Diels-Alder (Heat, ~80°C) Polymer->Furan Retro-Diels-Alder (Heat, >120°C) Polymer->Maleimide Retro-Diels-Alder (Heat, >120°C)

Caption: Reversible Diels-Alder cross-linking.

Hypothetical Protocol: Diels-Alder Polymerization with Bismaleimide

  • Reactant Preparation: In a sealed reaction vessel, dissolve this compound (3.04 g, 20 mmol) and 1,1'-(methylenedi-4,1-phenylene)bismaleimide (3.58 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL). The 2:1 molar ratio of furan to bismaleimide ensures complete reaction of the dienophile.

  • Polymerization: Heat the solution at 80°C for 24 hours under a nitrogen atmosphere. The formation of the polymer network may be observed as a gelation of the solution.

  • Isolation: Cool the reaction mixture. If a solid gel has formed, break it up and wash thoroughly with acetone to remove any unreacted monomers and solvent.

  • Drying: Dry the resulting polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Use Differential Scanning Calorimetry (DSC) to study the thermal transitions, including the endotherm corresponding to the retro-Diels-Alder reaction. Use FTIR to monitor the disappearance of the maleimide C=C bond.

Pathway B: Polymerization via Chemical Modification

This strategy involves chemically modifying this compound to introduce a second reactive group, creating a bifunctional monomer suitable for step-growth polymerization.

Causality: The ketone of the pentanoyl group can be selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). This reaction yields 1-(furan-2-yl)pentan-1-ol, a new bifunctional monomer (furan ring + hydroxyl group). This alcohol can then undergo polycondensation with a dicarboxylic acid (like bio-based succinic acid or FDCA) to form a novel polyester.

Workflow and Reaction Diagram:

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Polymerization Start This compound Reduce Reduction (e.g., NaBH4) Start->Reduce Monomer 1-(furan-2-yl)pentan-1-ol (New Monomer) Reduce->Monomer Polymerize Polycondensation (Esterification) Monomer->Polymerize Diacid Dicarboxylic Acid (e.g., Succinic Acid) Diacid->Polymerize Polyester Novel Furan-containing Polyester Polymerize->Polyester

Caption: Two-step synthesis of a polyester.

Hypothetical Protocol: Two-Step Synthesis of a Furan-Based Polyester

Part 1: Reduction of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve this compound (15.2 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol) in small portions over 30 minutes, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~5). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-(furan-2-yl)pentan-1-ol. Purify by column chromatography if necessary.

Part 2: Polycondensation

  • Reactor Setup: Charge a polymerization reactor with 1-(furan-2-yl)pentan-1-ol (15.4 g, 0.1 mol), succinic acid (11.8 g, 0.1 mol), and a catalyst such as titanium(IV) butoxide (0.1 wt%).

  • Esterification: Heat the mixture to 180°C under a slow stream of nitrogen for 4 hours to carry out the initial esterification, collecting the water byproduct.

  • Polycondensation: Gradually reduce the pressure to <1 mbar and increase the temperature to 220°C. Continue the reaction for another 4-6 hours until a high viscosity is achieved.

  • Isolation: Cool the reactor to room temperature and dissolve the resulting polyester in chloroform. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterization: Determine the molecular weight by Gel Permeation Chromatography (GPC) and thermal properties by DSC and TGA.

Summary of Potential Polymers and Properties

Pathway Monomer(s) Polymerization Type Potential Polymer Structure Expected Properties
A1 This compoundAcid-Catalyzed PolycondensationCross-linked poly(this compound)Thermoset, rigid, high thermal stability, dark color
A2 This compound, BismaleimideDiels-Alder CycloadditionCross-linked network with reversible adductsThermoset, potentially self-healing, recyclable
B1 1-(furan-2-yl)pentan-1-ol, Dicarboxylic AcidStep-Growth (Polyesterification)Linear polyester with furan side chainsThermoplastic, potentially semi-crystalline, tunable properties based on diacid choice

Conclusion and Future Outlook

While the direct polymerization of this compound is an unexplored field, the fundamental principles of organic and polymer chemistry provide a clear roadmap for its potential applications. The pathways outlined in this document—acid-catalyzed polymerization, Diels-Alder cross-linking, and conversion to bifunctional monomers for polyesters—offer promising avenues for the creation of novel bio-based materials. Each route presents unique opportunities to develop polymers with distinct properties, from rigid thermosets to recyclable networks and functional thermoplastics. We encourage the research community to pursue these hypothetical protocols, as they represent a tangible starting point for innovation in sustainable polymer science. The exploration of underutilized bio-based molecules like this compound is critical for expanding the portfolio of green materials and reducing our reliance on petrochemical feedstocks.

References

Quantitative Analysis of 2-Pentanoylfuran in Complex Matrices using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

2-Pentanoylfuran is a significant volatile compound contributing to the aroma and flavor profile of many thermally processed foods, such as baked goods, cereals, and coffee.[1] As a member of the furan derivatives class, its presence in the food supply warrants sensitive and reliable analytical methods for accurate quantification, particularly as related furanic compounds are monitored for potential health risks.[2][3] This application note details a robust and validated method for the determination of this compound utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is optimized for high sensitivity, selectivity, and reproducibility in complex food matrices, making it an indispensable tool for researchers, quality control laboratories, and regulatory bodies.

Introduction and Scientific Principle

Furan and its alkylated derivatives are formed in food through the thermal degradation of carbohydrates, amino acids, and certain lipids during processes like baking, roasting, and canning.[2][4] this compound, also known as 2-Valerylfuran, imparts a characteristic sweet, caramel-like aroma.[5] While it is an approved flavoring agent, its analysis is often grouped with other furans of toxicological interest, necessitating precise analytical oversight.[3][5]

The high volatility of this compound makes headspace sampling the ideal approach for its extraction from a sample matrix.[2] HS-SPME is a solvent-free microextraction technique that combines sampling, extraction, and concentration into a single step.[6] The principle relies on the partitioning of volatile analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fused-silica fiber. After an equilibrium or pre-equilibrium period, the fiber containing the concentrated analytes is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for separation and analysis by a mass spectrometer.[7] This method offers superior sensitivity compared to static headspace alone and minimizes matrix interference.[8][9] The use of an isotopically labeled internal standard, such as 2-Pentylfuran-d11 (a structural analog), is critical for ensuring accuracy by correcting for matrix effects and variations during sample preparation and injection.[10]

Chemical Profile: this compound
PropertyValueSource
IUPAC Name 1-(furan-2-yl)pentan-1-one[5]
Synonyms 2-Valerylfuran[5]
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [5]
Appearance Colorless liquid[5]
Aroma Profile Sweet, caramel[5]
Boiling Point 101.0 °C @ 10.00 mm Hg[5]

Experimental Workflow & Visualization

The entire analytical process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

G cluster_0 PART 1: Sample & Standard Preparation cluster_1 PART 2: HS-SPME Extraction cluster_2 PART 3: GC-MS Analysis cluster_3 PART 4: Data Processing prep_start Sample Homogenization (Solid Matrix) prep_weigh Weigh 1-5 g Sample into 20 mL Vial prep_start->prep_weigh prep_istd Spike with Internal Standard (e.g., 2-Pentylfuran-d11) prep_weigh->prep_istd prep_salt Add Saturated NaCl Solution (to enhance volatility) prep_istd->prep_salt prep_seal Immediately Seal Vial prep_salt->prep_seal spme_incubate Incubate & Equilibrate (e.g., 50°C for 10 min) prep_seal->spme_incubate Transfer to Autosampler spme_extract Expose SPME Fiber to Headspace (e.g., 50°C for 10-20 min) spme_incubate->spme_extract spme_retract Retract Fiber spme_extract->spme_retract gcms_desorb Thermal Desorption in GC Inlet (e.g., 280°C) spme_retract->gcms_desorb Inject gcms_separate Chromatographic Separation (Rxi-624Sil MS Column) gcms_desorb->gcms_separate gcms_detect Mass Spectrometric Detection (EI, SIM Mode) gcms_separate->gcms_detect data_integrate Peak Integration & Identification gcms_detect->data_integrate data_quant Quantification using Internal Standard Calibration data_integrate->data_quant data_report Final Report Generation data_quant->data_report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • 2-Pentylfuran-d11 or other suitable deuterated internal standard (IS)

  • Methanol (HPLC or GC grade) for stock solutions

  • Sodium Chloride (NaCl) (ACS grade or higher)

  • Deionized Water (≥18 MΩ·cm)

Materials
  • HS-SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.[11]

    • Justification: This mixed-phase fiber is highly effective for trapping a broad range of volatile and semi-volatile compounds, including small polar molecules like furans, due to its combined adsorptive (Carboxen, DVB) and absorptive (PDMS) properties.[12]

  • Headspace Vials: 20 mL, bevel-edged with magnetic crimp caps and PTFE/silicone septa.

  • Standard laboratory glassware and micropipettes.

Instrumentation
  • Gas Chromatograph (GC): Agilent 7890B or equivalent, with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent, with an Electron Ionization (EI) source.

  • Autosampler: CTC CombiPAL or equivalent, with SPME functionality.

  • GC Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness).[8][10]

    • Justification: This cyanopropylphenyl/dimethyl polysiloxane phase provides excellent selectivity and peak shape for volatile organic compounds, making it ideal for separating furan derivatives from complex matrix components.[8]

Detailed Protocols

Protocol 1: Preparation of Standards and Samples
  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol. Store at -20°C.

  • Calibration Standards: Prepare a series of working calibration standards (e.g., 0.5 - 100 ng/mL) by diluting the stock solution in deionized water.

  • Sample Preparation (Solid Matrix, e.g., Cereal): a. Homogenize the sample to a fine, consistent powder. b. Weigh 1.0 g of the homogenized sample directly into a 20 mL headspace vial. c. Add 5 mL of saturated NaCl solution.[13] The "salting-out" effect reduces the solubility of organic volatiles in the aqueous phase, increasing their partial pressure in the headspace and thus improving extraction efficiency.[14] d. Spike with a known amount of internal standard (e.g., 50 µL of a 2 µg/mL IS solution).[13] e. Immediately seal the vial with a magnetic crimp cap.

  • Sample Preparation (Liquid Matrix, e.g., Juice): a. Vigorously mix the liquid sample to ensure homogeneity. b. Transfer 5.0 mL of the sample directly into a 20 mL headspace vial. c. Add 2.5 g of solid NaCl. d. Spike with the internal standard as described above. e. Immediately seal the vial.

Protocol 2: Automated HS-SPME Procedure

This protocol is designed for an automated system like the CTC CombiPAL.

  • Fiber Conditioning: Before first use, condition the new SPME fiber in the GC inlet at 280°C for 30-60 minutes as per the manufacturer's instructions.

  • Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the vial at 50°C for 10 minutes with agitation (250 rpm).[4] This step allows the volatile compounds to partition from the sample into the headspace, approaching equilibrium.[12]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 50°C with continued agitation.[15]

  • Desorption: After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.

Protocol 3: GC-MS Analysis Conditions
ParameterSettingRationale
GC Inlet
Liner0.8 mm ID SPME/straight linerA narrow bore liner ensures a high linear velocity, minimizing band broadening for sharp peaks.[7]
Inlet Temperature280°CEnsures rapid and complete thermal desorption of analytes from the SPME fiber.[4]
ModeSplitless (1 min)Maximizes the transfer of analytes to the column for trace-level analysis.
Carrier GasHelium, constant flow @ 1.4 mL/minProvides optimal separation efficiency and is inert.[10]
Oven Program
Initial Temperature35°C, hold for 3 minLow initial temperature cryo-focuses volatile analytes at the head of the column.[10]
Ramp 18°C/min to 75°CA controlled ramp to separate highly volatile compounds.
Ramp 225°C/min to 200°C, hold for 1 minA faster ramp to elute less volatile compounds efficiently.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Source Temperature230°CStandard operating temperature.
Transfer Line Temp.280°CPrevents condensation of analytes between the GC and MS.[10]
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the target analytes.[10]
SIM Ions (Example) Target ions must be empirically determined
This compoundm/z 95 (Quantifier), 67, 152Based on typical fragmentation of acylfurans.
2-Pentylfuran-d11 (IS)m/z 83, 149Based on published data for this internal standard.[10]

Method Validation and Performance

Method validation is essential to demonstrate that the protocol is fit for its intended purpose.[6] Key parameters should be assessed according to established guidelines.

Validation ParameterTypical Performance CriteriaPurpose
Linearity Calibration curve with R² ≥ 0.995Confirms a proportional response across a range of concentrations.[6]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration that can be reliably detected.[6]
Limit of Quantitation (LOQ) S/N ≥ 10; typically 0.1 - 5 µg/kg in matrixThe lowest concentration that can be accurately quantified.[6][15]
Precision (Repeatability) Relative Standard Deviation (RSD) < 15%Measures the consistency of results for replicate analyses of the same sample.[15]
Accuracy (Recovery) 80 - 120% in spiked matrixMeasures the agreement between the measured value and the true value.[14][15]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a highly sensitive, selective, and robust solution for the quantitative analysis of this compound in diverse and complex matrices. The solvent-free extraction, coupled with the specificity of mass spectrometric detection, ensures high-quality, reliable data suitable for food safety monitoring, flavor profiling, and research applications. The systematic optimization of each procedural step, from sample preparation to data acquisition, results in a self-validating protocol that meets the rigorous demands of modern analytical science.

References

The Dual-Faceted Nature of 2-Pentanoylfuran: An Application and Protocol Guide for Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Within the vast palette of aroma chemicals available to the modern perfumer and flavorist, furan derivatives hold a unique position, often imparting distinctive roasted, nutty, and sweet notes. Among these, 2-Pentanoylfuran emerges as a compound of interest, characterized by its intriguing olfactory profile. However, a critical examination of its application reveals a primary role in the flavor industry, with cautionary notes regarding its use in fragrance formulations. This guide provides a comprehensive overview of this compound, offering detailed protocols for its evaluation and potential, albeit unconventional, application in fragrance creation. We will delve into its chemical and physical properties, its distinct sensory characteristics in contrast to its close isomer, 2-Pentylfuran, and rigorous methodologies for stability and sensory analysis. This document is intended for researchers, scientists, and product development professionals seeking to understand the nuanced potential of this unique aroma chemical.

Part 1: Understanding this compound: Properties and Primary Applications

This compound, also known as 2-valerylfuran, is a colorless liquid with a distinct sweet and caramel-like aroma.[1] Its primary application lies within the flavor industry, where it is recognized as a flavoring agent by the Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] It holds the FEMA (Flavor and Extract Manufacturers Association) number 4192, signifying its Generally Recognized as Safe (GRAS) status for use in food.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an aroma chemical is fundamental to its effective application in any formulation.

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem
Molecular Weight 152.19 g/mol PubChem
Appearance Colorless liquidJECFA
Odor Profile Sweet, CaramelThe Good Scents Company, JECFA
Flavor Profile Fruity, CaramellicThe Good Scents Company
Boiling Point 101.0 °C @ 10.00 mm HgThe Good Scents Company
Flash Point 206.0 °F (96.7 °C)The Good Scents Company
Specific Gravity 1.00900 to 1.01500 @ 25.00 °CThe Good Scents Company
Refractive Index 1.48600 to 1.49200 @ 20.00 °CThe Good Scents Company
Solubility Slightly soluble in waterThe Good Scents Company
Olfactory Distinction: this compound vs. 2-Pentylfuran

It is crucial to distinguish this compound from its structural isomer, 2-Pentylfuran. While both are furan derivatives, their olfactory profiles and primary applications differ significantly. 2-Pentylfuran is more commonly employed in the fragrance industry, imparting sweet, green, and nutty notes reminiscent of roasted nuts and green beans.[3] In contrast, this compound offers a distinctly sweeter, more confectionary "caramellic" and "fruity" character.[3] This distinction is vital for perfumers considering the incorporation of furanic notes into their creations.

Part 2: Investigatory Protocols for Fragrance Application

While some industry sources explicitly recommend against the use of this compound in fragrance applications, its unique olfactory profile may warrant investigation for specific creative effects.[3] The following protocols are designed for a research and development context to thoroughly evaluate its performance and stability in fragrance formulations.

Protocol 1: Preliminary Olfactory Evaluation

Objective: To characterize the odor profile of this compound at various dilutions and in different media.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, 95% or absolute)

  • Dipropylene glycol (DPG)

  • Odor-free smelling strips

  • Glass beakers and pipettes

Procedure:

  • Prepare a series of dilutions of this compound in both ethanol and DPG at concentrations of 10%, 1%, 0.1%, and 0.01% (w/w).

  • Dip a fresh smelling strip into each dilution for 2-3 seconds.

  • Allow the solvent to partially evaporate for approximately 10-15 seconds.

  • Evaluate the odor of each strip at different time intervals: immediately after dipping, after 5 minutes, after 30 minutes, and after 1 hour.

  • Record detailed odor descriptors at each time point, noting any changes in character or intensity. This process helps to understand the full evolution of the scent.

Protocol 2: Stability Testing in a Simple Fragrance Base

Objective: To assess the chemical stability of this compound in a standard ethanol-based fragrance formulation under accelerated aging conditions.

Materials:

  • A simple fragrance base (e.g., 80% ethanol, 20% DPG)

  • This compound

  • UV light cabinet

  • Climate chamber or oven

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

  • Amber glass vials with airtight caps

Procedure:

  • Prepare a 1% solution of this compound in the simple fragrance base.

  • Divide the solution into three sets of amber glass vials.

  • Set 1 (Control): Store at room temperature (approx. 20-22°C) in the dark.

  • Set 2 (Elevated Temperature): Place in a climate chamber or oven at a constant temperature of 40°C.

  • Set 3 (UV Exposure): Place in a UV light cabinet with controlled light exposure.

  • At weekly intervals for a period of four weeks, take a sample from each set.

  • Analyze each sample using GC-MS to identify and quantify any degradation products and to measure the remaining concentration of this compound.

  • Concurrently, perform an olfactory evaluation of each sample to detect any changes in the scent profile.

Workflow for Stability Testing:

Stability_Testing_Workflow cluster_prep Preparation cluster_conditions Accelerated Aging Conditions cluster_analysis Weekly Analysis (4 weeks) prep Prepare 1% this compound in Fragrance Base control Control (Room Temp, Dark) prep->control Divide Sample heat Elevated Temp (40°C) prep->heat Divide Sample uv UV Exposure prep->uv Divide Sample gcms GC-MS Analysis control->gcms olfactory Olfactory Evaluation control->olfactory heat->gcms heat->olfactory uv->gcms uv->olfactory data Analyze Data for Degradation & Odor Change gcms->data Collect Data olfactory->data Collect Data

Caption: Workflow for accelerated stability testing of this compound.

Protocol 3: Sensory Panel Evaluation for Fragrance Application

Objective: To determine the sensory attributes and potential applications of this compound in a fragrance context using a trained sensory panel.

Materials:

  • Solutions of this compound at various concentrations in a neutral carrier (e.g., DPG).

  • A selection of other fragrance raw materials for comparative analysis (e.g., ethyl maltol, vanillin, 2-Pentylfuran).

  • A standardized sensory evaluation booth with controlled lighting and ventilation.

  • A trained sensory panel of at least 8-10 individuals.

  • Sensory evaluation software or standardized paper ballots.

Procedure:

  • Panel Training: Familiarize the panel with the odor of this compound and other reference materials. Develop a common vocabulary for describing the perceived aromas.

  • Sample Presentation: Present the panelists with coded, randomized samples of this compound and the comparative materials on smelling strips.

  • Attribute Rating: Ask panelists to rate the intensity of key sensory attributes (e.g., sweet, caramel, fruity, nutty, burnt, chemical) on a labeled magnitude scale (e.g., 0-10).

  • Descriptive Analysis: In a separate session, have the panelists provide detailed written descriptions of the odor profile of this compound.

  • Data Analysis: Analyze the quantitative data to create a sensory profile (spider web plot) for this compound and compare it to the other materials. The qualitative data will provide richer insights into its character.

Sensory Evaluation Workflow:

Sensory_Evaluation_Workflow cluster_setup Setup cluster_execution Execution cluster_output Data Analysis & Output training Panel Training & Vocabulary Development presentation Sample Presentation to Panelists training->presentation samples Sample Preparation (Coded & Randomized) samples->presentation rating Attribute Intensity Rating presentation->rating description Descriptive Analysis presentation->description quant_analysis Quantitative Analysis (Sensory Profile) rating->quant_analysis qual_analysis Qualitative Analysis (Odor Descriptions) description->qual_analysis final_report Final Sensory Report quant_analysis->final_report Generate qual_analysis->final_report Incorporate

Caption: Workflow for sensory panel evaluation of this compound.

Part 3: Safety, Regulatory Considerations, and Conclusion

Safety and Regulatory Status
Conclusion

This compound is a valuable aroma chemical with a well-established role in the flavor industry, prized for its sweet, caramellic, and fruity notes. Its potential in fragrance formulation is intriguing but requires careful and thorough investigation due to the current lack of specific industry regulations and some supplier recommendations against such use. The protocols outlined in this guide provide a framework for researchers and perfumers to systematically evaluate the olfactory characteristics, stability, and sensory perception of this compound. By employing these rigorous scientific methods, the creative boundaries of perfumery can be explored while ensuring a foundation of safety and product integrity. The key distinction between this compound and its isomer, 2-Pentylfuran, should always be at the forefront of any formulation considerations involving furan derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Pentanoylfuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pentanoylfuran. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we address specific experimental challenges with evidence-based solutions and detailed protocols.

Introduction to this compound Synthesis

This compound is a valuable ketone derivative of furan, noted for its applications as a flavoring agent and as an intermediate in the synthesis of more complex molecules.[1][2] The most common and direct method for its synthesis is the Friedel-Crafts acylation of furan with pentanoyl chloride or its anhydride, typically using a Lewis acid catalyst.[3][4] While seemingly straightforward, the reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. The furan ring's high reactivity and susceptibility to acidic conditions present unique challenges, such as polymerization and side-product formation.[5][6][7]

This guide provides a structured approach to identifying and resolving these challenges in a question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My yield of this compound is consistently low. What are the primary causes?

Low yields are the most frequently encountered issue and can stem from multiple sources. The root cause often lies in the degradation of the furan ring, incomplete reaction, or suboptimal reaction conditions.[8][9]

Primary Causes & Solutions:

  • Furan Polymerization: Furan is notoriously unstable in the presence of strong acids, leading to the formation of dark, tar-like polymers.[6][8] This is the most common reason for low yields.

    • Solution: Employ milder Lewis acid catalysts. While strong catalysts like Aluminum chloride (AlCl₃) are traditional, they often promote polymerization.[10][11] Consider using catalysts such as Boron trifluoride (BF₃), Stannic chloride (SnCl₄), or Zinc chloride (ZnCl₂), which are effective for furan acylation while minimizing side reactions.[7][10] Heterogeneous catalysts like acidic zeolites or modified heteropoly acids have also been shown to be effective and offer easier separation.[11][12][13]

  • Hydrolysis of Acylating Agent: Pentanoyl chloride is highly reactive towards water, hydrolyzing to pentanoic acid and HCl.[14][15][16] This reduces the amount of acylating agent available for the reaction.

    • Solution: Ensure strictly anhydrous (dry) conditions. Use freshly distilled solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Suboptimal Temperature Control: Friedel-Crafts acylation is an exothermic reaction. A rapid increase in temperature can accelerate polymerization and other side reactions.[17]

    • Solution: Maintain a low reaction temperature, especially during the initial addition of reactants. A starting temperature of 0°C to -10°C is often recommended. Monitor the internal temperature closely and control the rate of addition to prevent thermal runaways.

  • Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can lead to an incomplete reaction or the formation of byproducts.

    • Solution: While equimolar quantities can be used, employing a slight excess of the furan has been found to increase the yield of the desired ketone.[10] A molar ratio of 1.2:1 (Furan:Pentanoyl chloride) is a good starting point.

Q2: My reaction mixture turns dark brown or black, and I'm getting a tar-like residue. How can I prevent this?

The formation of a dark, insoluble tar is a clear indication of furan polymerization under acidic conditions.[8] This is particularly problematic with highly reactive, electron-rich furan.

Prevention Strategies:

  • Catalyst Choice is Critical: As mentioned, avoid overly aggressive Lewis acids like AlCl₃. Boron trifluoride and its complexes are often cited as superior for furan acylation because they are used in smaller, truly catalytic amounts and are less likely to form stable complexes with the resulting ketone product.[7][10]

  • Solvent Effects: The choice of solvent can stabilize the furan ring. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives under acidic conditions.[5][6][18] However, for Friedel-Crafts, non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are more common. Ensure the chosen solvent is absolutely dry.

  • Minimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, quench the reaction promptly to prevent the product from being exposed to acidic conditions for an extended period, which can lead to degradation.[8]

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

Besides polymerization, other side reactions can reduce your yield and complicate purification.

Common Side Reactions:

  • Diacylation: The introduction of a second pentanoyl group onto the furan ring, typically at the 5-position. The initial acylation deactivates the ring, but under harsh conditions, diacylation can occur.

    • Mitigation: Use a 1:1 or slight excess of furan to the acylating agent. Avoid a large excess of pentanoyl chloride and strong catalysts. Running the reaction at a lower temperature also disfavors the second acylation.

  • Ring Opening: Under strongly acidic and aqueous conditions, the furan ring can undergo hydrolysis and open.[6]

    • Mitigation: Maintain strict anhydrous conditions throughout the reaction and workup. Quench the reaction carefully by pouring it onto ice and a weak base (like sodium bicarbonate solution) rather than directly adding water to the concentrated acid mixture.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.

TroubleshootingWorkflow Troubleshooting Low Yield of this compound Start Low Yield Observed Check_Polymer Is the mixture dark/tarry? Start->Check_Polymer Solution_Polymer 1. Use milder Lewis Acid (e.g., SnCl4, BF3) 2. Lower reaction temperature (0 to -10°C) 3. Ensure anhydrous conditions 4. Minimize reaction time Check_Polymer->Solution_Polymer Yes Check_Purity Are starting materials pure & dry? Check_Polymer->Check_Purity No End Yield Improved Solution_Polymer->End Solution_Purity 1. Distill furan immediately before use 2. Use fresh, high-purity pentanoyl chloride 3. Dry all solvents and glassware Check_Purity->Solution_Purity No Check_Stoichiometry Is stoichiometry optimized? Check_Purity->Check_Stoichiometry Yes Solution_Purity->End Solution_Stoichiometry Try slight excess of furan (e.g., 1.2:1 Furan:Acyl Chloride) Check_Stoichiometry->Solution_Stoichiometry No Check_Completion Reaction incomplete by TLC/GC? Check_Stoichiometry->Check_Completion Yes Solution_Stoichiometry->End Solution_Completion 1. Increase reaction time slightly 2. Check catalyst activity (use fresh catalyst) 3. Re-evaluate temperature profile Check_Completion->Solution_Completion Yes Purification_Issue Significant product loss during workup/purification? Check_Completion->Purification_Issue No Solution_Completion->End Solution_Purification 1. Careful quenching with ice/bicarbonate 2. Use vacuum distillation for purification 3. Optimize chromatography conditions Purification_Issue->Solution_Purification Yes Purification_Issue->End No Solution_Purification->End

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize byproduct formation.

Materials:

  • Furan (freshly distilled)

  • Pentanoyl chloride (≥98% purity)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

  • Initial Cooling: Add furan (1.2 eq) and anhydrous DCM to the flask. Cool the mixture to -10°C using an ice-salt bath.

  • Catalyst Addition: Slowly add SnCl₄ (1.1 eq) to the stirred furan solution, ensuring the temperature does not rise above -5°C.

  • Acyl Chloride Addition: Dissolve pentanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the pentanoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below -5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at -10°C to 0°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until all the ice has melted and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Summary: Catalyst and Condition Comparison

The choice of catalyst and conditions significantly affects the outcome of the Friedel-Crafts acylation of furan.

CatalystAcylating AgentTemperatureTypical Yield RangeKey Considerations
AlCl₃ Acyl Chloride0°C to RT40-60%High risk of polymerization; often requires more than stoichiometric amounts.[10]
SnCl₄ Acyl Chloride-10°C to 0°C70-85%Milder catalyst, good selectivity for 2-acylation, less polymerization.[10]
BF₃-etherate Acyl Chloride/Anhydride0°C to RT75-90%Effective in catalytic amounts, reduces complex formation with product.[7][10]
Phosphoric Acid AnhydrideReflux40-50%Milder but often requires higher temperatures and gives lower yields.[7][17]
Zeolites (H-BEA) Carboxylic AcidHigh Temp60-80%Green, reusable catalyst but requires higher temperatures and longer reaction times.[11]

References

Technical Support Center: Navigating the Challenges in 2-Pentanoylfuran Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of 2-Pentanoylfuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights and actionable protocols. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns that arise when working with this compound.

Q1: What are the key physical and chemical properties of this compound that I should consider during purification?

Understanding the fundamental properties of this compound is the cornerstone of developing an effective purification strategy. Key parameters are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₂O₂-
Molecular Weight 152.19 g/mol [1]Affects diffusion rates in chromatography and volatility.
Appearance Colorless liquid with a sweet, caramel aroma[1]A change in color (e.g., darkening) can indicate degradation or the presence of impurities.
Boiling Point 101 °C at 10.00 mm Hg[1]This relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.
Solubility Slightly soluble in water; soluble in ethanol and likely in non-polar organic solvents.[1][2]Crucial for selecting solvents for extraction, chromatography, and crystallization.
Density 1.009-1.015 g/cm³[1]Useful for calculating molar quantities and for solvent selection in liquid-liquid extractions.

Q2: What are the common impurities I might encounter when synthesizing this compound?

The impurity profile of your crude this compound will largely depend on the synthetic route employed, most commonly the Friedel-Crafts acylation of furan.

  • Unreacted Starting Materials: Furan and the acylating agent (e.g., valeryl chloride or valeric anhydride) are common impurities.

  • Polymeric Materials: Furan is notoriously sensitive to strong acids and can polymerize under harsh Friedel-Crafts conditions, leading to tarry, high-molecular-weight byproducts.[3][4]

  • Polysubstituted Furans: Over-acylation can lead to the formation of di-acylated furan derivatives.

  • Solvent and Catalyst Residues: Residual catalyst (e.g., AlCl₃, BF₃) and reaction solvents must be removed.[3]

  • Degradation Products: Furan rings can be unstable and may open or oxidize, especially when exposed to air and light over time.[4][5][6]

Q3: What is the most effective initial approach for purifying crude this compound?

For a typical crude reaction mixture, a multi-step approach is recommended. A logical workflow is presented in the diagram below.

Purification_Workflow Crude_Mixture Crude this compound (Post-synthesis workup) Distillation Vacuum Distillation Crude_Mixture->Distillation  Initial bulk purification  Removes non-volatile tars and salts Chromatography Column Chromatography Distillation->Chromatography  Separation from closely  boiling impurities Final_Product High-Purity This compound Chromatography->Final_Product

Caption: Initial purification workflow for this compound.

Q4: My this compound sample has darkened. How can I remove the color?

A dark coloration, typically yellow to brown, is a common sign of degradation, often due to the presence of polymeric or oxidized species. While challenging to remove completely, the following methods can be effective:

  • Activated Charcoal Treatment: The addition of a small amount of activated charcoal to a solution of the crude product, followed by filtration, can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]

  • Column Chromatography: This is often the most effective method. The colored, polar impurities will typically adhere strongly to the silica gel, allowing the less polar, colorless this compound to elute.

Q5: How can I accurately assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining the purity of volatile compounds like this compound and for identifying any volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for detecting non-volatile impurities. A C8 or C18 reversed-phase column is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities with distinct signals.

Q6: What are the recommended storage conditions for purified this compound?

To maintain the integrity of your purified product, proper storage is critical. Furan derivatives can be susceptible to degradation.[10]

  • Temperature: Store at low temperatures (2-8°C is often recommended) to minimize the rate of potential degradation reactions.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Furan compounds can form peroxides over time.[5][6]

  • Light: Protect from light by storing in an amber vial or in a dark location. Light can catalyze degradation.[10]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Yield After Vacuum Distillation

Symptoms: The volume of distilled product is significantly lower than expected. The distillation pot contains a large amount of dark, tarry residue.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Action
Thermal Decomposition The furan ring is thermally labile, especially in the presence of acidic or basic impurities. Prolonged heating, even under vacuum, can lead to polymerization.[4]Ensure a good vacuum (<10 mmHg) to lower the boiling point. Use a heating mantle with efficient stirring to ensure even heating and minimize contact time with the hot surface.
Incomplete Transfer This compound is a relatively viscous liquid. Significant amounts can remain in the distillation flask and condenser.After distillation, rinse the distillation apparatus with a small amount of a volatile solvent (e.g., diethyl ether or dichloromethane) to recover any residual product.
Foaming or Bumping Vigorous boiling can lead to the crude mixture being carried over into the receiving flask, contaminating the distillate.Use a stir bar or boiling chips for smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Problem 2: Product "Oils Out" During Attempted Crystallization

Symptoms: When attempting to crystallize this compound from a solvent system, it separates as an oil rather than forming solid crystals.

Scientific Rationale: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[12][13] Since this compound is a liquid at room temperature, conventional crystallization is not feasible. However, low-temperature crystallization can be employed to solidify the compound and separate it from soluble impurities.

Troubleshooting Action:

  • Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but has reduced solubility at very low temperatures (e.g., -20°C to -78°C). Pentane or hexane are good candidates.

  • Low-Temperature Crystallization:

    • Dissolve the compound in a minimal amount of the chosen solvent at room temperature.

    • Slowly cool the solution in a controlled manner (e.g., in a -20°C freezer, then a -80°C freezer or a dry ice/acetone bath).

    • Slow cooling is crucial to encourage the formation of crystals rather than an amorphous solid.

    • Once crystals have formed, the cold supernatant can be removed via a pre-cooled syringe or cannula.

Problem 3: Co-elution of Impurities During Column Chromatography

Symptoms: GC-MS or NMR analysis of fractions from column chromatography shows that an impurity is eluting with the this compound.

Scientific Rationale: This occurs when the impurity and the product have similar polarities, and thus similar affinities for the stationary phase in the chosen eluent system.

Troubleshooting Actions:

Chromatography_Troubleshooting Start Co-elution Observed Impurity_Polarity Is the impurity more or less polar? Start->Impurity_Polarity More_Polar Impurity is More Polar Impurity_Polarity->More_Polar More Less_Polar Impurity is Less Polar Impurity_Polarity->Less_Polar Less Action_More_Polar Decrease solvent polarity (e.g., increase hexane/ethyl acetate ratio) More_Polar->Action_More_Polar Action_Less_Polar Increase solvent polarity (e.g., decrease hexane/ethyl acetate ratio) Less_Polar->Action_Less_Polar Alternative Consider alternative stationary phase (e.g., alumina, deactivated silica) Action_More_Polar->Alternative Action_Less_Polar->Alternative

Caption: Decision tree for troubleshooting co-elution in column chromatography.

  • Adjust Solvent Polarity: If the impurity is slightly more polar, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is less polar, a slight increase in eluent polarity may help.

  • Change Stationary Phase: Silica gel is slightly acidic and may not be suitable for all separations. Consider using neutral or basic alumina, or deactivated silica gel.[7]

  • Gradient Elution: Employing a shallow solvent gradient can improve the resolution between closely eluting compounds.[14]

Problem 4: Product Degradation During Purification

Symptoms: The purified product is colored, or new impurity peaks appear in the analytical data after purification.

Scientific Rationale: Furan derivatives can be sensitive to acids, heat, and oxygen.[4][5] The purification process itself can sometimes induce degradation.

Troubleshooting Actions:

  • Acid Sensitivity: If using silica gel chromatography, consider deactivating the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by washing with the eluent.

  • Thermal Stress: As mentioned, use the lowest possible temperature for distillation. When removing solvent on a rotary evaporator, use a low-temperature water bath.

  • Atmospheric Exposure: Minimize exposure to air, especially when the compound is heated. Purge equipment with an inert gas before use.

Problem 5: Incomplete Removal of Aldehydic or Reactive Ketonic Impurities

Symptoms: Analytical data shows the presence of residual aldehydes (e.g., unreacted furfural if that was a precursor) or other reactive ketone byproducts.

Scientific Rationale: While distillation and chromatography are effective, sometimes trace amounts of reactive carbonyl compounds can persist. A chemical cleanup step can be highly effective.

Troubleshooting Action:

  • Bisulfite Wash: An aqueous solution of sodium bisulfite can form a water-soluble adduct with aldehydes and sterically unhindered ketones.[15][16] This allows for their removal from the organic phase through a simple liquid-liquid extraction. A detailed protocol is provided in the next section. This method is particularly useful for removing aldehyde impurities from your desired ketone product.[17][18][19]

Part 3: Detailed Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To perform a bulk purification of crude this compound, removing non-volatile impurities.

Materials:

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the distillation flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Begin stirring and slowly apply vacuum, monitoring the pressure. A pressure of ~10 mmHg is a good target.

  • Once the vacuum is stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at approximately 101°C (or the corresponding boiling point at your achieved vacuum).

  • Once the desired fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography for High-Purity this compound

Objective: To separate this compound from impurities with similar boiling points but different polarities.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (start with a 95:5 ratio and adjust based on TLC)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal eluent system using TLC. The target R_f for this compound should be around 0.3.

  • Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Adsorb the crude product (from distillation) onto a small amount of silica gel and load it carefully onto the top of the column.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the elution of the product by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

Objective: To determine the purity of the final product and identify any remaining impurities.

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Use a standard non-polar column (e.g., DB-5 or equivalent).

  • Develop a temperature program that provides good separation of peaks, for example:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

  • Analyze the mass spectrum of the main peak to confirm the identity of this compound (m/z = 152.19). Compare the spectra of any impurity peaks to a library to identify them.

References

"stability issues of 2-Pentanoylfuran in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust scientific support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-Pentanoylfuran. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the chemical behavior of this compound in solution. This center is designed to empower you to anticipate, troubleshoot, and manage stability issues, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability in solution a critical concern?

This compound is a furan derivative characterized by a pentanoyl group attached to the furan ring.[1] It is utilized in various research applications, including as a flavoring agent and a chemical intermediate.[2] The stability of this compound in solution is paramount because its degradation can lead to a loss of compound concentration, resulting in inaccurate experimental data and compromised assay results. Furthermore, degradation products can introduce confounding variables, leading to misinterpretation of biological or chemical findings.[3]

Q2: What are the primary environmental factors that induce the degradation of this compound?

The degradation of this compound is primarily driven by autoxidation, a reaction with atmospheric oxygen.[3] This process can be significantly accelerated by several key factors:

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation and other degradation pathways.[4] For some furan derivatives, thermal degradation pathways become activated at temperatures around 140-160°C.[5]

  • Light Exposure: UV and visible light can provide the necessary energy to initiate and propagate free-radical-mediated oxidative reactions, a process known as photodegradation.[3][4]

  • Presence of Oxygen: As a primary reactant in autoxidation, the availability of oxygen is a direct driver of degradation.[3][4]

  • pH Extremes: Both acidic and alkaline conditions can potentially catalyze degradation pathways for furan compounds, though specific data for this compound is less documented.[3][6] Strong acids, in particular, are known to promote the polymerization of the furan ring.[7]

Q3: What are the tell-tale signs of this compound degradation in my solution?

Degradation is most reliably identified through analytical techniques. Key indicators include:

  • Chromatographic Analysis: A decrease in the peak area corresponding to this compound in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram is a direct measure of degradation. Concurrently, the appearance of new, unidentified peaks signals the formation of degradation products.[3]

  • Sensory Changes: 2-Pentylfuran, a related compound, is known to produce a characteristic "beany" or "grassy" off-odor upon degradation.[3][8] Similar changes may be indicative of this compound degradation.

  • Visual Changes: Although less specific, a change in the color of the solution (e.g., yellowing) or the formation of precipitate can also indicate compound degradation and polymerization.

Q4: What are the optimal storage conditions for this compound stock solutions to ensure maximum shelf-life?

To mitigate degradation, stock solutions must be stored under conditions that limit exposure to the accelerating factors mentioned above. While the product is stable under standard ambient conditions for short periods, long-term storage requires more stringent measures.[9][10]

Storage ConditionRecommendationRationale
Temperature Store aliquots at -20°C or -80°C.[11]Significantly slows down the rate of chemical degradation.[4]
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Displaces oxygen, inhibiting the primary autoxidation degradation pathway.[3][4]
Light Use amber glass vials or wrap vials in aluminum foil.[3][4]Prevents photodegradation initiated by UV and visible light.
Container Use tightly sealed, chemical-resistant containers (e.g., glass vials with PTFE-lined caps).[9][12]Prevents solvent evaporation and exposure to atmospheric oxygen and moisture.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.[11]Avoids repeated freeze-thaw cycles which can accelerate degradation and introduce moisture.

For solutions stored in a solvent at -80°C, a shelf-life of up to 6 months can be expected, while at -20°C, it is typically around 1 month.[11]

Q5: How does my choice of solvent impact the stability of this compound?

Solvent choice is a critical determinant of furan stability. The polarity and protic nature of the solvent can either stabilize or destabilize the compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred. They possess significant dipole moments that can stabilize furan derivatives but lack the acidic protons that can participate in degradation reactions.[7] DMF, in particular, has been noted for its stabilizing effect on furanic compounds.[7]

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. In the presence of acid catalysts, protic solvents can exacerbate furan ring opening and polymerization by stabilizing reactive intermediates.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): While less likely to participate directly in degradation, ensure that this compound is fully soluble to avoid precipitation and concentration inconsistencies.

Q6: What is the anticipated effect of solution pH on this compound stability?

The stability of furan compounds can be pH-dependent.[13]

  • Acidic Conditions (pH < 5): Acidic environments can catalyze the hydrolysis and polymerization of the furan ring.[7] This is a well-known instability for many furan derivatives, which can undergo acid-catalyzed decomposition.[14]

  • Neutral Conditions (pH ~7): Generally, the highest stability for many organic compounds is observed near neutral pH.[13]

  • Alkaline Conditions (pH > 8): While less documented for this specific compound, highly alkaline conditions can also promote degradation pathways for certain organic molecules.[15]

Troubleshooting Guide

This guide provides systematic approaches to diagnose and resolve common issues encountered during experimentation.

Problem 1: I am observing a gradual loss of compound activity or inconsistent results in my bioassays.
  • Potential Cause 1: Stock Solution Degradation. The primary stock solution may have degraded over time due to improper storage.

    • Solution: Prepare a fresh stock solution from pure, un-dissolved compound.[3] If possible, perform a quick quality control check (e.g., GC-MS) on both the old and new stock solutions to confirm degradation. Always aliquot new stocks into single-use vials and store them under the recommended conditions (see table above).[3][11]

  • Potential Cause 2: Working Solution Instability. The compound may be unstable in the aqueous buffer or cell culture medium used for the experiment, especially during prolonged incubation at 37°C.

    • Solution: Minimize the time the compound spends in the final assay buffer before analysis. Prepare working solutions immediately before use. Consider performing a time-course experiment where the compound is incubated in the assay buffer for varying durations (e.g., 0, 2, 6, 24 hours) and then analyzed by GC-MS or HPLC to quantify its stability under actual experimental conditions.

Problem 2: My GC-MS analysis shows multiple unknown peaks that were not present when the solution was first prepared.
  • Potential Cause 1: Oxidative Degradation. Exposure to oxygen, light, or heat has led to the formation of oxidation byproducts. 2-Pentylfuran, for instance, is known to be formed from the singlet oxygen oxidation of linoleic acid.[16] Similar oxidative pathways are likely for this compound.

    • Solution: Review your handling and storage procedures. Ensure solutions are purged with inert gas and stored in light-protected containers at low temperatures.[3][9][12] When preparing samples for analysis, use solvents that have been de-gassed.

  • Potential Cause 2: Solvent or pH-Induced Degradation. The solvent system or pH of the solution is promoting decomposition.

    • Solution: If using a protic solvent or the solution is acidic/basic, consider switching to a polar aprotic solvent like DMSO or DMF.[7] Ensure the pH of aqueous solutions is buffered to be as close to neutral as possible, unless experimental conditions require otherwise.

Key Degradation Pathways and Influencing Factors

The stability of this compound is not governed by a single factor but is an interplay of several environmental and chemical variables. The primary degradation route is autoxidation, which can be influenced by catalysts and energy sources.

Caption: Factors influencing the degradation of this compound.

Experimental Protocols

These protocols provide a validated framework for preparing and assessing the stability of this compound solutions.

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution suitable for long-term storage and subsequent dilution.

  • Preparation: Conduct all work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]

  • Weighing: Accurately weigh the desired amount of pure this compound using an analytical balance.

  • Dissolving: Transfer the weighed compound into a volumetric flask. Add a small amount of a recommended solvent (e.g., DMSO) to dissolve the solid.[11] If necessary, use gentle warming or sonication to aid dissolution.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the solvent. Mix thoroughly by inverting the flask multiple times.

  • Storage: Aliquot the stock solution into single-use amber glass vials.[3] Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing with a PTFE-lined cap.

  • Labeling and Logging: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store immediately at -80°C.[11]

Protocol 2: Workflow for Assessing this compound Stability (Stress Testing)

This protocol allows for a systematic evaluation of compound stability under various stress conditions.

Stability_Workflow start Prepare Fresh Stock Solution (Protocol 1) prepare_samples Dilute Stock into Test Conditions: - pH 4 (Acidic) - pH 7 (Neutral) - pH 9 (Alkaline) - Control (DMSO/Acetonitrile) start->prepare_samples stress Incubate Sample Sets Under Different Stress Conditions: 1. Ambient Temp + Light 2. 40°C in Dark 3. 4°C in Dark (Control) prepare_samples->stress timepoint Pull Aliquots at Time Points (e.g., T=0, 2, 8, 24, 48 hours) stress->timepoint analysis Analyze via Validated GC-MS Method timepoint->analysis quantify Quantify Remaining this compound (Normalize to T=0) analysis->quantify data Plot % Remaining vs. Time for each condition quantify->data end Determine Degradation Rate & Identify Unstable Conditions data->end

Caption: Experimental workflow for stability stress testing.

Methodology:

  • Sample Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) as described in Protocol 1. Dilute this stock into separate aqueous buffered solutions at pH 4, 7, and 9. Also, prepare a control sample in the pure organic solvent.

  • Stress Conditions: Divide the samples from each pH condition into sets for incubation under different stress conditions:

    • Set A (Photo-stability): Room temperature with exposure to ambient lab light.

    • Set B (Thermal Stability): 40°C in a temperature-controlled oven, protected from light.

    • Set C (Control): 4°C, protected from light.

  • Time Points: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), remove an aliquot from each sample set. Immediately quench any further degradation by freezing at -80°C or by preparing for analysis.

  • Analysis: Analyze all samples using a validated quantitative method, typically Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[17][18] This method is highly effective for volatile compounds like this compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each condition. Plotting these percentages against time will reveal the degradation kinetics under each stress condition, allowing you to identify the factors that most significantly impact the compound's stability.

By implementing these guidelines and protocols, you can ensure the reliability of your experiments and the integrity of your data when working with this compound.

References

Technical Support Guide: Optimizing GC-MS Parameters for 2-Pentanoylfuran Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Pentanoylfuran. This guide is designed for researchers, scientists, and quality control professionals who are developing or troubleshooting methods for the identification and quantification of this important furan derivative. As a volatile ketone, this compound presents unique analytical challenges that require careful optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters. This document synthesizes field-proven insights and established scientific principles to provide a comprehensive resource for your experimental needs.

This compound, also known as 2-Valerylfuran, is an aromatic ketone found in various natural and processed products.[1] Its analysis is crucial in fields like food science, where it contributes to the flavor and aroma profiles of thermally processed foods, and in quality control for raw materials.[2] Accurate quantification is essential, as some furan compounds are monitored for potential health risks.[2][3]

This guide provides a series of frequently asked questions, detailed troubleshooting protocols, and recommended starting parameters to ensure the development of a robust, reliable, and sensitive GC-MS method.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound and how does GC-MS address them?

The primary challenges in analyzing this compound stem from its volatility and its frequent presence in complex matrices like food or biological samples.[2][4] GC-MS is the ideal technique because it physically separates the volatile this compound from non-volatile matrix components and other volatile compounds (the Gas Chromatography step) before detecting and identifying it based on its unique mass-to-charge ratio (the Mass Spectrometry step).[3][5] However, GC is not suitable for non-volatile or thermally unstable compounds, which may require derivatization or alternative techniques like LC-MS.[6][7]

Q2: What is the recommended sample preparation technique for this compound?

For volatile compounds like this compound in complex solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique.[5] This method concentrates the analyte from the headspace above the sample onto a coated fiber, minimizing matrix interference and improving detection limits.[3]

The core principle involves establishing equilibrium between the sample, the headspace, and the SPME fiber.[8] Factors such as incubation temperature, time, and the addition of salt (which decreases the analyte's solubility in aqueous samples and promotes its release into the headspace) are critical for method reproducibility.[9]

Q3: Which GC column is most suitable for separating this compound?

The choice of GC column is critical for achieving good resolution. For general-purpose analysis of furan derivatives, a non-polar or mid-polarity column is a robust starting point.

  • Recommended Column: A DB-5ms or HP-5MS (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane) capillary column is highly recommended. These columns offer excellent thermal stability and are well-suited for separating a wide range of volatile and semi-volatile compounds.

  • Alternative Column: For samples where isomers or compounds with similar polarities are present, a more polar column, such as a Wax-type (e.g., HP-INNOWax) , can provide alternative selectivity and better separation.[10]

Q4: What are the key mass fragments I should monitor for identifying this compound?

In Electron Ionization (EI) mode, this compound (Molecular Weight: 152.19 g/mol ) produces a characteristic fragmentation pattern.[1] For confident identification, you should look for the molecular ion and key fragment ions.

  • Molecular Ion (M+) : m/z 152

  • Base Peak : m/z 95 (This corresponds to the acylium ion [C₄H₃O-CO]⁺, formed by cleavage of the pentanoyl side chain)

  • Other Significant Fragments : m/z 67, 39

For quantitative analysis, using Selected Ion Monitoring (SIM) mode significantly enhances sensitivity.[11] In SIM mode, you would monitor the most abundant and specific ions, such as m/z 95 (quantifier) and m/z 152 (qualifier).

Q5: How can I improve method sensitivity for trace-level detection?

Improving sensitivity requires optimizing several stages of the analytical process.

  • Optimize Sample Preparation : Ensure efficient extraction with HS-SPME by fine-tuning incubation temperature and time. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is often recommended for broad-range volatile compounds.

  • Use Splitless Injection : For trace analysis, a splitless injection ensures that the maximum amount of analyte is transferred from the injector to the GC column.[12] Be mindful of potential issues like band broadening if parameters are not optimized.

  • Switch to SIM Mode : As mentioned in Q4, transitioning from full-scan acquisition to Selected Ion Monitoring (SIM) mode on the mass spectrometer will dramatically increase the signal-to-noise ratio by focusing the detector's time on only the ions of interest.[13]

Troubleshooting Guide

Encountering issues is a common part of method development. Here are solutions to frequent problems.[14]

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites: Exposed silanols in the injector liner or column can interact with the ketone group.[14] 2. Column Contamination: Non-volatile residues from previous injections accumulate at the head of the column.1. Use a deactivated injector liner. Consider trimming the first few centimeters of the GC column. 2. Bake out the column at its maximum isothermal temperature (as specified by the manufacturer). Ensure proper sample cleanup.[14]
Irreproducible Retention Times 1. Carrier Gas Flow Fluctuation: Leaks in the system (e.g., a worn injector septum) or an unstable gas supply.[15][16] 2. Inconsistent Oven Temperature: The GC oven is not calibrated or performing correctly.1. Perform a leak check. Replace the injector septum regularly.[16] Ensure the carrier gas cylinder pressure is adequate. 2. Verify oven temperature accuracy with a calibrated probe.
Ghost Peaks / Carryover 1. Injector Contamination: Residue from a previous, more concentrated sample is present in the injector.[14] 2. SPME Fiber Carryover: The fiber was not fully desorbed in the previous run.1. Clean or replace the injector liner. Run a solvent blank to confirm cleanliness.[15] 2. Increase the desorption time or temperature in the GC inlet for the SPME fiber.
Low or No Signal 1. Sample Preparation Error: Inefficient extraction (e.g., wrong SPME fiber, insufficient incubation time/temp).[15] 2. Injection Problem: Syringe issue, incorrect injector settings, or SPME fiber breakage. 3. MS Source Needs Cleaning: Ion source is contaminated, reducing ionization efficiency.1. Re-optimize the HS-SPME parameters. Verify the correct internal standard concentration.[9] 2. Check the syringe and autosampler. Confirm SPME fiber integrity. 3. Follow the manufacturer's protocol for cleaning the MS ion source.
High Baseline Noise 1. Column Bleed: The column is degrading due to excessive temperature or oxygen exposure.[14] 2. Contaminated Carrier Gas: Impurities in the helium supply or gas lines.1. Condition the column. Ensure the final oven temperature does not exceed the column's limit. Check for leaks. 2. Use high-purity (99.999%) carrier gas and install an inline gas purifier.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via HS-SPME

This protocol provides a robust starting point for extracting this compound from solid or liquid samples.

  • Sample Weighing :

    • For solid samples (e.g., coffee beans), homogenize to a fine powder. Weigh 1-2 g into a 20 mL headspace vial.

    • For liquid samples (e.g., fruit juice), weigh 5 g directly into a 20 mL headspace vial.

  • Matrix Modification : Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the aqueous phase, promoting the transfer of volatile organic compounds into the headspace.[9][17]

  • Internal Standard : Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated this compound or a related compound not present in the sample).

  • Sealing : Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Incubation & Extraction :

    • Place the vial in the autosampler tray with an agitator.

    • Equilibration : Incubate the vial at 60°C for 15 minutes with agitation to allow the analytes to partition into the headspace.

    • Extraction : Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for 20 minutes at 60°C to adsorb the analytes.

Protocol 2: GC-MS Instrument Method

These are recommended starting parameters. Optimization may be required based on your specific instrument and sample matrix.[18]

ParameterRecommended SettingRationale
GC System
InjectorSplitless ModeMaximizes analyte transfer for trace analysis.
Injector Temperature260°CEnsures efficient thermal desorption of analytes from the SPME fiber.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)A typical flow rate for standard capillary columns, balancing speed and resolution.[13]
ColumnDB-5ms (30m x 0.25mm ID, 0.25µm film)A versatile column providing good separation for a wide range of analytes.
Oven Program40°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)The initial hold allows for good peak focusing, while the ramp separates compounds by boiling point.[11][18]
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for creating reproducible fragmentation patterns and library matching.
Source Temperature230°CA standard source temperature to maintain cleanliness and prevent condensation.[11]
Transfer Line Temp280°CPrevents condensation of analytes as they transfer from the GC to the MS.[5]
Acquisition ModeFull Scan (m/z 35-350) for identification; SIM for quantificationFull scan provides a complete mass spectrum, while SIM provides higher sensitivity.
SIM IonsQuantifier: m/z 95; Qualifier: m/z 152Monitoring the base peak for quantification and the molecular ion for confirmation.
Data & Visualization
Data Summary Tables

Table 1: Recommended GC-MS Starting Parameters As detailed in Protocol 2 above.

Table 2: Characteristic EI Mass Fragments for this compound

m/z ValueRelative AbundanceIon Identity (Proposed)
152LowMolecular Ion [M]⁺
95High (Base Peak)Acylium Ion [C₄H₃O-CO]⁺
67ModerateFuran ring fragment
39ModerateFuran ring fragment

Note: Relative abundances are approximate and can vary between instruments. Data is based on typical fragmentation patterns for acylfurans.[1]

Experimental & Troubleshooting Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Weigh Sample into Vial MatrixMod 2. Add Salt Solution & Internal Standard Sample->MatrixMod Seal 3. Seal Vial MatrixMod->Seal Incubate 4. Incubate & Agitate (e.g., 60°C, 15 min) Seal->Incubate Extract 5. Expose SPME Fiber (e.g., 20 min) Incubate->Extract Desorb 6. Desorb in GC Inlet (e.g., 260°C) Extract->Desorb Separate 7. GC Separation (Temp Program) Desorb->Separate Detect 8. MS Detection (EI, Scan/SIM) Separate->Detect Data 9. Data Processing & Quantification Detect->Data

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Troubleshooting_Tree Start Problem: Low or No Peak Signal Check_Prep Is Sample Prep Correct? Start->Check_Prep Check_Injection Is Injection System OK? Start->Check_Injection Check_MS Is MS System Sensitive? Start->Check_MS Prep_1 Verify Incubation Temp/Time Check_Prep->Prep_1 Prep_2 Check SPME Fiber Condition Check_Prep->Prep_2 Prep_3 Confirm Internal Standard Addition Check_Prep->Prep_3 Injection_1 Inspect Septum for Leaks/Coring Check_Injection->Injection_1 Injection_2 Confirm Inlet Temperature Check_Injection->Injection_2 Injection_3 Run Blank to Check for System Contamination Check_Injection->Injection_3 MS_1 Switch to SIM mode for higher S/N Check_MS->MS_1 MS_2 Check MS Tune Report Check_MS->MS_2 MS_3 Schedule Ion Source Cleaning Check_MS->MS_3

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Troubleshooting Low Yields in Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful heterocyclic synthesis method. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in the synthesis of furans, pyrroles, and thiophenes.

Part 1: Troubleshooting Guide - Low Yields and Side Reactions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Paal-Knorr synthesis.

Q1: My Paal-Knorr pyrrole synthesis is resulting in a low yield and a significant amount of furan byproduct. What is the cause and how can I fix it?

The formation of furans is a well-known side reaction in the Paal-Knorr pyrrole synthesis, especially under strongly acidic conditions (pH < 3).[1][2] This occurs because the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan can compete with the desired reaction with the amine.[1][2]

Causality: The mechanism for furan formation involves the protonation of a carbonyl, followed by intramolecular attack by the enol of the other carbonyl.[3] In the pyrrole synthesis, the amine attacks a protonated carbonyl to form a hemiaminal, which then cyclizes.[3] If the reaction is too acidic, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic and favoring the furan synthesis pathway.[4]

Solutions:

  • pH Control: The most critical parameter to adjust is the pH. The reaction should be run under neutral or weakly acidic conditions.[1][5] The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[1] Avoid using amine/ammonium hydrochloride salts, as these can create an environment that is too acidic.[1][5]

  • Catalyst Choice: Instead of strong Brønsted acids, consider using milder Lewis acids or heterogeneous catalysts.[3][5] Catalysts like silica sulfuric acid have been shown to give high yields of pyrroles in short reaction times, often under solvent-free conditions.[2][5]

  • Reaction Conditions: Ensure that the reaction temperature and time are optimized. Prolonged heating, even under mildly acidic conditions, can lead to decomposition and byproduct formation.[5]

Q2: My furan synthesis is producing a black tar-like substance with very little desired product. What's happening and how can I prevent it?

This is a common indication of substrate decomposition due to harsh reaction conditions, such as high temperatures and strong acids.[6] Many organic molecules, especially those with sensitive functional groups, are not stable to prolonged heating in the presence of strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]

Causality: Strong acids can catalyze a variety of side reactions, including polymerization and charring, particularly at elevated temperatures. The energy input from prolonged heating can overcome the activation energy for these undesired pathways.

Solutions:

  • Milder Catalysts: Switch to a milder Lewis acid catalyst such as zinc bromide (ZnBr₂), bismuth nitrate (Bi(NO₃)₃), or scandium triflate (Sc(OTf)₃).[3][6] These can facilitate the cyclization under less forcing conditions.

  • Optimize Temperature and Time: Drastically reducing both the reaction temperature and time is often the most effective solution. Microwave-assisted synthesis is an excellent technique for this, as it can often drive the reaction to completion in minutes instead of hours, minimizing thermal decomposition.[6][7]

  • Solvent Selection: If using conventional heating, employing a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions, which can be prone to localized overheating.[6]

Q3: My thiophene synthesis is slow, with a large amount of unreacted starting material. How can I improve the conversion rate?

Incomplete conversion in the Paal-Knorr thiophene synthesis can be attributed to several factors, including the reactivity of the starting materials and the potency of the sulfurizing agent.

Causality: The Paal-Knorr thiophene synthesis requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to both introduce the sulfur atom and act as a dehydrating agent.[8][9] The activity of these reagents can diminish over time, and some substrates are inherently less reactive.

Solutions:

  • Activity of Sulfurizing Agent: Ensure that your sulfurizing agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator).[9] These reagents are sensitive to moisture and can lose their reactivity upon exposure to air.[9]

  • Reaction Temperature: While avoiding excessive heat is important to prevent side reactions, a higher temperature may be necessary for less reactive substrates.[9] Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

  • Solvent Choice: The use of a high-boiling, anhydrous, and non-polar solvent like toluene or xylene is common and allows for the necessary heating to drive the reaction to completion.[9]

Q4: I'm observing a significant furan byproduct in my thiophene synthesis. How can I increase the selectivity for the thiophene?

The formation of a furan byproduct is a common competing reaction in the Paal-Knorr thiophene synthesis.[9] This is because the sulfurizing agents also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl to the furan.[8][9] It has been shown that the reaction proceeds through the sulfurization of the dicarbonyl, not by sulfurization of a furan intermediate.[10]

Solutions:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than phosphorus pentasulfide and may lead to better selectivity for the thiophene product.[9]

  • Control Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material has been consumed.[9] Prolonged reaction times, especially at higher temperatures, can favor the formation of the furan byproduct.[9]

  • Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction.[9]

Troubleshooting Workflow Diagram

G start Low Yield in Paal-Knorr Synthesis product_check Identify Heterocycle: Furan, Pyrrole, or Thiophene? start->product_check pyrrole_issue Low Pyrrole Yield product_check->pyrrole_issue Pyrrole furan_issue Low Furan Yield / Tar Formation product_check->furan_issue Furan thiophene_issue Low Thiophene Yield product_check->thiophene_issue Thiophene pyrrole_sol Check for Furan Byproduct. 1. Adjust pH to neutral/weakly acidic. 2. Use milder catalyst (e.g., Lewis acid). 3. Optimize time and temperature. pyrrole_issue->pyrrole_sol furan_sol Likely Substrate Decomposition. 1. Use milder catalyst (e.g., Lewis acid). 2. Reduce temperature and time (consider microwave). 3. Use high-boiling aprotic solvent. furan_issue->furan_sol thiophene_sol_incomplete Incomplete Conversion? 1. Check activity of sulfurizing agent. 2. Cautiously increase temperature. 3. Ensure anhydrous, high-boiling solvent. thiophene_issue->thiophene_sol_incomplete Incomplete Conversion thiophene_sol_byproduct Furan Byproduct? 1. Switch to Lawesson's reagent. 2. Minimize reaction time and temperature. 3. Use excess sulfurizing agent. thiophene_issue->thiophene_sol_byproduct Furan Byproduct end Optimized Yield pyrrole_sol->end furan_sol->end thiophene_sol_incomplete->end thiophene_sol_byproduct->end

Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the general mechanism of the Paal-Knorr synthesis?

The Paal-Knorr synthesis is a method to create substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[10]

  • Furan Synthesis: This requires an acid catalyst. The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol formed from the other carbonyl.[3] Dehydration of the resulting hemiacetal yields the furan.

  • Pyrrole Synthesis: This involves the reaction of a 1,4-dicarbonyl with a primary amine or ammonia.[1][3] The amine attacks a protonated carbonyl to form a hemiaminal, followed by an intramolecular attack on the second carbonyl.[10][3] Subsequent dehydration steps lead to the aromatic pyrrole.[11]

  • Thiophene Synthesis: This requires a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] The reaction is thought to proceed through the sulfurization of the dicarbonyl to form a thioketone, which then cyclizes.

Q6: How critical is the purity of the 1,4-dicarbonyl starting material?

The purity of the 1,4-dicarbonyl compound is very important. Impurities can interfere with the desired reaction pathway and lead to the formation of side products, complicating purification and lowering the overall yield.[9] The availability of the 1,4-diketone precursors was a traditional limitation of this synthesis, but modern methods have expanded their accessibility.[10]

Q7: Can I use secondary amines in the Paal-Knorr pyrrole synthesis?

No, the Paal-Knorr pyrrole synthesis requires a primary amine or ammonia.[1][3] This is because the nitrogen atom needs to have two hydrogen atoms that are eliminated as water during the final dehydration and aromatization steps to form the stable pyrrole ring.

Q8: Are there modern variations of the Paal-Knorr synthesis that avoid harsh conditions?

Yes, significant advancements have been made to overcome the limitation of harsh reaction conditions.[10][5] Modern methods include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[10][6][7]

  • Milder Catalysts: A wide range of milder Brønsted and Lewis acids, as well as heterogeneous catalysts, have been developed.[3][5] Examples include iodine, various clays, and ionic liquids, which can sometimes facilitate the reaction at room temperature without an added acid catalyst.[3]

  • Green Solvents: Some modern protocols utilize more environmentally friendly solvents like water or even solvent-free conditions.[12]

Part 3: Experimental Protocols and Data

Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a rapid and efficient method for pyrrole synthesis.

Materials:

  • 2,5-Hexanedione

  • Aniline (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of 2,5-hexanedione (1.0 eq) in ethanol.[7]

  • Add glacial acetic acid (e.g., 40 µL for a 0.0374 mmol scale) and aniline (3 equivalents).[7][13]

  • Seal the vial and place it in the microwave reactor.[7][13]

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[7][13] The power will be adjusted to maintain this temperature.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.[7]

  • Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.[7]

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[7]

  • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography if necessary.[7]

Protocol 2: Conventional Synthesis of 2,5-Dimethylfuran

This protocol outlines a traditional approach using a Dean-Stark trap to remove water.

Materials & Setup:

  • Hexane-2,5-dione (100 mmol)

  • Toluene (50 mL)

  • p-Toluenesulfonic acid monohydrate (5 mol%)

  • 100 mL round-bottom flask, Dean-Stark trap, reflux condenser

Procedure:

  • To the flask, add hexane-2,5-dione, toluene, and p-TsOH·H₂O.[6]

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[6]

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap.[6]

  • Continue refluxing for 4-6 hours or until no more water is collected.[6]

  • Cool the reaction mixture to room temperature.[6]

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis
CatalystpKaYield (%)Reference
p-Toluenesulfonic acid-2.80[5]
Benzenesulfonic acid-2.80[5]
Methanesulfonic acid-1.90[5]
Sulfamic acid1.029[5]
Oxalic acid1.2Moderate[5]
Saccharin2.32Good[5]
Acetic Acid4.76Good[5]

This table demonstrates the significant impact of acid strength on the success of the pyrrole synthesis, with very strong acids leading to no product and moderately acidic catalysts providing good yields.

References

Technical Support Center: Purification of Crude 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Pentanoylfuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile furan derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in subsequent steps. The common route to synthesize this compound is the Friedel-Crafts acylation of furan with pentanoyl chloride or a similar acylating agent.[1][2] While effective, this reaction can generate a range of impurities that must be removed. This guide provides a structured approach to identifying and eliminating these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they originate?

A1: Understanding the potential impurities is the first step toward effective purification. The impurities in crude this compound typically arise from the starting materials, side reactions, and the work-up procedure.

Table 1: Common Impurities and Their Origins

ImpurityOriginRationale
Unreacted Furan Starting MaterialIncomplete reaction or use of excess furan.
Unreacted Pentanoyl Chloride Starting MaterialIncomplete reaction or use of excess acylating agent.
Pentanoic Acid Hydrolysis of Acylating AgentPentanoyl chloride is highly reactive with water and will hydrolyze to pentanoic acid during aqueous work-up.[3]
Lewis Acid Catalyst Residues CatalystRemnants of catalysts like AlCl₃, SnCl₄, or BF₃•OEt₂ used in the Friedel-Crafts reaction.
Polysubstituted Byproducts (e.g., 2,5-dipentanoylfuran) Side ReactionFuran is a highly activated aromatic ring, and while acylation is generally self-limiting, some degree of polysubstitution can occur, especially with strong Lewis acids.[4][5]
Polymeric/Tarry Materials DegradationThe furan ring is sensitive to strong acids and can undergo polymerization or ring-opening, leading to the formation of dark, tarry substances.[6]
Residual Solvents Reaction/Work-upSolvents used in the reaction (e.g., dichloromethane, ether) or extraction (e.g., ethyl acetate) may be present.
Q2: How can I assess the purity of my this compound sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[7][8][9] The retention times of the peaks can help identify known compounds, and the mass spectra can be used to elucidate the structures of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the desired product and for identifying impurities.[10][11][12][13][14] Characteristic signals for unreacted starting materials or byproducts can often be detected even at low levels.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the complexity of the crude mixture and to monitor the progress of purification.

Q3: My crude product is a dark, tarry oil. What is the cause and can it be purified?

A3: The formation of a dark, tarry substance is a common issue in the Friedel-Crafts acylation of furan. This is often due to the high reactivity of the furan ring, which can lead to polymerization or degradation under the influence of strong Lewis acids like aluminum chloride.[6] Milder catalysts such as boron trifluoride etherate or stannic chloride are often preferred for the acylation of furan to minimize this issue.[15]

Purification of a highly tarry crude product can be challenging. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can help remove a significant portion of the polymeric material before proceeding to more refined purification methods like vacuum distillation or column chromatography.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Low Purity After Aqueous Work-up

Symptom: Your crude product, after extraction and solvent removal, shows significant amounts of pentanoic acid and residual Lewis acid catalyst.

Causality: An improper work-up procedure can lead to the hydrolysis of unreacted pentanoyl chloride and incomplete removal of the catalyst.

Troubleshooting Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding it to a mixture of ice and a weak base, such as saturated sodium bicarbonate solution. This will neutralize the Lewis acid and any remaining HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution to remove acidic impurities like pentanoic acid.

    • Water to remove any remaining salts.

    • Brine to facilitate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Low Recovery or Decomposition During Distillation

Symptom: You observe charring or a significant decrease in product yield when attempting to purify this compound by distillation.

Causality: this compound has a relatively high boiling point (approximately 101 °C at 10 mmHg).[16] Distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition.

Troubleshooting Protocol: Vacuum Distillation

Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing the risk of decomposition.[17][18][19]

Step-by-Step Guide:

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all glassware joints are properly greased to maintain a good vacuum seal.[17]

  • Stirring: Add a magnetic stir bar to the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.[17]

  • Vacuum Application: Begin stirring and then slowly apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The forerun may contain lower-boiling impurities like unreacted furan.

  • Shutdown: After collecting the desired product, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[17]

Diagram: Vacuum Distillation Workflow

VacuumDistillation cluster_prep Preparation cluster_distill Distillation cluster_finish Finishing Crude Crude this compound StirBar Add Stir Bar Crude->StirBar Assemble Assemble Apparatus StirBar->Assemble Vacuum Apply Vacuum Assemble->Vacuum Heat Gentle Heating Vacuum->Heat Collect Collect Fractions Heat->Collect Cool Cool Apparatus Collect->Cool Vent Vent to Air Cool->Vent Pure Pure Product Vent->Pure

Caption: Workflow for vacuum distillation of this compound.

Issue 3: Poor Separation in Column Chromatography

Symptom: You are unable to effectively separate this compound from a closely related impurity (e.g., a polysubstituted byproduct) using column chromatography.

Causality: The choice of solvent system (eluent) is critical for achieving good separation in column chromatography. An inappropriate solvent system may result in co-elution of the product and impurities.

Troubleshooting Protocol: Optimizing Column Chromatography

Step-by-Step Guide:

  • Solvent System Selection (TLC):

    • Use TLC to test various solvent systems. A good starting point for 2-acylfurans is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[20]

    • Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate. This generally provides good separation on a column.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Diagram: Column Chromatography Decision Tree

ColumnChromatography Start Crude Product TLC Run TLC with various EtOAc/Hexane ratios Start->TLC Rf_Check Is Rf of product ~0.2-0.4? TLC->Rf_Check Pack_Column Pack Silica Gel Column Rf_Check->Pack_Column Yes Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Adjust_Solvent->TLC

Caption: Decision process for optimizing column chromatography.

Issue 4: The Product is a Liquid, Can I Use Recrystallization?

Symptom: You have a liquid product but want to use recrystallization for purification.

Causality: Recrystallization is a purification technique for solids.[21][22][23] this compound is a liquid at room temperature.

Solution:

  • Direct Recrystallization: Standard recrystallization is not applicable to this compound itself.

  • Derivative Formation: In some cases, a liquid can be converted to a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), which can then be purified by recrystallization. The pure derivative can then be hydrolyzed back to the pure ketone. This is a more involved process and is generally only used if other methods fail.

  • Purifying Solid Impurities: If your crude product contains solid impurities, you can potentially dissolve the liquid product in a solvent in which the impurity is insoluble, and then filter off the solid impurity.

References

Technical Support Center: Ensuring the Stability of 2-Pentanoylfuran During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pentanoylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage. As a compound with a furan ring, this compound is susceptible to various degradation pathways that can compromise its purity and efficacy in your experiments. This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems observed during the storage of this compound, their likely causes, and actionable solutions.

Issue 1: Discoloration (Yellowing or Browning) of the Sample
  • Question: My previously colorless this compound sample has developed a yellow or brown tint. What is the cause, and how can I prevent it?

  • Answer: Discoloration is a primary indicator of degradation, often due to oxidation and polymerization of the furan ring. The furan moiety is pseudo-aromatic and susceptible to reactions, particularly in the presence of oxygen, light, and trace acids.[1]

    Causality:

    • Oxidation: Exposure to atmospheric oxygen can initiate free-radical chain reactions, leading to the formation of colored polymeric materials. This process can be accelerated by light and heat.

    • Acid-Catalyzed Degradation: Trace acidic impurities can catalyze the polymerization and ring-opening of the furan ring, resulting in colored byproducts.[1]

    Solutions:

    • Inert Atmosphere Storage: Before sealing, purge the headspace of the storage vial with an inert gas like nitrogen or argon to displace oxygen.[1]

    • Protection from Light: Store this compound in amber glass vials or other light-blocking containers to prevent photo-initiated oxidation.[1]

    • Temperature Control: Store the compound at recommended refrigerated temperatures (2-8°C) to slow down the rate of degradation reactions.

    • Use of High-Purity Solvents (if in solution): If this compound is stored in a solvent, ensure the solvent is of high purity and free from acidic impurities. Polar aprotic solvents may offer a stabilizing effect.

Issue 2: Change in Odor or Emergence of Off-Odors
  • Question: I've noticed a change in the characteristic odor of my this compound sample, or the emergence of a "beany" or "grassy" off-odor. What does this signify?

  • Answer: A change in odor is a strong sensory indicator of chemical degradation. The formation of volatile degradation products alters the olfactory profile of the compound.

    Causality:

    • Oxidative Degradation: Autoxidation is a primary cause of the formation of off-flavors in furan compounds.[2] This process involves the reaction of the compound with oxygen.

    Solutions:

    • Strict Anaerobic Storage: The most effective preventative measure is to store the compound under a strictly inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Addition of an Antioxidant: For long-term storage, consider adding a suitable antioxidant. Butylated hydroxytoluene (BHT) is a common choice for preventing autoxidation in organic compounds.

Issue 3: Decreased Purity or Presence of Unexpected Peaks in Analytical Data (GC-MS, HPLC)
  • Question: My recent GC-MS analysis of stored this compound shows a decrease in the main peak area and the appearance of new, unidentified peaks. What are the likely degradation products, and how can I confirm their identity?

  • Answer: The appearance of new peaks in your chromatogram is a definitive sign of degradation. The nature of these byproducts can provide clues to the degradation pathway.

    Causality:

    • Peroxide Formation: Furan compounds can form explosive peroxides upon prolonged exposure to air.[3] These peroxides can then lead to further degradation products.

    • Hydrolysis: If exposed to moisture, the ketone functional group could potentially undergo reactions, although this is less common for ketones compared to esters.

    • Ring-Opening and Polymerization: Under certain conditions (e.g., acid catalysis), the furan ring can open, leading to a variety of reactive intermediates that can then polymerize.[1]

    Solutions & Verification:

    • Confirm Degradation Pathway: To identify the degradation products, techniques like GC-MS or LC-MS can be employed. Comparison of mass spectra with library data or standards can help in identification.

    • Implement Preventative Storage: Re-evaluate your storage conditions based on the recommendations in this guide (inert atmosphere, low temperature, protection from light).

    • Purity Check Before Use: Always perform a purity check (e.g., by GC) on stored samples before use in a critical experiment.

Frequently Asked Questions (FAQs)

Storage Conditions
  • Q1: What are the optimal storage conditions for neat this compound?

    • A1: For long-term stability, this compound should be stored at 2-8°C in a dark location, such as in an amber, tightly sealed vial. The headspace of the vial should be flushed with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Q2: Can I store this compound at room temperature?

    • A2: Room temperature storage is not recommended for long-term stability due to the increased rate of potential degradation reactions. If short-term (days to a few weeks) room temperature storage is necessary, it is crucial to protect the compound from light and oxygen.

  • Q3: Is it necessary to store this compound under an inert atmosphere?

    • A3: Yes, for optimal stability and to prevent oxidative degradation, storage under an inert atmosphere is highly recommended.[1]

Stabilizers
  • Q4: Can I add a stabilizer to this compound? If so, what do you recommend?

    • A4: Yes, adding an antioxidant can significantly enhance the storage stability of this compound.

      • Butylated hydroxytoluene (BHT): A common and effective free-radical scavenger. A typical concentration to consider is 0.01-0.1%.

      • Ascorbic Acid or Gallic Acid: These have been shown to be effective in reducing furan formation in other systems and could be considered.[4]

      • Tocopherols (Vitamin E): Natural antioxidants that can also be effective.

    • It is crucial to ensure the chosen stabilizer is compatible with your downstream applications.

Handling and Material Compatibility
  • Q5: What materials should I use for storing this compound?

    • A5:

      • Containers: Borosilicate glass (Type I) is the preferred container material. Use amber glass to protect from light.

      • Caps and Liners: Use caps with PTFE-lined septa to ensure an inert and tight seal. Avoid liners made of materials that may be incompatible with organic compounds. Some plastics and rubbers are not recommended for storing furan compounds.[2]

  • Q6: How should I handle this compound to minimize degradation?

    • A6: Handle the compound in a well-ventilated area, preferably under a fume hood. Minimize the time the container is open to the atmosphere. When aliquoting, do so quickly and re-purge the headspace of the main container with inert gas before re-sealing.

Experimental Protocols

Protocol for Preparing this compound for Long-Term Storage
  • Objective: To properly package neat this compound for long-term storage to minimize degradation.

  • Materials:

    • High-purity this compound

    • Amber glass vials with PTFE-lined caps

    • Source of high-purity nitrogen or argon gas with a regulator and tubing

    • Pipettes for dispensing

  • Procedure:

    • Dispense the desired amount of this compound into a clean, dry amber glass vial.

    • Insert a long needle or tubing connected to the inert gas source into the vial, with the tip just above the liquid surface.

    • Gently flush the headspace of the vial with the inert gas for approximately 30-60 seconds to displace any air.

    • Quickly remove the needle/tubing and immediately seal the vial tightly with the PTFE-lined cap.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Place the vial in a refrigerator at 2-8°C for storage.

Protocol for Accelerated Stability Study of this compound
  • Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf-life.[1]

  • Materials:

    • High-purity this compound

    • Amber glass vials with PTFE-lined caps

    • Nitrogen or argon gas

    • Stability chambers set to:

      • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

      • 25°C ± 2°C / 60% RH ± 5% RH (Long-term control)

      • 5°C ± 3°C (Refrigerated control)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Appropriate high-purity solvent for dilution (e.g., hexane)

  • Procedure:

    • Sample Preparation: Prepare multiple vials of this compound as described in the long-term storage protocol. Prepare sets of samples to be stored with and without an inert atmosphere to evaluate the impact of oxygen.

    • Storage: Place the prepared vials in the designated stability chambers.

    • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[5] For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.[6]

    • Analysis: At each time point, analyze the samples by GC-MS to determine the purity of this compound and identify and quantify any degradation products.

    • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. This data can be used to determine the degradation rate and estimate the shelf-life.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[1]
Container Amber Glass VialProtects from light and is chemically inert.
Seal Tightly sealed with PTFE-lined capPrevents exposure to air and moisture.
Additives Optional: 0.01-0.1% BHT or other antioxidantScavenges free radicals to inhibit oxidation.

Visualizations

DegradationPathway This compound This compound Peroxides Peroxides This compound->Peroxides O2 Ring Opening Products Ring Opening Products This compound->Ring Opening Products H+ Oxidative Stress Oxidative Stress Oxidative Stress->Peroxides Acidic Conditions Acidic Conditions Acidic Conditions->Ring Opening Products Light_Heat Light / Heat Light_Heat->Peroxides Light_Heat->Ring Opening Products Peroxides->Ring Opening Products Further Oxidation Colored Polymers Colored Polymers Ring Opening Products->Colored Polymers Polymerization ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Aliquot Sample Aliquot Sample Inert Gas Purge Inert Gas Purge Aliquot Sample->Inert Gas Purge Seal Vial Seal Vial Inert Gas Purge->Seal Vial Accelerated (40°C) Accelerated (40°C) Seal Vial->Accelerated (40°C) Long-term (25°C) Long-term (25°C) Seal Vial->Long-term (25°C) Refrigerated (5°C) Refrigerated (5°C) Seal Vial->Refrigerated (5°C) Time Point Sampling Time Point Sampling Accelerated (40°C)->Time Point Sampling Long-term (25°C)->Time Point Sampling Refrigerated (5°C)->Time Point Sampling GC-MS Analysis GC-MS Analysis Time Point Sampling->GC-MS Analysis Data Evaluation Data Evaluation GC-MS Analysis->Data Evaluation

References

Technical Support Center: Optimization of Extraction Methods for 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of 2-Pentanoylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies. We will move from foundational questions to detailed protocols and conclude with a comprehensive troubleshooting guide to address common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the extraction of this compound, providing the necessary context for method development and optimization.

Q1: What is this compound and why is its extraction challenging?

This compound, also known as 2-pentylfuran, is a volatile organic compound that can form during the thermal processing of foods and is also used as a flavoring agent.[1][2] Its extraction and accurate quantification are challenging primarily due to its high volatility and its presence at trace concentrations within complex sample matrices like cereals, coffee, and fruit juices.[1][3] Furthermore, significant variability in analytical results has been noted across different laboratories, underscoring the critical need for standardized and robust extraction protocols.[4][5] The compound can also be susceptible to degradation through autoxidation, which is accelerated by heat, light, and the presence of oxygen, adding another layer of complexity to its handling and analysis.[6]

Q2: What are the primary methods for extracting this compound?

Given its volatile nature, the most prevalent and effective extraction techniques are headspace-based methods coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[4] The two leading approaches are:

  • Headspace-Solid Phase Microextraction (HS-SPME): This technique uses a fiber coated with an adsorbent material to extract and concentrate volatile compounds from the sample's headspace.[3] It is highly regarded for being fast, solvent-free, and offering excellent sensitivity.[3]

  • Static Headspace (HS): This method involves heating the sample in a sealed vial to allow volatile compounds like this compound to partition into the gaseous phase (headspace).[4] An aliquot of this headspace is then directly injected into the GC-MS system.[4]

Both methods are widely validated for furan and its alkylated derivatives in various food matrices.[1][7]

Q3: Why are headspace techniques (HS-SPME, Static HS) preferred over traditional liquid-liquid extraction (LLE)?

Headspace techniques are superior for volatile compounds like this compound for several key reasons:

  • Selectivity for Volatiles: These methods selectively isolate volatile and semi-volatile compounds from the non-volatile matrix components, resulting in a cleaner extract and reducing chromatographic interferences.

  • Avoidance of Large Solvent Volumes: Unlike LLE, headspace methods are often solvent-free (SPME) or use minimal solvents, aligning with green chemistry principles and reducing the cost of solvent purchase and disposal.[8]

  • Reduced Matrix Effects: By sampling from the headspace, many complex and non-volatile matrix components (e.g., proteins, lipids, carbohydrates) are left behind, minimizing their potential interference during analysis.[3]

  • Prevention of Emulsions: LLE is often plagued by the formation of emulsions, especially with high-fat or high-protein samples, which complicates phase separation and can lead to poor analyte recovery.[9] Headspace methods entirely circumvent this issue.

  • Concentration of Analyte: HS-SPME, in particular, not only extracts but also concentrates the analyte onto the fiber, significantly enhancing method sensitivity and allowing for lower detection limits.[3]

Q4: How does the sample matrix affect the choice and optimization of the extraction method?

The sample matrix is a critical factor that dictates the specifics of method optimization. Different matrices, such as fruit juices, cereals, or coffee, have vastly different compositions that influence the partitioning of this compound into the headspace.

  • High-Fat/Oily Matrices (e.g., Canned Fish, some Cereals): Lipids can sequester volatile compounds, reducing their release into the headspace. In these cases, optimization may require higher equilibration temperatures or the addition of salts (salting out) to decrease the analyte's solubility in the matrix and promote its transfer to the headspace.[1]

  • Aqueous Matrices (e.g., Fruit Juices): These are often the most straightforward matrices. The key is to optimize parameters like pH and ionic strength. Adding NaCl is a common and effective strategy to increase the volatility of this compound.[10]

  • Solid/Semi-Solid Matrices (e.g., Baby Food, Cereals): For these samples, proper homogenization and the addition of a saturated salt solution are crucial to create a consistent slurry and facilitate the release of the analyte.[1] The sample-to-liquid ratio must be carefully optimized.

Part 2: Detailed Optimization & Protocols

This section provides a generalized, yet detailed, protocol for the HS-SPME method, which is widely applicable for this compound extraction.

Key HS-SPME Parameters for Optimization

The efficiency of the HS-SPME method is dependent on several interconnected variables. A systematic, one-factor-at-a-time or Design of Experiments (DoE) approach is recommended for robust optimization.

ParameterTypical RangeRationale & Expert Insight
SPME Fiber Coating CAR/PDMS, DVB/CAR/PDMSCarboxen/Polydimethylsiloxane (CAR/PDMS) fibers are highly effective for small, volatile compounds due to their porous carbon structure, which provides a large surface area for adsorption.[3][10]
Extraction Temperature 30 - 60 °CTemperature affects the vapor pressure of the analyte. A higher temperature increases volatility but can also impact the adsorption equilibrium on the SPME fiber. An optimal temperature balances efficient analyte release with effective fiber adsorption. For this compound, temperatures around 32-35°C have been shown to be effective.[4][10]
Extraction Time 15 - 45 minThis is the time the fiber is exposed to the headspace. The goal is to reach equilibrium or a state of maximum, reproducible adsorption. Shorter times may lead to incomplete extraction, while excessively long times offer no benefit and reduce sample throughput.[4][10]
Sample Agitation 250 - 600 rpmAgitation (stirring or shaking) facilitates the mass transfer of the analyte from the sample matrix to the headspace, accelerating the equilibration process. However, excessively high speeds can cause unstable agitation and may decrease extraction efficiency.[3]
Ionic Strength (Salt) 15% (w/v) - SaturatedAdding an inorganic salt like NaCl (the "salting-out" effect) decreases the solubility of organic analytes in the aqueous phase, thereby increasing their concentration in the headspace and enhancing extraction efficiency.[1][10]
Generalized HS-SPME-GC-MS Protocol

This protocol serves as a starting point and must be optimized for your specific matrix and instrumentation.

1. Sample Preparation:

  • Liquid Samples (e.g., Juice): Place 5 mL of the sample into a 20 mL headspace vial.
  • Solid Samples (e.g., Cereal): Weigh 1 g of the homogenized sample into a 20 mL headspace vial. Add 9 mL of a saturated NaCl solution.[1]
  • Add an internal standard (e.g., a deuterated analog of this compound) for accurate quantification via isotope dilution.[1]
  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Extraction (Using an Autosampler):

  • Place the vial in the autosampler tray.
  • Incubation/Equilibration: Heat the sample at 35°C for 15 minutes with agitation (e.g., 500 rpm) to allow the analyte to partition into the headspace.[1]
  • Extraction: Expose the pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace of the sample vial for 15 minutes at 35°C with continued agitation.[1]

3. Desorption and GC-MS Analysis:

  • Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption for 3-5 minutes.
  • Start the GC-MS data acquisition at the beginning of the desorption phase. The chromatographic separation is typically performed on a mid-polarity column (e.g., SPB-1 or equivalent).[10]

HS-SPME Workflow Diagram

HS_SPME_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Headspace Extraction cluster_analysis 3. Analysis Sample Homogenized Sample (Solid or Liquid) Vial Add to Headspace Vial Sample->Vial Salt Add Saturated NaCl Solution Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate & Agitate (e.g., 35°C, 15 min) Seal->Equilibrate Place in Autosampler Expose Expose SPME Fiber (e.g., 15 min) Equilibrate->Expose Desorb Desorb Fiber in GC Inlet Expose->Desorb Transfer to Inlet Analyze GC-MS Analysis Desorb->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Workflow for HS-SPME extraction and analysis of this compound.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I am seeing low or no recovery of this compound.

Potential Causes & Solutions:

  • Cause A: Inefficient Extraction. Your HS-SPME parameters may be suboptimal for your specific matrix.

    • Solution: Systematically re-optimize key parameters. Start with extraction temperature and time. Ensure adequate agitation is used to facilitate the release of the analyte from the matrix. Verify that the addition of salt improves your signal; in some non-aqueous matrices, it may not be beneficial.

  • Cause B: Analyte Degradation. this compound may be degrading during sample preparation or storage.[6]

    • Solution: Prepare samples immediately before analysis. If storage is necessary, store samples and standards in amber vials at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, heat, and oxygen.[6]

  • Cause C: Inactive SPME Fiber. The fiber's coating may be damaged or contaminated from previous analyses.

    • Solution: Condition the fiber according to the manufacturer's instructions before use. If performance does not improve, inspect the fiber for physical damage or coating stripping. Replace the fiber if it appears compromised or has exceeded its operational lifetime.

  • Cause D: Leaks in the System. A poor seal on the headspace vial or a leak in the GC inlet can lead to significant analyte loss.

    • Solution: Use new, high-quality septa for every injection. Ensure vial caps are tightened correctly. Regularly perform leak checks on your GC inlet as part of routine instrument maintenance.

Troubleshooting Low Recovery: A Decision Tree

Low_Recovery_Troubleshooting Start Low or No Recovery of this compound Check_Standard Q: Does a freshly prepared standard work correctly? Start->Check_Standard System_Issue Potential System Issue: - GC Inlet Leak - Inactive SPME Fiber - MS Detector Problem Check_Standard->System_Issue No Sample_Issue Issue is Specific to the Sample Check_Standard->Sample_Issue Yes Check_Degradation Q: Were samples analyzed immediately after prep? Sample_Issue->Check_Degradation Degradation_Suspected Potential Degradation: - Re-prepare sample - Minimize light/heat/O2 exposure - Store properly if needed Check_Degradation->Degradation_Suspected No Optimization_Issue Potential Optimization Issue Check_Degradation->Optimization_Issue Yes Optimize_Params Systematically re-optimize: 1. Extraction Temp & Time 2. Agitation Speed 3. Salt Concentration 4. Sample-to-Liquid Ratio Optimization_Issue->Optimize_Params

Caption: Decision tree for troubleshooting low analyte recovery.

Problem 2: I'm observing poor reproducibility and high variability between replicates.

Potential Causes & Solutions:

  • Cause A: Inhomogeneous Sample. This is a major source of variability, especially with solid or semi-solid matrices.[5]

    • Solution: Ensure your sample is thoroughly homogenized before taking a subsample for analysis. For solids like cereals, this may involve grinding to a fine, consistent powder.

  • Cause B: Inconsistent Sample Volume/Weight. Small variations in the amount of sample or the volume of salt solution added can lead to significant differences.

    • Solution: Use calibrated analytical balances and pipettes. Be meticulous and consistent during the sample preparation stage for all samples, standards, and blanks.

  • Cause C: Variable Extraction Times. Inconsistent timing, especially if performing extractions manually, can introduce variability.

    • Solution: Use a programmable autosampler for the most consistent incubation and extraction timing. If manual, use a precise timer for all steps.

  • Cause D: SPME Fiber Carryover. Residual analyte from a high-concentration sample can be desorbed during the analysis of a subsequent low-concentration sample.

    • Solution: After analyzing a high-concentration sample, run a blank and/or re-condition the fiber for an extended period in a clean, heated port to ensure all residues are removed.

Problem 3: My chromatogram shows co-eluting peaks or significant matrix interference.

Potential Causes & Solutions:

  • Cause A: Insufficient Chromatographic Resolution. The GC method may not be adequate to separate this compound from other volatile matrix components.

    • Solution: Optimize the GC temperature program. Try a slower ramp rate or a lower initial temperature to improve the separation of early-eluting compounds. Ensure your column is appropriate for volatile analysis; if issues persist, consider a column with a different stationary phase.

  • Cause B: Non-Specific MS Detection. If using Scan mode, other compounds with similar fragmentation patterns can interfere.

    • Solution: Switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. By monitoring only specific, characteristic ions for this compound and its internal standard, you can dramatically increase selectivity and reduce interference from co-eluting matrix components.[1]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Pentanoylfuran, a key compound of interest in various research and industrial applications. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

Introduction to this compound and the Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]

Comparative Overview of Analytical Techniques

While several analytical techniques could be employed for the analysis of this compound, this guide will focus on two of the most common and appropriate methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Suitability for this compound High, due to its expected volatility.Moderate, requires a suitable chromophore for UV detection.
Typical Stationary Phase Non-polar (e.g., DB-5) or mid-polar (e.g., DB-WAX).Reversed-phase (e.g., C18).
Detection Flame Ionization Detector (FID) - universal for organic compounds.Ultraviolet (UV) Detector - requires a UV-absorbing chromophore.
Advantages High resolution, sensitivity for volatile compounds.Versatile, suitable for a wide range of compounds.
Disadvantages Requires volatile and thermally stable analytes.Can be less sensitive than GC for certain compounds, potential for matrix interference.

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, demonstrating the interconnectedness of the various validation parameters.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Method_Development Analytical Procedure Development (ICH Q14) Specificity Specificity / Selectivity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ System_Suitability System Suitability Robustness->System_Suitability

Caption: A flowchart illustrating the logical progression of an analytical method validation study.

Detailed Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the validation of a hypothetical GC-FID method for the quantification of this compound. The principles can be adapted for an HPLC-UV method.

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products. Analyze the spiked sample to ensure that the peaks of these components are well-resolved from the this compound peak.

  • Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to demonstrate that the method can separate the analyte from its degradation products.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[5]

Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is typically considered acceptable.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

Protocol: The range is determined based on the linearity, accuracy, and precision studies. For an assay, the minimum specified range is typically 80% to 120% of the nominal concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[5]

Protocol:

  • Spiked Matrix Analysis: Prepare samples of the matrix spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Compare the results from the two studies.

Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 10:1.

Robustness

Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[7]

Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • GC inlet temperature (± 5°C)

    • Oven temperature ramp rate (± 10%)

    • Carrier gas flow rate (± 10%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., peak area, retention time, resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations.

System Suitability

Objective: To ensure that the analytical system is performing adequately at the time of analysis.

Protocol:

  • Standard Injection: Inject a standard solution of this compound multiple times (e.g., five or six replicates) before starting the sample analysis.

  • Parameter Evaluation: Calculate the RSD of the peak area and retention time. Also, determine other system suitability parameters like theoretical plates and tailing factor.

Acceptance Criteria: The RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be > 2000.

Comparative Data Summary

The following table presents hypothetical, yet typical, validation data for the analysis of this compound by GC-FID and HPLC-UV.

Validation ParameterGC-FIDHPLC-UV
Specificity High resolution, baseline separation from impurities.Potential for co-elution with matrix components.
Linearity (r) ≥ 0.9995≥ 0.9990
Range 1 - 100 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 99.5 - 101.5%98.5 - 102.0%
Precision (RSD) < 1.0%< 1.5%
LOD ~0.1 µg/mL~1 µg/mL
LOQ ~0.3 µg/mL~3 µg/mL
Robustness Insensitive to minor changes in flow rate and temperature.Sensitive to changes in mobile phase composition and pH.

Conclusion and Recommendations

Both GC-FID and HPLC-UV can be validated to provide accurate and reliable data for the quantification of this compound. However, based on the expected physicochemical properties of the analyte and the typical performance characteristics of the techniques, GC-FID is recommended as the primary method due to its superior sensitivity and resolution for volatile compounds.

The choice of the analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough and well-documented validation process is paramount to ensure the integrity and reliability of the generated data.

References

A Comparative Guide to the Synthesis of 2-Pentanoylfuran: Methods, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Pentanoylfuran, an aromatic ketone, is a significant compound in the fields of flavor chemistry, fine chemicals, and as an intermediate in pharmaceutical synthesis.[1] Its characteristic sweet, caramel-like aroma makes it a valuable component in food and fragrance industries.[1] The efficient and selective synthesis of this molecule is a topic of considerable interest for researchers and process chemists. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, with a focus on the widely employed Friedel-Crafts acylation reaction. We will explore various catalytic systems and acylating agents, presenting supporting data, mechanistic insights, and detailed experimental protocols to inform laboratory practice and process development.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly relies on the electrophilic substitution on the furan ring. While other multi-step routes exist, direct acylation is the most atom-economical and common approach. The table below summarizes the key methodologies.

Synthetic Route Key Reactants Common Catalysts General Yield Range Key Advantages Key Disadvantages
Friedel-Crafts Acylation Furan, Pentanoyl Chloride or Pentanoic AnhydrideLewis Acids (BF₃·OEt₂, ZnCl₂), Protic Acids (H₃PO₄), Heterogeneous Catalysts40-90%Direct, single-step reaction; versatile catalyst selection.Furan ring is sensitive to polymerization with strong acids; catalyst choice is critical.[2]
Wittig-Based Route 5-Pentanoyl-2-furancarboxaldehyde, Phosphonium YlideBase (K₂CO₃), then reduction reagentsLower (multi-step)Useful for constructing complex furanoid fatty acids.Multi-step process with lower overall yield; starting aldehyde may not be readily available.

Deep Dive: The Friedel-Crafts Acylation of Furan

The Friedel-Crafts acylation is the cornerstone of this compound synthesis. The reaction involves the introduction of a pentanoyl group (CH₃(CH₂)₃CO-) onto the furan ring, preferentially at the highly reactive C2 position.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst first activates the acylating agent (pentanoyl chloride or pentanoic anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich furan ring, forming a resonance-stabilized intermediate known as the sigma complex. Finally, deprotonation of the sigma complex restores the aromaticity of the furan ring and yields the this compound product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation AcylatingAgent R-CO-L (Acylating Agent) AcyliumIon R-C≡O⁺ (Acylium Ion) AcylatingAgent->AcyliumIon + Cat Catalyst Cat (Lewis Acid) Complex [L-Cat]⁻ Furan Furan Ring SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex + R-C≡O⁺ Product This compound SigmaComplex->Product - H⁺ ProtonatedCatalyst H-[L-Cat] Synthesis_Workflow start Start: Assemble Glassware charge Charge Pentanoic Anhydride & Phosphoric Acid start->charge add_furan Dropwise Addition of Furan (20-25°C, 1h) charge->add_furan react Heat Reaction Mixture (70°C, 5h) add_furan->react quench Cool and Quench with Water react->quench extract Extract with Chloroform (3x) quench->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end_product Product: This compound purify->end_product

References

A Senior Application Scientist's Guide to the Sensory Analysis and Comparison of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide offers an in-depth exploration of the sensory analysis of furan derivatives, a critical aspect for professionals in the flavor, fragrance, and food development industries. Furan derivatives are a significant class of volatile organic compounds that contribute to the characteristic aroma and taste of numerous thermally processed foods.[1][2][3] Their sensory profiles can range from desirable sweet, nutty, and caramel-like notes to unwelcome burnt or chemical off-flavors.[1][4][5] A comprehensive understanding and objective comparison of these compounds are therefore paramount for quality control and product innovation.

The Genesis of Flavor: Furan Formation in Food

Furan and its derivatives are primarily formed during the thermal treatment of foods through the Maillard reaction and caramelization.[1][2][6][7] The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a major pathway for the generation of a wide array of flavor compounds, including furans.[2][4][5][8] The thermal degradation of carbohydrates, ascorbic acid (Vitamin C), polyunsaturated fatty acids, and certain amino acids also significantly contributes to their formation.[1][6][7] The specific precursors present in the food matrix and the processing conditions (temperature, time, pH) profoundly influence the types and concentrations of furan derivatives produced, ultimately shaping the final sensory profile of the product.[4][8][9]

Comparative Sensory Profiles of Key Furan Derivatives

The sensory characteristics of furan derivatives are diverse and highly dependent on their molecular structure. The type and position of substituent groups on the furan ring influence their odor thresholds and descriptors. Below is a comparative table summarizing the sensory properties of several common furan derivatives.

Furan DerivativeOdor Threshold (in water, ppb)Common Sensory Descriptors
Furan-Ethereal, chloroform-like[10][11]
Furfural50,000Almond, bready, woody, sweet, caramel-like[12][13][14]
2-Methylfuran-Sweet, nutty, caramel-like[4]
2-Acetylfuran1,600Balsamic, sweet, nutty, almond[15]
2-Pentylfuran-Fruity, green, beany
Furfuryl alcohol-Burnt, coffee-like, bitter
5-Hydroxymethylfurfural (5-HMF)-Sweet[16]

Note: Odor thresholds can vary significantly depending on the matrix and the sensitivity of the individual.

Methodologies for Sensory Analysis: A Protocol-Driven Approach

A robust sensory analysis of furan derivatives requires a combination of instrumental and human sensory techniques to provide a comprehensive and objective comparison.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.

Experimental Protocol: GC-O Analysis

  • Sample Preparation:

    • Utilize Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of volatile furan derivatives from the food matrix.[7][17][18] This technique is highly sensitive and minimizes interference from the sample matrix.[18]

    • Select a fiber coating appropriate for the target analytes. Carboxen/polydimethylsiloxane (CAR/PDMS) fibers are often recommended for furan analysis due to their high sensitivity.[7][19]

  • GC Separation:

    • Employ a suitable capillary column, such as a DB-VRX or HP-5MS, to achieve optimal separation of the furan derivatives.[17][20][21]

    • Implement a temperature program to effectively separate compounds with different boiling points. For example, an initial temperature of 35°C held for 5 minutes, ramped to 100°C at 5°C/min, and then to 240°C at 20°C/min, held for 5 minutes.[17]

  • Olfactometry and Detection:

    • Split the column effluent between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.

    • Have trained panelists sniff the effluent from the olfactometry port and record the retention time and odor description of each detected aroma.

    • The MS will provide data for the identification and quantification of the compounds responsible for the perceived odors.[18][21]

Caption: Experimental workflow for GC-O analysis of furan derivatives.

Human Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product. It relies on a trained panel of human subjects to provide objective and reproducible data.

Experimental Protocol: QDA

  • Panelist Training:

    • Select and train a panel of 8-12 individuals to recognize and scale the intensity of specific aroma and flavor attributes relevant to furan derivatives.

    • Provide reference standards for each descriptor to ensure consistency among panelists.

  • Sample Evaluation:

    • Present samples in a controlled environment to minimize bias.

    • Panelists rate the intensity of each attribute on a linear scale.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Visualize the results using spider plots for easy comparison of the sensory profiles.

G A Panelist Selection & Training B Development of Sensory Lexicon A->B C Sample Preparation & Presentation B->C D Sensory Evaluation by Panelists C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Generation of Sensory Profiles (Spider Plots) F->G

Caption: Logical workflow for Quantitative Descriptive Analysis (QDA).

Conclusion

The sensory analysis and comparison of furan derivatives are essential for understanding and controlling the flavor profiles of thermally processed foods. By integrating instrumental techniques like GC-O with human sensory evaluation methods such as QDA, a comprehensive and objective assessment can be achieved. This dual approach allows for the precise identification of key odorants and the quantification of their sensory impact, providing invaluable data for product development, quality assurance, and sensory science research.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Pentanoylfuran via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. For heterocyclic compounds like 2-Pentanoylfuran, a versatile building block, precise structural elucidation is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of this compound, complete with supporting data and a detailed experimental protocol.

The Imperative of Structural Integrity in Acylfurans

Acylfurans, including this compound, are key intermediates in the synthesis of a wide array of pharmaceutical agents and specialty materials. Their reactivity is intrinsically linked to the precise arrangement of their constituent atoms. An isomeric impurity, for instance, could lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, a robust and reliable analytical methodology for structural verification is not just a matter of academic rigor but a critical component of process control and regulatory compliance.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan ring and the pentanoyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the furan ring.

  • Furan Protons: The furan ring protons will appear in the downfield region (typically 6.0-8.0 ppm) due to the ring's aromatic character. Based on data for 2-acetylfuran, we can anticipate the following approximate chemical shifts and coupling patterns[1][2]:

    • H5: ~7.6 ppm (doublet of doublets, J ≈ 1.8, 0.9 Hz)

    • H3: ~7.2 ppm (doublet of doublets, J ≈ 3.6, 0.9 Hz)

    • H4: ~6.5 ppm (doublet of doublets, J ≈ 3.6, 1.8 Hz)

  • Pentanoyl Protons: The protons of the pentanoyl chain will be found in the upfield region. Drawing parallels with 2-n-pentylfuran, we can predict the following:

    • α-CH₂: ~2.9 ppm (triplet) - This group is adjacent to the electron-withdrawing carbonyl group, hence its downfield shift compared to the other methylene groups.

    • β-CH₂: ~1.7 ppm (sextet)

    • γ-CH₂: ~1.4 ppm (sextet)

    • δ-CH₃: ~0.9 ppm (triplet)

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, anticipated around 187 ppm, similar to that in 2-acetylfuran[1].

  • Furan Carbons: The furan ring carbons will resonate in the aromatic region:

    • C2: ~153 ppm

    • C5: ~147 ppm

    • C3: ~118 ppm

    • C4: ~112 ppm

  • Pentanoyl Carbons: The aliphatic carbons of the pentanoyl chain will appear upfield:

    • α-CH₂: ~38 ppm

    • β-CH₂: ~26 ppm

    • γ-CH₂: ~22 ppm

    • δ-CH₃: ~14 ppm

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a comprehensive analytical approach often involves complementary techniques. Here, we compare NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the structural confirmation of this compound.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Information Provided Detailed atomic connectivity, stereochemistry, and quantitative analysis.Molecular weight and fragmentation pattern.Presence of functional groups.
Strengths Unambiguous structure determination. Non-destructive.High sensitivity for impurity detection. Provides molecular weight.Fast and simple for functional group identification.
Weaknesses Lower sensitivity compared to MS. Can be complex to interpret for beginners.Isomers can have identical mass spectra. Does not provide detailed connectivity.Does not provide information on the carbon skeleton or connectivity of functional groups.
Application to this compound Confirms the precise arrangement of all atoms in the molecule.Confirms the molecular weight (152.19 g/mol ) and can identify volatile impurities.Confirms the presence of the carbonyl (C=O) and furan ring (C-O-C, C=C) functionalities.

Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound

This protocol outlines a standardized procedure for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent dissolving power for many organic compounds and its well-characterized residual solvent peak[3][4].

  • Sample Concentration: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion[5].

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

  • Analysis of Chemical Shifts and Coupling Constants: Compare the observed chemical shifts and coupling constants with the predicted values to confirm the structure of this compound.

Visualizing the Workflow: Structural Confirmation of this compound

The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating both NMR and complementary analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Technique GCMS GC-MS Analysis Purification->GCMS Complementary Technique FTIR FTIR Spectroscopy Purification->FTIR Complementary Technique Data_Integration Integration of All Analytical Data NMR->Data_Integration GCMS->Data_Integration FTIR->Data_Integration Final_Confirmation Final Structure Confirmed Data_Integration->Final_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. While techniques like GC-MS and FTIR provide valuable, complementary information, NMR spectroscopy remains the definitive method for unambiguous structural elucidation. By following a robust experimental protocol and carefully interpreting the resulting spectra, researchers can confidently verify the molecular architecture of this compound, thereby upholding the principles of scientific integrity and ensuring the success of their research and development endeavors.

References

A Senior Application Scientist's Guide to Navigating Inter-laboratory Variability in 2-Pentylfuran Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for 2-Pentylfuran, offering field-proven insights to mitigate inter-laboratory discrepancies and enhance data reproducibility. We will explore the root causes of analytical variability, compare the predominant analytical techniques with supporting data, and present a validated protocol designed for robust and reliable quantification.

The Challenge: Unraveling the Complexity of 2-Pentylfuran Analysis

2-Pentylfuran (C9H14O) is a volatile organic compound belonging to the furan family.[1] It is a significant compound found in many thermally processed foods and beverages, contributing to their characteristic aroma and flavor profiles.[1] The formation of 2-Pentylfuran is primarily linked to the degradation of polyunsaturated fatty acids during heating.

While its role as a flavor agent is established, the presence of furan and its alkylated derivatives in food has prompted safety assessments by regulatory bodies like the European Food Safety Authority (EFSA).[2][3] This has necessitated the development of precise analytical methods for its quantification. However, recent inter-laboratory studies have exposed a critical challenge: significant variability in analytical results between different laboratories.[2][3] One such study involving eight laboratories reported concentrations of 2-Pentylfuran in the same cereal sample ranging from 8 mg/kg to over 1000 mg/kg.[2][3] This level of discrepancy underscores the urgent need for methodological standardization and a deeper understanding of the factors influencing analytical outcomes. This guide addresses this need by providing a framework for achieving more reliable and reproducible results.

Comparative Analysis of Key Methodologies

The analysis of a volatile compound like 2-Pentylfuran, present at trace levels in complex food matrices, is predominantly accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). The primary distinction between methods lies in the sample introduction technique, which is critical for extracting the analyte from the sample and introducing it into the GC system. The two most common approaches are Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME).[4][5][6]

  • Static Headspace (HS-GC-MS): In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then directly injected into the GC-MS. This method is robust and particularly useful for samples with high concentrations of the analyte, such as coffee.[6][7]

  • Headspace Solid-Phase Microextraction (HS-SPME-GC-MS): HS-SPME also involves heating the sample in a sealed vial. However, instead of direct gas injection, a fused-silica fiber coated with a sorbent material is exposed to the headspace.[8] The volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot GC inlet for thermal desorption. This technique concentrates the analytes, offering significantly improved sensitivity for trace-level quantification.[6][9]

The choice between HS and HS-SPME is not trivial and directly impacts analytical sensitivity. Experimental data consistently demonstrates the superior performance of SPME-based techniques for trace analysis of furans.

Parameter Static Headspace (HS) Headspace-SPME (HS-SPME) Causality & Rationale
Sensitivity LowerHigherSPME actively extracts and concentrates analytes onto a fiber, leading to a much larger mass of analyte being introduced into the instrument compared to a simple gas-phase injection from the headspace.[6]
Limit of Quantitation (LOQ) Typically in the µg/kg range (e.g., ~200 µg/kg in coffee).[4]Can achieve low µg/kg or even ng/g levels (e.g., 0.003–0.007 ng/g).[4][10]The pre-concentration step is the key differentiator, allowing for the detection of much lower analyte levels.
Matrix Suitability Best for high-concentration samples (e.g., coffee) where sensitivity is not the primary concern.[7]Ideal for complex matrices with low analyte concentrations like baby food, cereals, and fruit juices.[4][9]The selectivity of the SPME fiber can help reduce matrix interferences, while its concentrating power is essential for trace analysis.
Repeatability (%RSD) Generally good, with RSDs below 16% reported.[4]Can achieve excellent precision with RSDs < 6.7%.[9]Precision in SPME is highly dependent on the strict control of extraction time, temperature, and agitation. Automated systems are crucial for high repeatability.

A direct comparison showed that SPME-based techniques significantly outperformed HS analysis, with the SPME Arrow (a higher capacity version of the traditional fiber) providing a more than 2-fold improvement in instrumental response for most furan derivatives.[6]

Deconstructing Inter-Laboratory Variability: Key Control Points

The significant discrepancies observed in proficiency tests are not random; they stem from variations in methodology.[3] Achieving consistency requires a self-validating system where each step is understood and controlled. Below is a breakdown of the critical factors.

G cluster_prep Sample Preparation cluster_extraction Analyte Extraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_quant Quantification Prep Sample Homogeneity Fiber SPME Fiber Choice (e.g., DVB/CAR/PDMS) Prep->Fiber Prep->Fiber Affects analyte availability Matrix Matrix Modification (Salt/Water Addition) Matrix->Fiber IS Internal Standard (Choice & Spiking Point) IS->Fiber Params Extraction Parameters (Temp, Time, Agitation) Fiber->Params GC GC Separation (Column, Temp Program) Params->GC Params->GC Determines mass transferred MS MS Detection (SIM vs. Scan, Ion Choice) GC->MS Result Final Result MS->Result MS->Result Defines sensitivity & selectivity Calib Calibration Strategy Calib->Result Calib->Result Ensures accuracy

Caption: Key factors contributing to variability in 2-Pentylfuran analysis.

  • Sample Preparation: For solid samples, achieving a fine, homogenous powder is paramount. The addition of a salt solution (e.g., saturated NaCl) is a critical step; it increases the ionic strength of the sample matrix, which promotes the "salting-out" effect, driving volatile analytes like 2-Pentylfuran from the liquid/solid phase into the headspace for more efficient extraction.[10]

  • Internal Standard (IS): The use of an isotope-labeled internal standard (e.g., 2-pentylfuran-d11) is the gold standard.[4][6] An IS that mimics the chemical behavior of the analyte is essential to correct for variations in extraction efficiency, injection volume, and instrument response, thereby providing a self-validating system for each sample.

  • HS-SPME Parameters:

    • Fiber Choice: A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often chosen for its ability to adsorb a wide range of volatile compounds.[7]

    • Equilibration & Extraction: The temperature and time for both equilibration (allowing volatiles to enter the headspace) and extraction (allowing the fiber to adsorb the volatiles) must be precisely controlled and optimized.[10] For instance, an equilibration at 50-60°C for 15-30 minutes followed by a 20-40 minute extraction is a common starting point.

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., DB-5ms) is typically suitable for separating 2-Pentylfuran from other volatile components.

    • Detection Mode: For achieving the lowest detection limits, Selected Ion Monitoring (SIM) mode is superior to full scan mode. In SIM mode, the mass spectrometer is set to monitor only a few characteristic ions of the target analyte, which significantly increases the signal-to-noise ratio.

Recommended Protocol: HS-SPME-GC-MS for Reproducible 2-Pentylfuran Quantification

This protocol integrates best practices to establish a robust and validated workflow. The causality for each step is explained to empower the analyst to troubleshoot and adapt the method as needed.

G start 1. Sample Preparation homogenize Weigh 1-5g of homogenized sample into 20mL vial start->homogenize add_is Spike with known amount of isotope-labeled IS homogenize->add_is add_salt Add 5-10mL of saturated NaCl solution add_is->add_salt seal Immediately seal vial add_salt->seal extraction 2. HS-SPME Extraction seal->extraction equilibrate Equilibrate vial at 60°C for 20 min with agitation extraction->equilibrate extract Expose DVB/CAR/PDMS fiber to headspace for 30 min at 60°C equilibrate->extract analysis 3. GC-MS Analysis extract->analysis desorb Thermally desorb fiber in GC inlet (e.g., 250°C) analysis->desorb separate Separate on DB-5ms column (or equivalent) desorb->separate detect Detect using MS in SIM mode separate->detect quant 4. Data Processing detect->quant integrate Integrate peak areas (Analyte and IS) quant->integrate calculate Calculate concentration using calibration curve integrate->calculate

Caption: Standardized workflow for 2-Pentylfuran analysis via HS-SPME-GC-MS.

  • Sample Preparation & Sealing

    • Step 1.1 (Solids): Homogenize the sample (e.g., cereals, coffee beans) to a fine, consistent powder.

    • Step 1.2: Weigh 1-5 g of the homogenized sample (or 5-10 g for liquids) into a 20 mL headspace vial. Rationale: A consistent sample mass is crucial for reproducibility.

    • Step 1.3: Add a known amount of an appropriate isotope-labeled internal standard (e.g., 2-pentylfuran-d11). Rationale: This is the most critical step for correcting analytical variability.

    • Step 1.4: Add 5-10 mL of a saturated NaCl solution. Rationale: This enhances the release of volatile compounds from the sample matrix into the headspace.[10]

    • Step 1.5: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum. Rationale: Prevents loss of the highly volatile analyte.

  • Automated HS-SPME Procedure

    • Step 2.1: Place the sealed vial into an autosampler equipped with an agitator and thermostat.

    • Step 2.2 (Equilibration): Incubate the vial at 60°C for 20 minutes with agitation. Rationale: This allows the sample to reach thermal equilibrium and ensures consistent partitioning of the analyte into the headspace.

    • Step 2.3 (Extraction): Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at the same temperature. Rationale: This pre-concentration step is key to achieving low detection limits. Time and temperature must be kept constant across all samples, standards, and blanks.

  • GC-MS Analysis

    • Step 3.1 (Desorption): Automatically transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption.

    • Step 3.2 (Gas Chromatography):

      • Column: Use a suitable capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

      • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 10°C/min. Rationale: The temperature program is optimized to separate 2-Pentylfuran from other matrix components and ensure a good peak shape.

    • Step 3.3 (Mass Spectrometry):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for 2-Pentylfuran and its internal standard for confident identification and quantification. Rationale: SIM mode provides a significant sensitivity boost compared to scanning the full mass range.

  • Calibration and Quantification

    • Step 4.1: Prepare a multi-point calibration curve using standard solutions of 2-Pentylfuran with a constant concentration of the internal standard, subjected to the exact same procedure as the samples.

    • Step 4.2: Calculate the concentration of 2-Pentylfuran in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The Role of Proficiency Testing

Even with a validated method, demonstrating competency and ensuring alignment with other laboratories requires participation in inter-laboratory comparisons or proficiency tests (PT).[11][12][13] In a PT scheme, a central organizer distributes homogenous samples to multiple labs, and the results are compared against an assigned value.

A common statistical tool used in these comparisons is the Z-score.[13][14] It provides a standardized measure of a laboratory's performance.

Z-score = (x - X) / σ

Where:

  • x = Your laboratory's result

  • X = The assigned value (often the consensus mean from all labs)

  • σ = The proficiency standard deviation (a measure of acceptable data spread)

G cluster_z Z-Score Interpretation axis_start axis_end axis_start->axis_end lab_neg3 -3 (Action) lab_neg2 -2 (Warning) lab_0 0 (Target) lab_pos2 +2 (Warning) lab_pos3 +3 (Action) zone_action_left zone_warning_left zone_ok zone_warning_right zone_action_right legend Z < |2|: Satisfactory |2| < Z < |3|: Questionable Z > |3|: Unsatisfactory

Caption: Visualization of Z-score performance categories in proficiency testing.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[14] Scores outside this range indicate a potential issue with the laboratory's methodology that requires investigation. Consistently poor Z-scores are a clear signal that the entire analytical workflow, from sample preparation to calibration, needs a thorough review against a standardized protocol like the one outlined above.

Conclusion

The significant inter-laboratory variability in the analysis of 2-Pentylfuran is a solvable challenge. It is not a limitation of the instrumentation but rather a consequence of methodological inconsistencies. By adopting a standardized approach centered on isotope dilution, optimized HS-SPME extraction, and appropriate GC-MS detection parameters, laboratories can significantly improve the accuracy and reproducibility of their results. Regular participation in proficiency testing schemes provides the ultimate validation, ensuring that data is not only internally consistent but also comparable across the broader scientific community. This commitment to methodological rigor is essential for reliable food safety assessments and robust scientific research.

References

A Comparative Guide to the Biological Activity of 2-Pentanoylfuran and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry and drug discovery.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in a multitude of pharmacologically active compounds.[3][4] Furan and its derivatives are integral to numerous natural products and have been incorporated into a wide array of synthetic drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[5][6][7] The furan nucleus can act as a bioisostere for other aromatic systems like phenyl rings, often leading to improved metabolic stability, receptor binding interactions, and overall bioavailability.[1][2] This guide provides a comparative analysis of the biological activity of 2-pentanoylfuran against other notable furan-containing compounds, grounded in experimental data to elucidate structure-activity relationships and guide future research.

Comparative Biological Profile: this compound in Context

While the furan scaffold is broadly bioactive, the specific biological profile of this compound is not extensively documented in scientific literature beyond its application as a flavoring agent.[8][9] Toxicological assessments have highlighted a need for further investigation into its metabolism and potential for covalent binding to macromolecules.[8] This contrasts sharply with other furan derivatives, whose biological activities have been thoroughly investigated. This comparison will, therefore, juxtapose the limited data on this compound with the well-established profiles of 2-acetylfuran, 5-hydroxymethylfurfural (5-HMF), and various furanones to highlight key structure-activity relationships.

This compound vs. 2-Acetylfuran

2-Acetylfuran, which differs from this compound only by the length of its acyl side chain, serves as a valuable comparator. It is a known intermediate in the synthesis of pharmaceuticals, including the cephalosporin antibiotic cefuroxime and inhibitors of HIV integrase.[10] This immediate utility in antimicrobial and antiviral drug synthesis points to a recognized bioactive potential that is yet to be explored for this compound. Furthermore, 2-acetylfuran has demonstrated antioxidant properties.[11] The primary structural difference—a pentanoyl versus an acetyl group—influences the molecule's lipophilicity. The longer pentanoyl chain increases lipid solubility, which could theoretically enhance membrane permeability, a critical factor for intracellular drug targets. However, without experimental data, this remains a hypothesis.

The Broad Bioactivity of 5-Hydroxymethylfurfural (5-HMF)

5-Hydroxymethylfurfural (5-HMF) is a highly studied furan derivative with a remarkable range of pharmacological applications.[12] It has shown potent antioxidant, anti-inflammatory, anti-proliferative, and cytoprotective activities.[13][14] A significant application of 5-HMF is in the treatment of sickle cell disease, where it has been shown to inhibit the formation of sickled red blood cells.[13][15] Its hepatoprotective effects against alcohol-induced oxidative injury have also been documented.[16] The presence of the hydroxymethyl group at the 5-position, in addition to the aldehyde at the 2-position, provides multiple points for interaction with biological targets, contributing to its diverse activity profile. This stands in stark contrast to this compound, which possesses a less reactive ketone and a non-polar alkyl chain.

Antimicrobial and Anti-inflammatory Potential of Furanones

The 2(5H)-furanone core is present in many compounds with significant biological activity.[17] Derivatives of this scaffold have been reported to possess potent anti-inflammatory, antimicrobial, and cytotoxic properties.[18][19][20] Their anti-inflammatory action is often attributed to the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators in the inflammatory cascade.[17] In the antimicrobial sphere, certain furan fatty acids have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by permeabilizing the bacterial cell membrane.[21] The electrophilic nature of the butenolide ring in furanones is often crucial for their activity, allowing for covalent interactions with target proteins.

Quantitative Data Summary: A Comparative Overview

To provide a clear, data-driven comparison, the following table summarizes the reported biological activities of various furan derivatives. Data for this compound is largely unavailable, underscoring the gap in current research.

Compound/DerivativeBiological ActivityAssayResult (IC50 / MIC)Reference
This compound Not extensively studied-Data not available[8]
2-Acetylfuran AntioxidantHexanal Oxidation InhibitionSuperior to pyrazines[11]
Pharmaceutical Intermediate-Used in Cefuroxime synthesis[10]
5-Hydroxymethylfurfural (5-HMF) AntiproliferativeMTT Assay (A375 cells)Higher activity than on L02/SW480[14]
AntioxidantABTS Scavenging (6.4 mM)53.98% scavenging[14]
HepatoprotectiveMouse modelPrevents alcohol-induced damage[16]
Benzofuran Derivative (1) Anti-inflammatoryNO Inhibition (LPS-stimulated RAW 264.7)IC50: 17.3 µM[22]
AntibacterialBroth Microdilution (S. aureus)MIC: 12.5 µg/mL[22]
2(5H)-Furanone Sulfone (26) AntibacterialBroth Microdilution (S. aureus, B. subtilis)MIC: 8 µg/mL[18]
Furan Fatty Acid (7,10-EODA) AntibacterialBroth Microdilution (MRSA)MIC: 125-250 mg/L[21]

Mechanistic Insights: How Furan Derivatives Exert Their Effects

The diverse activities of furan compounds stem from multiple mechanisms of action, which are highly dependent on the nature and position of substituents on the furan ring.[1]

  • Antimicrobial Action: The mechanism can vary significantly. For nitrofurans like nitrofurantoin, the nitro group is reduced within bacterial cells to create reactive intermediates that damage bacterial DNA and ribosomes.[1] Other derivatives, such as 2-vinylfurans, possess an electrophilic double bond that reacts with nucleophilic groups (e.g., thiols in enzymes), disrupting key metabolic processes like glycolysis.[23]

  • Anti-inflammatory Pathways: Many furan derivatives exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as COX and LOX.[5][17] This reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some compounds also suppress the production of nitric oxide (NO), a signaling molecule involved in inflammation.[5][22]

  • Anticancer Mechanisms: The anticancer effects of certain furans are linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which controls cell proliferation and survival.[24] Some furanones have been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS).[20]

The diagram below illustrates a simplified signaling pathway for inflammation and highlights potential points of inhibition by bioactive furan derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid (AA) COX COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Furan_Inhibitors Bioactive Furan Derivatives (e.g., Furanones) Furan_Inhibitors->COX Inhibition Furan_Inhibitors->LOX Inhibition

Caption: Simplified inflammatory pathway showing inhibition by furan derivatives.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized assays are critical. Below are detailed protocols for fundamental screening experiments.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the furan compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold standard method for determining the antimicrobial potency of a compound.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Visualization: Growth inhibition can be assessed visually or by adding an indicator like resazurin.

The workflow for antimicrobial screening is visualized in the diagram below.

G start Start: Compound Stock Solution step1 1. Prepare 2-fold Serial Dilutions in 96-well plate start->step1 step3 3. Inoculate Wells with Bacterial Suspension step1->step3 step2 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) step2->step3 step4 4. Incubate Plate (37°C for 18-24h) step3->step4 step5 5. Visually Inspect for Growth (Turbidity) step4->step5 end End: Determine MIC Value step5->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The furan scaffold is undeniably a privileged structure in medicinal chemistry, giving rise to compounds with a vast range of biological activities. While derivatives like 5-HMF and various furanones are well-characterized, this compound remains an enigma. Its primary use as a flavoring agent has left its pharmacological potential largely unexplored.[8][9]

The key takeaway from this comparative analysis is the profound impact of ring substitution on biological function. The addition of reactive functional groups, as seen in 5-HMF or nitrofurantoin, or the incorporation into specific ring systems like furanones, unlocks potent bioactivities that are not apparent in simpler alkyl-substituted furans like this compound.

Future research should focus on a systematic evaluation of 2-alkanoylfurans, varying the acyl chain length to build a comprehensive structure-activity relationship profile. Screening these compounds across a panel of antimicrobial, anti-inflammatory, and cytotoxicity assays would be a crucial first step. Such studies would clarify whether this compound is a dormant scaffold with untapped potential or if its structure inherently limits significant biological activity.

References

Introduction: The Significance of 2-Pentanoylfuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantification of 2-Pentanoylfuran

Prepared by a Senior Application Scientist, this guide offers a detailed comparison of prevalent analytical techniques for the quantification of this compound. Tailored for researchers, scientists, and professionals in drug development, this document provides not only procedural outlines but also the scientific rationale behind methodological choices, ensuring a robust and validated approach to analysis.

This compound is a volatile organic compound belonging to the furan family. It is a significant contributor to the aroma and flavor profiles of many thermally processed foods, such as coffee, cereals, and baked goods. Its formation is primarily linked to the thermal degradation and autoxidation of polyunsaturated fatty acids, particularly linoleic and linolenic acids. While it contributes to desirable sensory characteristics, the broader class of furans has been scrutinized for potential toxicity, making accurate and reliable quantification essential for food safety, quality control, and exposure risk assessments.[1]

The inherent volatility and presence at trace levels (ppb to ppm) in complex matrices necessitate highly sensitive and specific analytical methods.[2] This guide focuses on the cross-validation of the most effective techniques employed for its determination.

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, Gas Chromatography (GC) is the separation technique of choice for this compound. When coupled with Mass Spectrometry (MS), it provides unparalleled selectivity and sensitivity, making GC-MS the gold standard for its analysis.[3][4][5] The primary variation in methodologies lies not in the core separation and detection but in the crucial preceding step: sample preparation and introduction into the GC system. The two dominant techniques for this are Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME).

A critical aspect of ensuring accuracy in these methods is the use of an internal standard, with isotopically labeled counterparts (e.g., deuterated 2-pentylfuran) being the preferred choice for correcting variations in extraction and injection.[3]

Comparative Analysis: Static Headspace vs. HS-SPME

Both Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME) are techniques designed to extract volatile compounds from a sample matrix into the gas phase, which is then injected into the GC-MS. However, they operate on different principles, leading to significant performance differences.

  • Static Headspace (HS): In this method, the sample is sealed in a vial and heated to allow volatile analytes to partition into the headspace (the gas phase above the sample). A fixed volume of this headspace is then directly injected into the GC. This technique is robust and straightforward but can be limited in sensitivity for trace-level analytes.[2] For matrices with high concentrations of this compound, such as coffee, HS-GC-MS is often considered more suitable.[2]

  • Headspace Solid-Phase Microextraction (HS-SPME): SPME enhances the headspace technique by introducing a coated fiber that adsorbs and concentrates analytes from the headspace.[6] After an equilibration period, the fiber is retracted and inserted into the hot GC inlet, where the concentrated analytes are desorbed for analysis. This concentration step makes SPME significantly more sensitive than static headspace, rendering it ideal for detecting trace amounts of this compound in matrices like baby food, fruit juices, and cereals.[2][3][4]

The choice of SPME fiber coating is critical. For volatile compounds like furans, porous sorbents that rely on adsorption are superior to absorption-based coatings like Polydimethylsiloxane (PDMS).[7] Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber for the simultaneous analysis of furan and various alkylfurans.[8]

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the performance of Static HS-GC-MS and HS-SPME-GC-MS for the analysis of this compound and related compounds, based on data from various validation studies.

Performance MetricStatic Headspace (HS) - GC-MSHeadspace SPME - GC-MSRationale & Causality
Sensitivity (LOQ) 5 µg/kg (baby food/cereals); 200 µg/kg (coffee)[3][4]0.007–0.337 ng/g (canned fish); 0.003–0.160 ng/g (juice)[9]SPME's coated fiber actively concentrates analytes from the headspace, leading to a much lower limit of quantification, making it superior for trace analysis.[6]
Precision (RSD%) < 16% at 50 µg/kg[3][4]< 6.7%[10]; Intra-day RSD ≤ 5.02%[11]Both methods demonstrate good precision. SPME, particularly when automated, can achieve very high reproducibility.
Accuracy (Recovery) 80% - 110%[3][4]77.8% - 111.5%[12][13]; 90.2% - 110.1%[10]Both techniques show excellent accuracy, especially when corrected with appropriate isotope-labeled internal standards.
Linearity (r²) Not explicitly stated for this compound, but generally high.> 0.990[12][13]Both methods provide highly linear calibration curves over relevant concentration ranges.
Matrix Suitability High-concentration matrices (e.g., roasted coffee)[2][3]Low-to-medium concentration matrices (e.g., baby food, juices, cereals)[3][12]Static HS is less susceptible to matrix overload. SPME is ideal for complex matrices where analyte concentration is low.

Note: An interlaboratory study highlighted significant variability in 2-pentylfuran analysis, particularly in cereals, with results varying from 8 mg/kg to over 1000 mg/kg in the same sample.[1] This underscores the need for careful method development and validation to ensure reliable and reproducible data.[1]

Experimental Workflows and Protocols

To ensure reproducibility, the following detailed protocols are provided. The causality behind key steps is explained to ground the procedure in scientific expertise.

Visualization of Analytical Workflows

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Homogenize Sample (1-5g) Vial 2. Transfer to Headspace Vial Sample->Vial Spike 3. Add Internal Std. & Salt Solution Vial->Spike Seal 4. Seal Vial Spike->Seal Incubate 5. Incubate & Agitate (e.g., 60°C, 15 min) Seal->Incubate Expose 6. Expose SPME Fiber to Headspace (20-40 min) Incubate->Expose Desorb 7. Desorb Fiber in GC Inlet (250°C) Expose->Desorb Separate 8. GC Separation (Capillary Column) Desorb->Separate Detect 9. MS Detection (SIM or Scan Mode) Separate->Detect Quantify 10. Data Analysis & Quantification Detect->Quantify

Caption: HS-SPME-GC-MS experimental workflow.

Static_HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Generation cluster_analysis GC-MS Analysis Sample 1. Homogenize Sample (1g) Vial 2. Transfer to Headspace Vial Sample->Vial Spike 3. Add Internal Std. & Water/Salt Vial->Spike Seal 4. Seal Vial Spike->Seal Equilibrate 5. Equilibrate in Thermostatted Agitator (e.g., 30°C) Seal->Equilibrate Inject 6. Inject Headspace (e.g., 50 µL) Equilibrate->Inject Separate 7. GC Separation (Capillary Column) Inject->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Quantify 9. Data Analysis & Quantification Detect->Quantify

Caption: Static HS-GC-MS experimental workflow.

Protocol 1: HS-SPME-GC-MS Method

This protocol is optimized for trace-level quantification in complex matrices like fruit juices or cereals.

  • Sample Preparation:

    • Homogenize solid samples (e.g., cereals, coffee beans) to a fine powder.

    • Weigh 1-5 g of the homogenized solid sample or 5-10 g of a liquid sample (e.g., baby food, juice) into a 20 mL headspace vial.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated 2-pentylfuran).

    • Add 5-10 mL of a saturated NaCl solution. Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar analytes like this compound and promotes their partitioning into the headspace (the "salting-out" effect).[3][14]

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Procedure:

    • Place the vial into an autosampler equipped with a thermostat and agitator.

    • Equilibration: Incubate the vial at a controlled temperature (e.g., 50-60°C) for 15-30 minutes with agitation. Causality: This step ensures that the volatile compounds reach a state of equilibrium between the sample and the headspace, leading to reproducible extraction.

    • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for 20-40 minutes at the same temperature. Causality: This allows for the adsorption and concentration of the analytes onto the fiber coating.

  • GC-MS Analysis:

    • Desorption: Immediately transfer the fiber to the heated GC injection port (e.g., 250-270°C) for thermal desorption of the analytes onto the GC column.

    • Gas Chromatography:

      • Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms, HP-5MS).[3]

      • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-3 minutes, then ramp up to a final temperature of ~240°C.

    • Mass Spectrometry:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: For high sensitivity and accurate quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 81, 138).[15] Full scan mode can be used for qualitative analysis.

Formation Pathway of this compound

The accurate quantification of this compound is contextualized by understanding its formation. It primarily arises from the oxidation of polyunsaturated fatty acids.

Formation_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Hydroperoxides Lipid Hydroperoxides PUFA->Hydroperoxides Autoxidation (Heat, Light, O2) Aldehydes α,β-Unsaturated Aldehydes (Precursors) Hydroperoxides->Aldehydes Degradation Pentanoylfuran This compound Aldehydes->Pentanoylfuran Cyclization & Dehydration

Caption: Formation of this compound from lipid oxidation.

Conclusion and Recommendations

For the quantification of this compound, the choice between Static HS-GC-MS and HS-SPME-GC-MS is dictated primarily by the expected analyte concentration and the complexity of the sample matrix.

  • HS-SPME-GC-MS is the superior technique for most applications, offering excellent sensitivity, accuracy, and precision for trace-level analysis in a wide variety of food and biological matrices. Its ability to concentrate analytes prior to injection is its key advantage.

  • Static HS-GC-MS remains a viable and robust alternative, particularly for quality control applications where analyte concentrations are high (e.g., in roasted coffee) and the highest sensitivity is not required.

Regardless of the chosen method, proper validation is paramount. This includes the use of isotope-labeled internal standards, assessment of linearity, recovery, and precision, and the analysis of matrix-matched calibration standards to ensure trustworthy and reproducible results. The significant inter-laboratory variability reported in the literature serves as a crucial reminder that methodological rigor is key to achieving accurate quantification of this compound.[1]

References

A Comparative Guide to the Toxicity of Substituted Furans for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the toxicity of substituted furans, offering critical insights for researchers, scientists, and drug development professionals. By understanding the structure-activity relationships that govern furan toxicity, teams can make more informed decisions in lead candidate selection and optimization, ultimately de-risking drug development pipelines.

The Furan Moiety: A Double-Edged Sword in Medicinal Chemistry

The furan ring is a common heterocyclic motif in numerous natural products and synthetic pharmaceuticals. While it can impart desirable physicochemical and pharmacological properties, its presence is also a well-known structural alert for potential toxicity, primarily hepatotoxicity and carcinogenicity.[1][2] This guide will dissect the underlying mechanisms of furan-induced toxicity and provide a comparative analysis of how various substituents on the furan ring modulate this toxic potential.

The Central Mechanism: Metabolic Activation to a Reactive Electrophile

The toxicity of furan and its derivatives is not inherent to the parent molecule but arises from its metabolic activation in the liver.[1][3][4][5][6] This bioactivation is a critical initiating event, and understanding its nuances is paramount for predicting the toxic potential of any furan-containing compound.

The key player in this process is the cytochrome P450 enzyme system, specifically CYP2E1 .[7][8][9][10] This enzyme oxidizes the furan ring to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA) .[3][11][12][13][14][15] In the case of substituted furans, such as 2-methylfuran, an analogous reactive α,β-unsaturated dialdehyde, 3-acetylacrolein , is formed.[9][16]

BDA is a potent electrophile that can readily react with cellular nucleophiles, including amino acid residues in proteins and DNA bases.[3][13][15] This covalent binding to macromolecules can lead to a cascade of deleterious effects:

  • Cytotoxicity: Disruption of protein function and cellular homeostasis, leading to cell death (necrosis).[3][6][7]

  • Genotoxicity: Formation of DNA adducts, which can lead to mutations and chromosomal damage.[12][17]

  • Carcinogenicity: Chronic cytotoxicity can lead to sustained regenerative cell proliferation, increasing the risk of tumor formation.[2][3][18] The genotoxic effects of BDA may also contribute to the carcinogenic process.[12][17]

The rate and extent of BDA formation are therefore critical determinants of a substituted furan's toxicity.

Metabolic Activation of Furan Furan Substituted Furan CYP2E1 CYP2E1 (Liver Microsomes) Furan->CYP2E1 Oxidation BDA Reactive α,β-Unsaturated Dialdehyde (e.g., BDA) CYP2E1->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) BDA->Detoxification Toxicity Cytotoxicity, Genotoxicity, Carcinogenicity Macromolecules->Toxicity

Caption: Metabolic activation pathway of substituted furans leading to toxicity.

Structure-Activity Relationship (SAR): How Substituents Modulate Toxicity

The nature, position, and number of substituents on the furan ring profoundly influence its toxic potential. This is primarily due to their effects on the rate of metabolic activation by CYP2E1.

The Role of Electronic Effects

The susceptibility of the furan ring to oxidation by CYP2E1 is influenced by its electron density.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl, ethyl) are electron-donating. They increase the electron density of the furan ring, making it more susceptible to electrophilic attack by the P450 enzyme.[19] This generally leads to a higher rate of metabolic activation and, consequently, greater toxicity. For instance, 2-methylfuran has been shown to be a potent hepatotoxin.[16]

  • Electron-Withdrawing Groups (EWGs): Substituents like acetyl or carboxyl groups are electron-withdrawing. They decrease the electron density of the furan ring, making it less prone to oxidation by CYP2E1.[20] This is expected to reduce the rate of reactive metabolite formation and thus lower the toxic potential.

Positional Isomerism: 2- vs. 3-Substitution

The position of the substituent on the furan ring also plays a crucial role. Electrophilic substitution on the furan ring is generally favored at the 2- and 5-positions.[19] This suggests that the electronic environment at these positions is critical for the interaction with CYP2E1. While systematic comparative studies are limited, available data suggest that the substitution pattern can influence both the rate of metabolism and the nature of the toxic insult. For example, a study on 3-alkylfurans in mice showed that while 3-methylfuran was a potent lung toxin, hepatotoxicity and nephrotoxicity increased with the size of the alkyl chain (3-ethylfuran and 3-pentylfuran).[18]

Comparative Toxicity Data

The following tables summarize available in vivo and in vitro toxicity data for a selection of substituted furans. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vivo Toxicity Data
CompoundSpeciesRouteDose/ConcentrationKey FindingsReference(s)
Furan Rat (Fischer-344)Oral (gavage)2, 4, 8 mg/kg/day (2 years)Increased incidence of cholangiocarcinomas and hepatocellular adenomas/carcinomas.[9]
Mouse (B6C3F1)Oral (gavage)4, 8 mg/kg/day (2 years)Increased incidence of hepatocellular adenomas and carcinomas.[2]
2-Methylfuran Rat (Sprague-Dawley)Intraperitoneal100-400 mg/kg (single dose)Dose-dependent centrilobular necrosis of the liver and bronchial injury.[16]
Rat (gpt delta)Oral (gavage)1.2, 6, 30 mg/kg/day (90 days)Hepatobiliary effects, including cholangiofibrosis at the highest dose. Benchmark Dose Low (BMDL) of 1.14 mg/kg/day.[17]
3-Methylfuran Rat (Fischer-derived)InhalationLC50 (male): 81 µmol/liter-1 hrCentrilobular hepatic necrosis, necrosis of olfactory and bronchiolar epithelium.[3]
MouseOral (gavage)2.6 mmol/kg (single dose)Potent lung toxin; did not significantly damage liver or kidney at this dose.[18]
3-Ethylfuran MouseOral (gavage)2.6 mmol/kg (single dose)Marked kidney toxicity and moderate liver damage.[18]
3-Pentylfuran MouseOral (gavage)2.6 mmol/kg (single dose)Marked kidney toxicity and moderate liver damage.[18]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed experimental conditions, please consult the original references.

In Vitro Cytotoxicity Data (IC50 Values)

Numerous studies have evaluated the cytotoxic effects of various furan derivatives against cancer cell lines. While not a direct measure of organ-specific toxicity, these IC50 values can provide a preliminary indication of a compound's potential to interfere with cell viability.

Compound ClassCell Line(s)IC50 Range (µM)Key ObservationsReference(s)
Furan- and Furopyrimidine-based derivativesA549, MCF-76.66 - 14.5Some compounds showed antiproliferative activity comparable to the reference drug sorafenib.[3]
Novel furan-based derivativesMCF-72.96 - 4.06Two compounds exhibited significant cytotoxic activity and induced cell cycle arrest.[7]
Carbohydrazide derivatives with furan moietyA549Not specifiedMost compounds significantly decreased lung cancer cell viability.[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativesHeLa, HepG2Not specifiedSome compounds showed significant anticancer activity against HeLa cells with weak cytotoxicity against normal cells.[18]

IC50 values are highly dependent on the specific cell line and assay conditions. The data presented here should be interpreted as a relative comparison within the context of each study.

Experimental Protocols for Toxicity Assessment

To ensure the reproducibility and validity of toxicity data, standardized and well-documented experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][5][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO2).[4]

  • Compound Treatment: Prepare serial dilutions of the test furan compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed cells in 96-well plate Treatment 3. Treat cells with compounds (24-72h) Cell_Seeding->Treatment Compound_Prep 2. Prepare serial dilutions of furan compounds Compound_Prep->Treatment MTT_Addition 4. Add MTT solution Treatment->MTT_Addition Incubation 5. Incubate (2-4h) for formazan formation MTT_Addition->Incubation Solubilization 6. Solubilize formazan crystals (e.g., DMSO) Incubation->Solubilization Absorbance 7. Measure absorbance (570 nm) Solubilization->Absorbance Calculation 8. Calculate % viability and IC50 Absorbance->Calculation

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of furan derivatives using the MTT assay.

In Vivo Hepatotoxicity Assessment: Subchronic Rodent Study (Following OECD Guideline 408)

A 90-day oral toxicity study in rodents is a standard method for evaluating the potential health hazards from repeated exposure to a substance.[8][13][17]

Objective: To determine the no-observed-adverse-effect level (NOAEL) and characterize the toxicological profile of a substituted furan upon repeated oral administration.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy young adult rodents (preferably rats) from a common laboratory strain. Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Group Formation: Randomly assign animals to control and treatment groups. Typically, at least three dose levels and a concurrent control group are used, with a minimum of 10 males and 10 females per group.[17]

  • Dose Selection and Administration: Dose levels should be selected based on data from acute or shorter-term toxicity studies. The test substance is typically administered daily by gavage for 90 days.[2][17]

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.[17]

  • Clinical Pathology: Collect blood samples at termination (and optionally at an interim point) for hematology and clinical biochemistry analysis (e.g., liver enzymes like ALT, AST).[2]

  • Gross Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Weigh major organs, including the liver. Preserve the liver and other selected organs in a suitable fixative for histopathological examination by a qualified pathologist.[2]

  • Data Analysis: Analyze the data for statistically significant differences between treated and control groups. Determine the NOAEL and identify the target organs of toxicity.

Predictive Toxicology: The Role of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicity of chemicals based on their molecular structure.[1][4][5][7][11] For a complex endpoint like hepatotoxicity, developing a robust QSAR model is challenging due to the multiple underlying mechanisms of action.[1][4]

However, mechanism-driven QSAR models that incorporate information about key events in the adverse outcome pathway (AOP), such as the activation of oxidative stress pathways, are showing promise.[5] These models can be used as a screening tool to prioritize furan derivatives for further experimental testing and to flag potentially problematic structures early in the drug discovery process.

A typical workflow for developing a hepatotoxicity QSAR model involves:

  • Data Curation: Assembling a high-quality dataset of furan derivatives with known hepatotoxicity classifications.

  • Descriptor Calculation: Generating a set of numerical descriptors that represent the chemical structure of each molecule.

  • Model Building: Using machine learning algorithms to build a model that can relate the chemical descriptors to the observed toxicity.

  • Validation: Rigorously validating the model's predictive performance using internal and external validation sets.

Conclusion and Recommendations

The toxicity of substituted furans is a critical consideration in drug development. The primary mechanism of toxicity involves metabolic activation by CYP2E1 to a reactive dialdehyde intermediate, which leads to hepatotoxicity. The susceptibility to this bioactivation and the resulting toxicity can be modulated by the electronic and steric properties of the substituents on the furan ring.

Key Recommendations for Drug Development Professionals:

  • Early-Stage Screening: Employ in vitro cytotoxicity assays, such as the MTT assay, as an early screening tool to rank the cytotoxic potential of furan-containing lead compounds.

  • SAR-Guided Optimization: Use the principles of SAR to guide the chemical modification of lead compounds. Consider introducing electron-withdrawing groups or altering the substitution pattern to reduce the rate of metabolic activation.

  • In Silico Prediction: Leverage QSAR models for hepatotoxicity as a preliminary screening tool to identify and deprioritize furan derivatives with a high predicted risk of liver toxicity.

  • Definitive In Vivo Studies: For promising candidates that contain a furan moiety, conduct thorough in vivo toxicity studies, such as a 90-day rodent study, to fully characterize their toxicological profile and establish a safe dose range.

By integrating these comparative and predictive toxicology approaches, drug development teams can navigate the challenges associated with the furan scaffold and develop safer and more effective medicines.

References

Safety Operating Guide

Navigating the Disposal of 2-Pentanoylfuran: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Research, Scientific, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-Pentanoylfuran, moving beyond mere compliance to foster a culture of safety and environmental stewardship. As Senior Application Scientists, we recognize that a thorough understanding of the "why" behind these procedures is as critical as the "how." This document, therefore, integrates procedural steps with the underlying chemical principles and regulatory frameworks that govern them.

Hazard Profile and Immediate Safety Considerations

Before any handling or disposal, a comprehensive understanding of the hazards associated with this compound is paramount. This compound, a flammable liquid and harmful if swallowed, demands respect and careful handling.[1][2]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Examples)
Flammable LiquidH226: Flammable liquid and vapor[2]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P233: Keep container tightly closed.[2] P240: Ground and bond container and receiving equipment.[2]
Acute Toxicity (Oral)H302: Harmful if swallowed[2][3]P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2]
Skin IrritationH315: Causes skin irritation[3][4]P280: Wear protective gloves/protective clothing/eye/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[3]
Eye IrritationH319: Causes serious eye irritation[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory IrritationH335: May cause respiratory irritation[3][4]Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes chemical safety goggles, a face shield, flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[6] All handling of this substance should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][7]

Waste Stream Segregation: A Logic-Driven Approach

Proper segregation of chemical waste at the point of generation is not merely a regulatory formality; it is a critical step in preventing dangerous chemical reactions and ensuring cost-effective, environmentally sound disposal.[8][9] The disposal pathway for this compound is determined by its chemical properties and potential contaminants.

The following decision-making workflow should be used to correctly segregate waste containing this compound.

waste_segregation start Waste Containing This compound Generated is_mixed Is the waste mixed with other chemical classes? start->is_mixed pure_or_furan Pure this compound or mixed ONLY with other furan-containing compounds is_mixed->pure_or_furan No halogenated Is it mixed with Halogenated Solvents? is_mixed->halogenated Yes non_halogenated_waste Collect in: 'Non-Halogenated Organic Waste' Container pure_or_furan->non_halogenated_waste heavy_metals Is it mixed with Heavy Metals? halogenated->heavy_metals No halogenated_waste Collect in: 'Halogenated Organic Waste' Container halogenated->halogenated_waste Yes reactives Is it mixed with Reactive Chemicals (e.g., oxidizers, acids)? heavy_metals->reactives No heavy_metal_waste Collect in: 'Heavy Metal Containing Organic Waste' Container heavy_metals->heavy_metal_waste Yes reactives->non_halogenated_waste No consult_ehs Consult Institutional EHS for specific guidance. DO NOT MIX. reactives->consult_ehs Yes responsibility_hierarchy cluster_0 Regulatory & Institutional Oversight cluster_1 Laboratory & Individual Responsibility epa Environmental Protection Agency (EPA) Sets national standards (RCRA) institution_ehs Institutional Environmental Health & Safety (EHS) Develops and implements Laboratory Management Plan epa->institution_ehs Mandates pi Principal Investigator (PI) Ensures lab-specific training and compliance institution_ehs->pi Provides training & resources researcher Researcher / Scientist Point-of-generation waste segregation, labeling, and safe handling pi->researcher Supervises & trains researcher->institution_ehs Requests waste pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pentanoylfuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Pentanoylfuran. As a matter of scientific integrity, it is important to note that comprehensive, peer-reviewed safety data for this compound is limited. Therefore, this guidance is synthesized from its known properties and a rigorous hazard assessment based on the well-documented profiles of structurally analogous compounds, such as 2-acetylfuran and 2-pentylfuran. This approach ensures a cautious and robust safety protocol.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of this compound is the foundation of an effective safety plan. The primary risks are associated with its properties as a combustible liquid and a potential irritant, with further cautions advised based on its chemical family.

Hazard CategoryDescription & Rationale
Combustibility With a flash point of approximately 96.6°C (206°F), this compound is classified as a combustible liquid.[1] While not highly flammable at room temperature, its vapors can form ignitable mixtures with air if heated above the flash point. Handling must occur away from ignition sources.[2][3]
Eye Irritation Aggregated data suggests this compound causes serious eye irritation.[4] The closely related 2-acetylfuran is known to cause serious eye damage.[5] Therefore, direct contact with the eyes from splashes or vapor can lead to significant injury.
Skin Irritation The compound is reported to cause skin irritation.[4] Prolonged or repeated contact may lead to dermatitis. Chemical-resistant gloves are mandatory to prevent direct contact.
Respiratory Irritation Vapors may cause respiratory tract irritation.[4] While its boiling point is high, working with heated material or in poorly ventilated areas increases the risk of inhaling harmful vapors. All handling of open containers should be performed in a certified chemical fume hood.[3][6]
Oral Toxicity Structural analogs like 2-acetylfuran and 2-pentylfuran are classified as toxic or harmful if swallowed.[5][7] This suggests a high degree of caution should be taken to prevent ingestion through contaminated hands or surfaces.
General Furan Toxicity The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted "unresolved toxicological concerns" for some furan-substituted compounds, warranting a cautious approach to handling all chemicals in this class.[4][8]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy, mandated by standards like the OSHA Laboratory Standard, prioritizes eliminating or minimizing hazards at their source.[9][10]

Hierarchy of Controls cluster_controls Elimination Elimination Physically remove the hazard Substitution Substitution Replace with a less hazardous chemical Engineering Engineering Controls Isolate people (e.g., Fume Hood) Administrative Administrative Controls Change how people work (SOPs, Training) PPE Personal Protective Equipment (PPE) Protect the worker with gear

Caption: The Hierarchy of Controls prioritizes safer systems over individual protection.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all procedures involving open containers.[3]

Core PPE Requirements: Your Primary Defense

Selection of PPE must be deliberate and based on the specific hazards identified. Every laboratory's Chemical Hygiene Plan (CHP) must outline the criteria for PPE use.[10][11]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times when handling this compound.[12]

    • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating), a face shield must be worn over chemical splash goggles.[2][3]

  • Hand Protection (Gloves):

    • The Challenge with Ketones: this compound is an aromatic ketone. Standard disposable nitrile gloves offer poor resistance to many ketones and should only be considered for incidental, short-term splash protection, with immediate removal and replacement upon contact.[13][14]

    • Primary Recommendation: For extended handling or immersion, Butyl rubber gloves are the preferred choice as they provide excellent resistance to ketones.[13]

    • Alternative: Heavy-duty (thicker) nitrile gloves may be suitable for longer tasks if validated by the manufacturer's chemical resistance data. Always consult the glove manufacturer's compatibility chart.[15]

Glove MaterialIntended UseBreakthrough Time Rationale
Standard Nitrile Accidental/Incidental Splash ONLYPoor resistance to ketones; provides a temporary barrier but must be replaced immediately upon contamination.[14]
Butyl Rubber Extended Use / ImmersionsVery good to excellent resistance against ketones, aldehydes, and esters.[13]
Neoprene Moderate UseOffers better resistance than nitrile to some ketones but is generally inferior to Butyl rubber.[13]
  • Body Protection:

    • A flame-retardant lab coat is required due to the combustible nature of the chemical.[3]

    • Ensure the lab coat is fully buttoned with sleeves rolled down.

    • Long pants and closed-toe shoes are mandatory laboratory attire.[3]

  • Respiratory Protection:

    • Under normal conditions, all work must be conducted in a chemical fume hood, which eliminates the need for a respirator.[3]

    • In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required for all response personnel.[3]

Operational Guide: From Lab Bench to Disposal

A procedural approach minimizes error and ensures safety at every stage of handling.

Step 1: Pre-Handling Checklist

  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate the nearest safety shower and eyewash station.

  • Ensure your full, correct PPE is available and in good condition.

  • Confirm a chemical spill kit rated for flammable/combustible liquids is accessible.

  • Review the Safety Data Sheet (SDS) for this compound or its close analogs.

Step 2: Donning & Doffing PPE Workflow Proper sequencing is critical to avoid cross-contamination.

PPE_Workflow cluster_donning cluster_doffing don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Pull cuffs over lab coat sleeves) don2->don3 doff1 1. Gloves (Peel off without touching exterior) doff2 2. Lab Coat (Handle from inside) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: Follow the correct sequence for donning and doffing PPE to prevent contamination.

Step 3: Safe Handling

  • Always handle this compound at least 6 inches inside the sash of a functioning chemical fume hood.

  • Keep containers closed when not in use to minimize vapor release.[2]

  • Use non-sparking tools and ground/bond containers when transferring large quantities to prevent static discharge.[3][16]

  • Avoid heating the material near open flames or other ignition sources.[12]

Step 4: Disposal of Contaminated Materials

  • Chemical Waste: Unused this compound is considered hazardous waste.[12] Collect it in a designated, sealed, and properly labeled waste container. The label must include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Combustible," "Irritant").[12]

  • Contaminated PPE: Used gloves and other disposable items contaminated with this compound must also be disposed of as hazardous waste in a designated solid waste container.[16]

  • Never dispose of this compound or contaminated materials down the drain.[3]

Emergency Procedures: Spill and Exposure Response

Small Spill (within a fume hood):

  • Alert personnel in the immediate area.

  • Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[12]

  • Using non-sparking tools, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[3]

  • Decontaminate the area with a suitable solvent, followed by soap and water.[12]

Large Spill (outside a fume hood):

  • Evacuate all non-essential personnel from the area immediately.[12]

  • Alert your institution's safety officer or emergency response team.

  • If safe to do so, increase ventilation to the area and eliminate all ignition sources.[12]

  • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

References

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